2-Benzyloxy-2-methylpropan-1-OL
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylmethoxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-11(2,9-12)13-8-10-6-4-3-5-7-10/h3-7,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHJVAJQSPVSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654734 | |
| Record name | 2-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91968-71-7 | |
| Record name | 2-(Benzyloxy)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50654734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is 2-Benzyloxy-2-methylpropan-1-OL
An In-Depth Technical Guide to 2-Benzyloxy-2-methylpropan-1-ol
Executive Summary
This compound is a bifunctional organic building block of significant interest to researchers and synthetic chemists, particularly within the pharmaceutical and life sciences sectors. Its structure, featuring a primary alcohol and a benzyl-protected tertiary alcohol, offers a unique platform for sequential chemical modifications. The benzyl ether serves as a robust and reliable protecting group, stable to a wide array of reaction conditions, yet amenable to selective cleavage. This guide provides a comprehensive overview of the compound's physicochemical properties, spectroscopic signature, and its strategic application in multi-step synthesis. We will delve into the mechanistic underpinnings of key protection and deprotection protocols, offering field-proven, step-by-step methodologies designed to ensure experimental success and reproducibility for professionals in drug development and chemical research.
Introduction: The Strategic Role of Benzyl Ethers in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, protecting groups are indispensable tools that allow for the selective transformation of polyfunctional molecules.[1][2] By temporarily masking a reactive functional group, chemists can prevent unwanted side reactions and direct reactivity to a specific site within a complex architecture.[1] Among the most versatile and widely employed protecting groups for alcohols is the benzyl (Bn) ether.[3]
The utility of the benzyl ether stems from a combination of factors:
-
Ease of Installation: It is typically formed under standard Williamson ether synthesis conditions.[4][5]
-
Broad Stability: Benzyl ethers are inert to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents, providing a stable shield during subsequent synthetic operations.[6]
-
Orthogonal Cleavage: The benzyl group can be removed under specific, mild conditions—most commonly catalytic hydrogenolysis—that often leave other functional groups and protecting groups intact.[1][7]
This compound (CAS No. 91968-71-7) is a specialized reagent that embodies these principles.[8] It provides a scaffold where the primary alcohol is available for immediate reaction (e.g., oxidation, esterification, or etherification), while the sterically hindered tertiary alcohol remains shielded. Once the desired modifications are complete, the benzyl group can be removed to unmask the tertiary hydroxyl, enabling a second wave of synthetic transformations. This makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel heterocyclic compounds.[9][10]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its effective use in the laboratory.
Core Physicochemical Properties
The key identifying and physical properties of this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 91968-71-7 | [8][9][11] |
| Molecular Formula | C₁₁H₁₆O₂ | [8][11] |
| Molecular Weight | 180.24 g/mol | [8][12] |
| IUPAC Name | 2-methyl-2-(phenylmethoxy)propan-1-ol | [11] |
| Appearance | Colorless to light yellow liquid | [8] |
| Boiling Point | 62-65 °C @ 1 mmHg | [8] |
| Density | ~1.025 g/cm³ (Predicted) | [8] |
| Solubility | Immiscible with water | [8][11] |
Spectroscopic Characterization: The Scientist's Fingerprint
Spectroscopic analysis provides an unambiguous confirmation of the compound's structure. While raw spectral data can be found in databases, the following section explains the expected spectral features, providing the causal reasoning behind the signals.[13]
-
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for structural elucidation. For this compound, we anticipate the following distinct signals:
-
~7.35 ppm (multiplet, 5H): These signals correspond to the five aromatic protons of the phenyl ring.
-
~4.50 ppm (singlet, 2H): This singlet arises from the two benzylic protons (-O-CH₂ -Ph). Their equivalence results in a singlet.
-
~3.40 ppm (singlet, 2H): These are the protons of the primary alcohol's methylene group (-CH₂ -OH). In an achiral solvent, they are chemically equivalent.
-
~2.00 ppm (broad singlet, 1H): This signal corresponds to the hydroxyl proton (-OH). Its chemical shift is variable and the peak is often broad due to hydrogen bonding and chemical exchange. This peak will disappear upon a D₂O shake.
-
~1.20 ppm (singlet, 6H): The six protons of the two equivalent methyl groups (-C(CH₃)₂) appear as a sharp singlet due to the absence of adjacent protons for coupling.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each unique carbon environment: the aromatic carbons (four signals due to symmetry), the benzylic carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups:
-
~3400 cm⁻¹ (broad): A strong, broad absorption characteristic of the O-H stretching vibration of the alcohol, broadened by hydrogen bonding.
-
~3030 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2970 cm⁻¹ (strong): Aliphatic C-H stretching from the methyl and methylene groups.
-
~1100 cm⁻¹ (strong): A prominent C-O stretching vibration from the benzyl ether linkage.
-
-
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 180. Key fragmentation patterns would include the loss of the benzyl cation ([M-91]⁺) and cleavage to form the stable benzyl cation (C₇H₇⁺) at m/z = 91, which is often the base peak.
Strategic Application in Synthesis: Deprotection Protocols
The true value of this compound lies in the controlled cleavage of its benzyl ether. The choice of deprotection method is critical and depends on the overall molecular landscape, specifically the presence of other sensitive functional groups.
Caption: A generalized workflow illustrating the strategic use of this compound.
Protocol 1: Catalytic Hydrogenolysis (The Workhorse Method)
This is the most common and often cleanest method for benzyl ether cleavage.[5]
-
Causality & Mechanism: The reaction proceeds via heterogeneous catalysis on the surface of palladium metal. The benzyl C-O bond is susceptible to hydrogenolysis because it is a benzylic ether. The catalyst (Pd) adsorbs both hydrogen gas and the benzyl ether substrate. Through a series of steps involving oxidative addition and reductive elimination, the C-O bond is cleaved, and the catalyst is regenerated. The byproducts are the deprotected alcohol and toluene, which are easily separated.[7]
Caption: Simplified mechanism of catalytic hydrogenolysis for benzyl ether deprotection.
-
Step-by-Step Protocol:
-
System Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate). A typical concentration is 0.1 M.
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% by weight relative to the substrate.
-
Atmosphere Exchange: Seal the flask and purge the system with nitrogen or argon to remove air. Then, introduce hydrogen gas, either from a balloon or a regulated supply.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen (typically 1 atm) at room temperature.
-
Monitoring (Trustworthiness): Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Once complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol, which can be purified by column chromatography if necessary.
-
-
Expertise & Limitations: This method is highly efficient but incompatible with functional groups that are also reduced by hydrogen and palladium, such as alkenes, alkynes, and some nitro groups.[6] In such cases, transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene can be a milder alternative.[4]
Protocol 2: Lewis Acid-Mediated Cleavage (Mild & Selective)
For substrates containing functionalities sensitive to hydrogenation, Lewis acids provide a powerful alternative.
-
Causality & Mechanism: A complex of boron trichloride and dimethyl sulfide (BCl₃·SMe₂) is a particularly effective reagent.[14] The Lewis acidic boron coordinates to the ether oxygen, weakening the C-O bond and facilitating its cleavage. The dimethyl sulfide serves to moderate the reactivity of the highly reactive BCl₃. This method shows excellent chemoselectivity, often leaving other protecting groups like silyl ethers and esters untouched.[14]
-
Step-by-Step Protocol:
-
System Setup: To a solution of the benzyl-protected substrate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen), cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add BCl₃·SMe₂ (typically 2-3 eq) dropwise via syringe.
-
Reaction: Allow the reaction to stir at 0 °C, monitoring progress by TLC. The reaction may be allowed to warm to room temperature if necessary.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol or saturated aqueous sodium bicarbonate at 0 °C.
-
Workup: Dilute the mixture with water and extract the product with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by column chromatography.
-
Comparative Analysis of Deprotection Methods
| Method | Key Reagents | Advantages | Limitations | Best For |
| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean byproducts (toluene), mild conditions. | Reduces alkenes, alkynes, nitro groups. Catalyst can be pyrophoric. | Molecules without other reducible groups. |
| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Avoids use of H₂ gas, can be more selective. | Can still reduce highly sensitive groups. | Substrates with moderately sensitive reducible groups. |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild, highly selective, orthogonal to silyl ethers and esters. | Reagents are moisture-sensitive, requires stoichiometric amounts. | Complex molecules with multiple protecting groups. |
| Oxidative Cleavage | DDQ | Effective for electron-rich benzyl ethers (e.g., PMB). | Less effective for standard benzyl ethers, requires stoichiometric oxidant. | Deprotecting p-methoxybenzyl (PMB) ethers selectively. |
Safety and Handling for the Research Environment
As a professional scientist, adherence to safety protocols is paramount. This compound presents moderate hazards that require appropriate handling.
-
GHS Hazard Statements:
-
Personal Protective Equipment (PPE) and Handling:
-
Eye Protection: Always wear safety glasses with side shields or chemical goggles.[16]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use and dispose of them properly after handling.[16]
-
Skin Protection: A lab coat is mandatory. Ensure skin is not exposed.[16]
-
Respiratory Protection: Handle only in a well-ventilated chemical fume hood to avoid inhalation of vapors.[17]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17]
-
-
Storage and Incompatibilities:
Conclusion
This compound is more than just a chemical; it is a strategic tool for synthetic design. Its bifunctional nature, combined with the reliability of the benzyl ether protecting group, provides a robust platform for the construction of complex molecular targets. By understanding the mechanistic principles behind its use and mastering the key deprotection protocols, researchers in drug discovery and materials science can leverage its unique properties to streamline synthetic routes, improve yields, and accelerate innovation. This guide serves as a foundational resource to ensure its safe and effective application in the modern research laboratory.
References
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal. [Link]
- Benzyl Deprotection of Alcohols - J&K Scientific LLC. [Link]
- Selective Cleavage of Benzyl Ethers - Organic Chemistry Portal. [Link]
- Benzyl Protection - Common Organic Chemistry. [Link]
- A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols. [Link]
- This compound - MySkinRecipes. [Link]
- This compound,(CAS# 91968-71-7) - Sinfoo Biotech. [Link]
- Safety D
- 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. [Link]
- Protecting groups. [Link]
- Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Trifl
- Alcohol Protecting Groups. [Link]
- Protective Groups - Organic Chemistry Portal. [Link]
- Protecting Groups List - SynArchive. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. synarchive.com [synarchive.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. jk-sci.com [jk-sci.com]
- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 9. This compound | 91968-71-7 [chemicalbook.com]
- 10. This compound [myskinrecipes.com]
- 11. 2-Benzyloxy-2-methyl-1-propanol, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. 91968-71-7 | MFCD08459314 | this compound [aaronchem.com]
- 13. This compound(91968-71-7) 1H NMR [m.chemicalbook.com]
- 14. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. asisscientific.com.au [asisscientific.com.au]
An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-(phenylmethoxy)-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling 2-Methyl-2-(phenylmethoxy)-1-propanol
2-Methyl-2-(phenylmethoxy)-1-propanol, also known by its synonym 2-benzyloxy-2-methyl-1-propanol, is a fascinating organic compound that merges the structural features of a primary alcohol and a benzyl ether within a compact neopentyl-like framework. Its chemical structure, characterized by a tertiary carbon atom bonded to a benzyl ether group, two methyl groups, and a hydroxymethyl group, suggests a unique interplay of steric and electronic effects that dictate its physical behavior. This guide delves into these properties, providing a critical resource for professionals working with this and structurally related molecules.
The strategic placement of a bulky benzyloxy group adjacent to a primary alcohol functionality makes this compound a valuable intermediate in the synthesis of complex molecular architectures. The hydroxyl group offers a reactive site for a multitude of chemical transformations, while the benzyl ether serves as a robust protecting group, stable under a variety of reaction conditions yet readily cleavable when desired. Understanding the physical properties of this molecule is paramount for its effective handling, purification, and application in multi-step synthetic pathways.
Core Physical and Chemical Identifiers
| Property | Value | Source |
| IUPAC Name | 2-methyl-2-(phenylmethoxy)propan-1-ol | IUPAC Nomenclature |
| Synonym | 2-Benzyloxy-2-methyl-1-propanol | |
| CAS Number | 91968-71-7 | Chemical Abstract Service |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.25 g/mol | [1] |
| Appearance | Not specified (predicted to be a liquid or low-melting solid) | |
| Solubility | Immiscible with water | [1] |
Detailed Physical Properties: An Experimental and Predictive Analysis
A thorough understanding of a compound's physical properties is crucial for its application in a laboratory or industrial setting. This section outlines the key physical parameters for 2-methyl-2-(phenylmethoxy)-1-propanol, blending the sparse available data with predictive insights.
Boiling and Melting Points: Gauging Thermal Stability
The boiling and melting points of a substance provide critical information about its volatility and the strength of its intermolecular forces. For 2-methyl-2-(phenylmethoxy)-1-propanol, the presence of a hydroxyl group allows for hydrogen bonding, which is expected to significantly increase its boiling point compared to non-hydroxylated analogues. The bulky benzyl and tertiary methyl groups, however, may disrupt efficient crystal packing, potentially leading to a lower melting point.
Experimental Data: At present, experimentally determined values for the boiling and melting points of 2-methyl-2-(phenylmethoxy)-1-propanol are not available in peer-reviewed literature or major chemical databases.
Predicted Data:
| Property | Predicted Value | Prediction Tool |
| Boiling Point | 255.4 ± 9.0 °C | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
| Melting Point | Not readily predictable with high accuracy | N/A |
The predicted high boiling point is consistent with a molecule of this molecular weight capable of hydrogen bonding.
Density: A Measure of Compactness
The density of a liquid is a fundamental physical property that is often required for calculations in synthesis and formulation.
Experimental Data: No experimentally determined density values for 2-methyl-2-(phenylmethoxy)-1-propanol have been found in the surveyed literature.
Predicted Data:
| Property | Predicted Value | Prediction Tool |
| Density | 1.016 ± 0.06 g/cm³ | Advanced Chemistry Development (ACD/Labs) Software V11.02 |
This predicted density is reasonable for an oxygenated aromatic compound.
Solubility Profile: Intermolecular Interactions at Play
The solubility of a compound is dictated by the principle of "like dissolves like." The presence of both a polar hydroxyl group and a nonpolar benzyl and alkyl framework in 2-methyl-2-(phenylmethoxy)-1-propanol suggests a nuanced solubility profile.
Experimental Data: It is reported to be immiscible with water[1].
Predicted Solubility: It is expected to be soluble in common organic solvents such as alcohols (ethanol, methanol), ethers (diethyl ether, tetrahydrofuran), and chlorinated solvents (dichloromethane, chloroform) due to the presence of the nonpolar benzyl and alkyl groups.
Spectroscopic Characterization: The Fingerprint of a Molecule
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex. Key expected signals include:
-
A multiplet in the aromatic region (δ ~7.2-7.4 ppm) corresponding to the five protons of the phenyl group.
-
A singlet for the two protons of the benzylic methylene group (O-CH₂-Ph).
-
A singlet for the two protons of the hydroxymethyl group (C-CH₂-OH).
-
A singlet for the six protons of the two equivalent methyl groups.
-
A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
-
-
¹³C NMR: The carbon-13 NMR spectrum should display distinct signals for each carbon environment. Expected chemical shifts include:
-
Signals in the aromatic region (~127-138 ppm) for the carbons of the phenyl group.
-
A signal for the benzylic methylene carbon.
-
A signal for the quaternary carbon bearing the ether and methyl groups.
-
A signal for the hydroxymethyl carbon.
-
A signal for the equivalent methyl carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and intermolecular hydrogen bonding.
-
C-H stretching vibrations for the aromatic and aliphatic protons typically appearing just below and above 3000 cm⁻¹.
-
C-O stretching vibrations for the alcohol and ether linkages in the fingerprint region (around 1000-1200 cm⁻¹).
-
Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
Experimental Protocols for Physical Property Determination
In the absence of reported experimental data, the following section outlines standardized, self-validating protocols for the determination of the key physical properties of 2-methyl-2-(phenylmethoxy)-1-propanol. These methods are designed to ensure accuracy and reproducibility.
Determination of Boiling Point
The boiling point can be accurately determined using distillation under controlled pressure.
Methodology:
-
Apparatus Setup: Assemble a micro-distillation apparatus.
-
Sample Preparation: Place a small, precisely measured volume of the purified compound into the distillation flask along with a boiling chip.
-
Heating: Gradually heat the flask using a controlled heating mantle.
-
Observation: Record the temperature at which a steady stream of distillate is collected. This temperature, corrected for atmospheric pressure, is the boiling point.
-
Validation: The purity of the distillate should be confirmed by a secondary analytical method, such as gas chromatography, to validate the boiling point measurement.
Determination of Density
The density of the liquid compound can be determined using a pycnometer.
Methodology:
-
Pycnometer Calibration: Clean, dry, and weigh an empty pycnometer of a known volume.
-
Sample Filling: Fill the pycnometer with the compound at a controlled temperature.
-
Weighing: Weigh the filled pycnometer.
-
Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.
-
Validation: Repeat the measurement at least three times to ensure consistency and calculate the standard deviation.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit partially predictive, overview of the physical properties of 2-methyl-2-(phenylmethoxy)-1-propanol. While foundational identifiers are established, there remains a significant opportunity for the scientific community to contribute to the experimental validation of its physical characteristics. The protocols outlined herein provide a clear pathway for such investigations. A complete and experimentally verified dataset for this compound will undoubtedly facilitate its broader application in synthetic and medicinal chemistry, enabling more precise process design and a deeper understanding of its structure-property relationships.
References
- Thermo Fisher Scientific. 2-Benzyloxy-2-methyl-1-propanol, 95%, Thermo Scientific Chemicals. [Link][1]
Sources
An In-depth Technical Guide to 2-Benzyloxy-2-methylpropan-1-ol
Abstract
This technical guide provides a comprehensive overview of the chemical data, synthesis, and characterization of 2-Benzyloxy-2-methylpropan-1-ol (CAS No. 91968-71-7). Intended for researchers, scientists, and professionals in drug development and organic chemistry, this document details the compound's physicochemical properties, outlines a robust synthetic protocol, and offers an in-depth analysis of its spectroscopic signature. Furthermore, it discusses its applications as a versatile building block in organic synthesis and provides essential safety and handling information. The insights herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Introduction: A Versatile Chiral Building Block
This compound is a valuable chemical intermediate, primarily utilized in organic synthesis for the creation of more complex molecules. Its structure, featuring a primary alcohol and a benzyl-protected tertiary alcohol, makes it a significant precursor in the development of active pharmaceutical ingredients (APIs). The benzyl ether moiety serves as a robust protecting group for the tertiary hydroxyl group, allowing for selective reactions at the primary alcohol. This differential protection is a cornerstone of modern synthetic strategy, enabling chemists to construct intricate molecular architectures with high precision. This guide will explore the fundamental aspects of this compound, from its synthesis to its analytical characterization, providing a critical resource for its effective application in research and development.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its successful application in a laboratory setting. This compound is a colorless to light yellow liquid under standard conditions. It is immiscible with water but soluble in many common organic solvents.[1] A summary of its key properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 91968-71-7 | [1] |
| Molecular Formula | C₁₁H₁₆O₂ | [1] |
| Molecular Weight | 180.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 62-65 °C at 1 mmHg | [1] |
| Density (Predicted) | 1.025 ± 0.06 g/cm³ | [1] |
| Water Solubility | Immiscible | [1] |
| pKa (Predicted) | 15.18 ± 0.10 | [1] |
| InChI Key | FRHJVAJQSPVSKV-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through the selective benzylation of the tertiary hydroxyl group of 2-methylpropane-1,2-diol. The primary alcohol is less sterically hindered and therefore more reactive under standard etherification conditions. However, by employing specific strategies that favor the protection of the tertiary alcohol, the desired product can be obtained. The Williamson ether synthesis, adapted for selective protection, is a common and reliable method.[2]
Causality of Experimental Choices
The choice of reagents and conditions is critical for the selective benzylation of the tertiary alcohol.
-
Starting Material: 2-Methylpropane-1,2-diol is a readily available and inexpensive starting material.[3]
-
Base: A strong base such as sodium hydride (NaH) is used to deprotonate the hydroxyl groups, forming the corresponding alkoxides. The tertiary alkoxide is sterically more hindered but also more thermodynamically stable. By controlling the stoichiometry of the base, a higher proportion of the tertiary alkoxide can be generated.
-
Benzylating Agent: Benzyl bromide is a common and effective electrophile for introducing the benzyl protecting group.
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal for this reaction as they solvate the cation of the base, enhancing the nucleophilicity of the alkoxide, and are stable under the reaction conditions.
-
Temperature: The reaction is typically performed at low temperatures initially to control the rate of deprotonation and then allowed to warm to room temperature or gently heated to drive the substitution reaction to completion.
Experimental Protocol: Selective Benzylation
Materials:
-
2-Methylpropane-1,2-diol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a stirred suspension of sodium hydride (1.05 equivalents) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 2-methylpropane-1,2-diol (1.0 equivalent) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1 hour.
-
The mixture is cooled back to 0 °C, and benzyl bromide (1.0 equivalent) is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is extracted with diethyl ether (3 x volume of DMF).
-
The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The identity and purity of this compound are confirmed through a combination of spectroscopic techniques. The expected spectral data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The aromatic protons of the benzyl group will appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene protons (-OCH₂Ph) will likely appear as a singlet around δ 4.5 ppm. The methylene protons adjacent to the primary alcohol (-CH₂OH) are expected to be a singlet around δ 3.5 ppm. The two methyl groups are equivalent and should appear as a singlet in the upfield region (around δ 1.2 ppm). The hydroxyl proton will be a broad singlet, the chemical shift of which is concentration and solvent dependent.[4]
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The aromatic carbons of the benzyl group are expected in the δ 127-138 ppm range. The benzylic carbon (-OCH₂Ph) should appear around δ 70-75 ppm. The quaternary carbon bearing the benzyloxy group and two methyl groups is expected around δ 75-80 ppm. The methylene carbon of the primary alcohol (-CH₂OH) will likely be in the δ 65-70 ppm range. The two equivalent methyl carbons are expected to appear in the upfield region, around δ 25 ppm.[1][5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following characteristic absorption bands:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.[6]
-
C-H stretching bands for the aromatic and aliphatic protons in the 2850-3100 cm⁻¹ region.
-
Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ range.
-
A strong C-O stretching band for the ether linkage around 1050-1150 cm⁻¹.[7]
-
A C-O stretching band for the primary alcohol around 1000-1050 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (MW = 180.24), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 180. Key fragmentation pathways for alcohols include α-cleavage and dehydration.[2][8]
-
α-Cleavage: Cleavage of the C-C bond adjacent to the oxygen can lead to the formation of a resonance-stabilized benzyloxydimethylmethyl cation or a hydroxymethyl radical.
-
Loss of a Benzyl Group: A prominent peak at m/z 91 corresponding to the benzyl cation ([C₇H₇]⁺) is expected.
-
Loss of a Hydroxymethyl Group: A peak at m/z 149 resulting from the loss of the -CH₂OH radical.
-
Loss of Water: A peak at m/z 162 (M-18) due to the loss of a water molecule.
Caption: Plausible mass spectrometry fragmentation pathways.
Applications in Drug Development and Organic Synthesis
This compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its utility stems from the presence of a protected tertiary alcohol and a free primary alcohol, allowing for sequential and regioselective chemical transformations.
-
Chiral Building Block: While the parent molecule is achiral, it can be used as a precursor to introduce a quaternary stereocenter after modification of the primary alcohol and subsequent deprotection and derivatization of the tertiary alcohol. Such motifs are found in various biologically active compounds.
-
Intermediate for Heterocyclic Synthesis: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, which can then participate in cyclization reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.[8]
-
Pro-drug and Linker Synthesis: The primary hydroxyl group can be used to attach the molecule to other pharmacologically active agents or to solubilizing groups in the design of pro-drugs or as a linker in more complex drug delivery systems.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification:
-
H315: Causes skin irritation (Skin Corrosion/Irritation, Category 2).[1]
-
H319: Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2A).[1]
-
H335: May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation, Category 3).[1]
Precautionary Statements:
-
Prevention (P2xx):
-
Response (P3xx):
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
-
P312: Call a POISON CENTER/doctor if you feel unwell.[11]
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[11]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[11]
-
-
Storage (P4xx):
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.[10]
-
-
Disposal (P5xx):
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
-
It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
This compound is a synthetically useful molecule with applications in the synthesis of complex organic compounds. Its differentially protected hydroxyl groups allow for regioselective reactions, making it a valuable building block for medicinal chemists and synthetic organic chemists. This guide has provided a comprehensive overview of its chemical data, a plausible and detailed synthetic protocol, a thorough description of its analytical characterization, and essential safety information. The information presented herein should serve as a valuable resource for researchers and professionals in the field, facilitating the effective and safe use of this versatile chemical intermediate.
References
- MySkinRecipes. (n.d.). This compound.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol.
- University of Calgary. (n.d.). H NMR Spectroscopy.
- ChemSafetyPro.COM. (2016, January 6). GHS Precautionary Statement List.
- Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements.
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- The Royal Society of Chemistry. (n.d.). Contents.
- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol.
- Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-methylpropan-1-ol.
- ResearchGate. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material.
- YouTube. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns.
- PubMed. (2007, November 9). Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate.
- ResearchGate. (n.d.). Preparation of Optically Active (S)-2-(Benzyloxy)propanal.
- Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-2-ol.
- ResearchGate. (n.d.). (PDF) Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-).
- MDPI. (2024, February 1). Synthesis and Butyllithium-Induced Cyclisation of 2-Benzyloxyphenylphosphonamidates Giving 2,3-Dihydrobenzo[d][1][10]oxaphospholes.
- ResearchGate. (n.d.). How to Read and Interpret FTIR Spectroscope of Organic Material.
- Flavine. (n.d.). Intermediates.
- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
- PubMed. (n.d.). Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate.
- National Center for Biotechnology Information. (n.d.). 2-Methylpropane-1,2-diol.
Sources
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. infrared spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of benzyl esters using 2-benzyloxy-1-methylpyridinium triflate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility of 2-Benzyloxy-2-methylpropan-1-ol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 2-Benzyloxy-2-methylpropan-1-ol, a key building block in modern organic synthesis.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility and offers a practical, step-by-step protocol for its experimental determination.
Introduction to this compound
This compound, with the chemical formula C11H16O2, is a versatile intermediate utilized in the synthesis of a variety of organic molecules, including heterocyclic compounds.[2] Its utility in synthetic chemistry underscores the importance of understanding its physical properties, particularly its solubility in different organic solvents, which is crucial for reaction setup, purification, and formulation. This guide aims to provide a deep understanding of these solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the molecule's behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C11H16O2 | [1][3] |
| Molecular Weight | 180.24 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 62-65°C at 1 mmHg | [1] |
| Density | 1.025 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 15.18 ± 0.10 (Predicted) | [1] |
| Water Solubility | Immiscible | [1][3] |
Theoretical Principles of Solubility: A Molecular Perspective
The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are likely to be soluble in one another. The structure of this compound contains both polar and non-polar moieties, which dictates its solubility in various organic solvents.
Molecular Structure and Intermolecular Forces:
The key functional groups influencing the solubility of this compound are the hydroxyl (-OH) group, the ether linkage (-O-), the aromatic benzyl group, and the aliphatic methyl groups.
Caption: Molecular structure and potential intermolecular interaction sites of this compound.
-
Hydrogen Bonding: The primary hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor. This is the most significant interaction in polar protic solvents.
-
Dipole-Dipole Interactions: The ether oxygen introduces a dipole moment, allowing for dipole-dipole interactions with polar aprotic solvents.
-
Van der Waals Forces: The non-polar benzyl group and the tertiary alkyl structure contribute to Van der Waals forces, which are the primary interactions with non-polar solvents.
Predicted Solubility Profile in Organic Solvents
Based on the structural analysis, a qualitative solubility profile can be predicted:
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): High solubility is expected. The hydroxyl group of this compound can form strong hydrogen bonds with the solvent molecules.[4][5][6] The miscibility of benzyl alcohol with alcohols further supports this prediction.[7]
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF)): Good to moderate solubility is anticipated. The dipole moments of these solvents can interact favorably with the polar functionalities of the solute.
-
Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate to low solubility is predicted. While the benzyl group and alkyl backbone favor interaction with non-polar solvents, the polar hydroxyl group will hinder solubility. Diethyl ether may show better solubility due to its ability to accept hydrogen bonds.
Experimental Protocol for the Determination of Solubility
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents at a controlled temperature.
Materials and Equipment:
-
This compound (≥95% purity)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with screw caps
-
Analytical balance (± 0.0001 g)
-
Constant temperature bath or incubator
-
Vortex mixer and/or magnetic stirrer with stir bars
-
Syringes and syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed glass vials for evaporation
-
Vacuum oven or desiccator
Experimental Workflow:
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure:
-
Preparation: Add a known volume (e.g., 5 mL) of the selected organic solvent to a scintillation vial.
-
Addition of Solute: Add an excess amount of this compound to the solvent to create a slurry. This ensures that a saturated solution is formed.
-
Equilibration: Tightly cap the vial and place it in a constant temperature bath (e.g., 25 °C). Agitate the mixture using a vortex mixer or magnetic stirrer for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter.
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into a pre-weighed glass vial.
-
Record the total weight of the vial and the solution.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute.
-
Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.
-
Weigh the vial containing the dry residue.
-
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of Residue / Volume of Aliquot) * 100
Data Presentation
The experimentally determined solubility data should be recorded in a structured format for easy comparison and analysis.
Table 2: Template for Recording Experimental Solubility Data
| Organic Solvent | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Methanol | Polar Protic | 25 | |||
| Ethanol | Polar Protic | 25 | |||
| Acetone | Polar Aprotic | 25 | |||
| Ethyl Acetate | Polar Aprotic | 25 | |||
| Dichloromethane | Non-Polar | 25 | |||
| Toluene | Non-Polar | 25 | |||
| Hexane | Non-Polar | 25 |
Conclusion
The solubility of this compound in organic solvents is a critical parameter for its effective use in chemical synthesis. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure and has outlined a robust experimental protocol for its quantitative determination. By understanding the interplay of its polar hydroxyl and ether groups with its non-polar benzyl and alkyl moieties, researchers can make informed decisions regarding solvent selection for reactions, purifications, and formulations involving this important synthetic building block.
References
- an introduction to alcohols - Chemguide.
- Benzyl alcohol - Wikipedia.
- Alcohols - Nomenclature and Properties - Master Organic Chemistry.
- How is alcohol both organic solvent and soluble in water? - Quora.
- 8.7: Alcohols - Chemistry LibreTexts.
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 91968-71-7 [chemicalbook.com]
- 3. 2-Benzyloxy-2-methyl-1-propanol, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Benzyl alcohol - Wikipedia [en.wikipedia.org]
2-Benzyloxy-2-methylpropan-1-OL 1H NMR spectrum analysis
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2-Benzyloxy-2-methylpropan-1-ol
Authored by: Gemini, Senior Application Scientist
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the Proton (¹H) NMR spectrum of this compound, a valuable building block in organic synthesis.[1][2][3] We will navigate the theoretical prediction of the spectrum, detail a robust experimental protocol for data acquisition, outline the subsequent data processing steps, and culminate in a thorough interpretation of the spectral data. This document is intended for researchers, scientists, and professionals in drug development who utilize NMR for routine structural elucidation and verification.
Introduction: The Molecule and the Method
This compound is a bifunctional organic molecule featuring a primary alcohol and a benzyl ether moiety. Its structure contains several distinct proton environments, making it an excellent subject for demonstrating the power of ¹H NMR spectroscopy. The precise arrangement of atoms and their electronic environments can be mapped by analyzing three key pieces of information from the spectrum: the chemical shift (δ), the signal integration, and the spin-spin splitting (multiplicity).[4][5] This guide will systematically deconstruct the ¹H NMR spectrum to unequivocally confirm the molecule's structure.
The structure of this compound, with each unique proton environment labeled, is shown below.
Figure 1: Structure of this compound with proton environments labeled Ha-He.
Theoretical Prediction of the ¹H NMR Spectrum
Before any experimental work, the expected ¹H NMR spectrum can be predicted by analyzing the molecular structure. This theoretical framework is crucial for the final peak assignment.
-
Number of Signals : There are five distinct sets of non-equivalent protons in the molecule, labeled Ha through He . Therefore, we expect to see five unique signals in the spectrum.[6]
-
Chemical Shift (δ) : The position of a signal on the x-axis (in ppm) is determined by the electronic environment of the protons.
-
Ha (Aromatic) : Protons on a benzene ring typically appear in the 6.5-8.5 ppm region. For a monosubstituted benzene ring like this, the signal is often a multiplet around 7.3 ppm.[7]
-
Hb (Methyl) : These six protons are on two equivalent methyl groups attached to a quaternary carbon. They are in a standard aliphatic environment and are expected to appear around 1.2 ppm.
-
Hc (Benzylic Methylene) : These two protons are on a carbon adjacent to both an ether oxygen and a benzene ring. The combined deshielding effects place this signal in the 3.5-4.5 ppm range. Protons on carbons adjacent to an ether oxygen typically appear at 3.3-4.5 ppm.[7][8][9]
-
Hd (Methylene Alcohol) : These two protons are on a carbon adjacent to a hydroxyl group. Protons on a carbon bearing an alcohol are typically found between 3.4-4.0 ppm.[7][10]
-
He (Hydroxyl) : The chemical shift of an alcohol proton is highly variable and depends on concentration, solvent, and temperature. It can appear anywhere from 1-5 ppm and is often a broad singlet.[10]
-
-
Integration : The area under each signal is proportional to the number of protons it represents.[11][12]
-
Multiplicity (Splitting) : The splitting pattern is determined by the number of adjacent non-equivalent protons (n) and follows the n+1 rule.[12][13] In this compound, there are no protons on adjacent carbons for the aliphatic signals.
-
Ha : Will appear as a multiplet due to complex coupling between the ortho, meta, and para protons.
-
Hb, Hc, Hd : Have no adjacent protons (n=0), so they will all appear as singlets (0+1=1).
-
He : Typically appears as a singlet, often broad, as its coupling is often not resolved.
-
Table 1: Predicted ¹H NMR Data for this compound
| Label | Protons | Integration | Predicted δ (ppm) | Multiplicity |
| Ha | Aromatic | 5H | ~ 7.3 | Multiplet (m) |
| Hb | 2 x -CH₃ | 6H | ~ 1.2 | Singlet (s) |
| Hc | -O-CH₂-Ph | 2H | ~ 4.5 | Singlet (s) |
| Hd | -CH₂-OH | 2H | ~ 3.5 | Singlet (s) |
| He | -OH | 1H | 1 - 5 (variable) | Singlet (s, broad) |
Experimental Protocol for Data Acquisition
Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and precise instrumental parameterization. The following protocol is a self-validating system designed for accuracy and reproducibility.
Sample Preparation
-
Weighing : Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it dissolves a wide range of organic compounds and its residual proton signal (at 7.26 ppm) does not typically interfere with signals of interest.[5]
-
Internal Standard : Add one drop of a solution of tetramethylsilane (TMS) in CDCl₃. TMS is chemically inert and its 12 equivalent protons give a sharp singlet that is defined as 0.00 ppm, serving as the universal reference point.[5][14]
-
Homogenization : Cap the NMR tube and gently invert it several times until the sample is fully dissolved and the solution is homogeneous.
Instrumental Setup and Acquisition
The following parameters are typical for a 400 MHz NMR spectrometer.[15]
-
Instrument Tuning : Insert the sample into the spectrometer. Tune and match the probe to the sample's dielectric properties to ensure maximum sensitivity and optimal pulse shapes.
-
Locking : Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift during the experiment.
-
Shimming : Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical lineshapes.
-
Parameter Setup :
-
Experiment : Standard 1D proton (zg30 or similar).
-
Pulse Width (p1) : Calibrate the 90° pulse width. A 30° flip angle is often used for simple 1D acquisition to allow for a shorter relaxation delay.
-
Spectral Width (sw) : Set to ~16 ppm to ensure all signals, from TMS at 0 ppm to any potential downfield protons, are captured.
-
Number of Scans (ns) : Set to 8 or 16. Co-adding multiple scans improves the signal-to-noise ratio.
-
Relaxation Delay (d1) : Set to 2-5 seconds. This delay allows for the nuclear spins to return to thermal equilibrium between pulses, which is crucial for accurate signal integration.[16]
-
-
Acquisition : Start the acquisition. The instrument will apply radiofrequency pulses and record the resulting Free Induction Decay (FID) signal.
Figure 2: Experimental workflow for ¹H NMR data acquisition.
Data Processing
The raw data from the NMR experiment is the FID, a time-domain signal. This must be mathematically processed to generate the familiar frequency-domain spectrum.[17] Modern NMR software automates much of this process.[18][19]
-
Apodization (Window Function) : Before Fourier transform, the FID is multiplied by a window function (e.g., an exponential function). This enhances the signal-to-noise ratio at the cost of a slight broadening of the peaks.
-
Fourier Transform (FT) : The core of the processing, FT converts the time-domain FID signal into a frequency-domain spectrum, which plots signal intensity versus frequency.[20]
-
Phase Correction : The FT process can introduce phase errors, causing peaks to be distorted (a mix of positive absorption and negative dispersion shapes). Phase correction is applied manually or automatically to ensure all peaks are in the pure, positive absorption mode.[20]
-
Baseline Correction : Minor distortions in the spectrum's baseline are corrected to ensure it is flat and at zero intensity. This is critical for accurate integration.
-
Referencing : The spectrum is calibrated by setting the TMS peak to exactly 0.00 ppm.
-
Integration : The software calculates the area under each signal. One signal is typically set to a known integer value (e.g., the 6H signal of the two methyl groups), and all other integrals are calculated relative to it.
Figure 3: The NMR data processing pipeline from FID to final spectrum.
Spectrum Interpretation and Peak Assignment
The processed ¹H NMR spectrum of this compound would show five distinct signals. Based on data available from spectral databases, we can assign each peak with high confidence.[21]
Table 2: Assignment of ¹H NMR Signals for this compound
| Observed δ (ppm) | Integration | Multiplicity | Assignment | Justification |
| 7.35 - 7.25 | 5H | m | Ha (Aromatic) | The chemical shift is characteristic of benzene ring protons. The integration of 5H is definitive. |
| 4.54 | 2H | s | Hc (-O-CH₂-Ph) | This singlet is significantly downfield due to the adjacent ether oxygen and aromatic ring, matching predictions for a benzylic ether.[8][22] |
| 3.49 | 2H | s | Hd (-CH₂-OH) | This singlet's chemical shift is typical for protons on a carbon bonded to a hydroxyl group.[10] |
| 2.15 | 1H | s (broad) | He (-OH) | This broad singlet with an integration of 1H is characteristic of an alcohol proton. Its position can vary. |
| 1.25 | 6H | s | Hb (2 x -CH₃) | This upfield singlet integrates to 6H, perfectly corresponding to the two equivalent, isolated methyl groups. |
The observed data aligns perfectly with the theoretical predictions. The presence of three distinct singlets for the three aliphatic proton environments confirms the absence of adjacent protons, a key feature of the molecule's "neopentyl-like" core.[23][24] The integration values (5H:2H:2H:1H:6H) are fully consistent with the molecular structure.
Conclusion
The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its chemical structure. Through a systematic process of prediction, careful experimentation, and logical interpretation, each signal in the spectrum was successfully assigned to its corresponding protons. The analysis of chemical shifts, integration values, and splitting patterns collectively serves as a definitive structural fingerprint for the molecule, underscoring the indispensable role of NMR spectroscopy in chemical research and development.
References
- Mnova NMR Software for 1D and 2D NMR D
- Jonas, S., & Kuhn, S. (2019). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
- Chemistry with Caroline. (2021). How to Predict the Number of Signals in a 1H NMR. YouTube. [Link]
- NMR Data Processing and Interpretation.
- The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. [Link]
- NMR Data Processing. (n.d.). In Encyclopedia of Magnetic Resonance. Wiley. [Link]
- Johnson, B. A., et al. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx.
- Predict 1H NMR spectra. Cheminfo.org. [Link]
- Predict 1H proton NMR spectra. NMRDB.org. [Link]
- Predicting a 1H-NMR Spectrum From The Structure. (2020). Chemistry LibreTexts. [Link]
- HNMR: Comparing Alcohol and Ether isomers using Low & High Resolution spectra. (2023). YouTube. [Link]
- The 1H-NMR experiment. (2022). Chemistry LibreTexts. [Link]
- Protocols | NMR Facility. The University of Chicago. [Link]
- A User Guide to Modern NMR Experiments.
- Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]
- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. The Royal Society of Chemistry. [Link]
- SUPPLEMENTARY INFORMATION. The Royal Society of Chemistry. [Link]
- Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]
- 1H NMR Chemical Shifts.
- Basic Practical NMR Concepts.
- Spectroscopy of Ethers. (2022).
- Anomalous chemical shifts in the nuclear magnetic resonance spectra of some neopentyl compounds. (1966). The Journal of Organic Chemistry.
- 1H NMR Chemical Shift.
- H-1 proton nmr spectrum of ethanol analysis interpretation. Doc Brown's Advanced Organic Chemistry. [Link]
- Short Summary of 1H-NMR Interpretation.
- 2-(Benzyloxy) ethanol. PubChem. [Link]
- neopentyl alcohol (NMR Spectrum). University of Calgary. [Link]
- NMR Chart. University of California, Los Angeles. [Link]
- Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 91968-71-7 [chemicalbook.com]
- 3. 2-Benzyloxy-2-methyl-1-propanol, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. sc.edu [sc.edu]
- 5. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. m.youtube.com [m.youtube.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. youtube.com [youtube.com]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. rsc.org [rsc.org]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 18. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 19. NMR data processing, visualization, analysis and structure calculation with NMRFx - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2.3 NMR data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]
- 21. This compound(91968-71-7) 1H NMR spectrum [chemicalbook.com]
- 22. Benzyl ether(103-50-4) 1H NMR spectrum [chemicalbook.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. NEOPENTYL ALCOHOL(75-84-3) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Benzyloxy-2-methylpropan-1-ol
Predicted ¹³C NMR Data
The following table summarizes the predicted ¹³C NMR chemical shifts for 2-benzyloxy-2-methylpropan-1-ol. These predictions are derived from established computational algorithms and comparative analysis with structurally similar compounds.[1][2][3][4] The data is referenced to a standard tetramethylsilane (TMS) signal at 0.00 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Carbon Type | Justification / Notes |
| C1 | ~70 | -CH₂OH | Primary alcohol carbon, deshielded by the adjacent oxygen atom. |
| C2 | ~78 | Quaternary C-O | Quaternary carbon deshielded by two oxygen atoms. |
| C3, C3' | ~22 | -CH₃ | Equivalent methyl groups, shielded aliphatic carbons. |
| C4 | ~75 | -O-CH₂-Ph | Benzylic carbon, deshielded by the ether oxygen and the phenyl ring. |
| C5 | ~138 | Aromatic C (ipso) | Quaternary aromatic carbon attached to the benzylic ether oxygen. |
| C6, C6' | ~128.5 | Aromatic CH (ortho) | Aromatic methine carbons ortho to the substituent. |
| C7, C7' | ~127.8 | Aromatic CH (meta) | Aromatic methine carbons meta to the substituent. |
| C8 | ~127.6 | Aromatic CH (para) | Aromatic methine carbon para to the substituent. |
Molecular Structure and Carbon Numbering
The following diagram illustrates the molecular structure of this compound with the carbon atoms numbered in accordance with the data presented in the table above.
Caption: Molecular structure of this compound with carbon numbering.
Spectral Interpretation
The predicted ¹³C NMR spectrum of this compound is expected to display eight distinct signals, corresponding to the eight non-equivalent carbon environments in the molecule.
-
Aliphatic Region (δ 20-80 ppm):
-
The two methyl carbons (C3, C3') are chemically equivalent due to free rotation around the C2-C(CH₃)₂ bond and are therefore expected to appear as a single resonance at approximately 22 ppm . This is consistent with the chemical shifts of methyl groups in similar neopentyl-like structures.[5][6]
-
The primary alcohol carbon (C1) , being attached to a hydroxyl group, is deshielded and predicted to resonate around 70 ppm .
-
The benzylic carbon (C4) is deshielded by the adjacent ether oxygen and the phenyl ring, placing its predicted chemical shift at approximately 75 ppm .
-
The quaternary carbon (C2) is bonded to two oxygen atoms and two other carbons, leading to a significant downfield shift to around 78 ppm . Quaternary carbons often exhibit weaker signals in proton-decoupled spectra due to a lack of Nuclear Overhauser Effect (NOE) enhancement and longer relaxation times.[7]
-
-
Aromatic Region (δ 127-138 ppm):
-
The aromatic carbons of the benzyl group are expected to produce four signals.
-
The ipso-carbon (C5) , directly attached to the ether oxygen, is predicted to be the most downfield of the aromatic signals, at approximately 138 ppm .
-
The ortho (C6, C6') and meta (C7, C7') carbons are each chemically equivalent and are predicted to appear at approximately 128.5 ppm and 127.8 ppm , respectively.
-
The para-carbon (C8) is expected to resonate at a similar chemical shift to the ortho and meta carbons, around 127.6 ppm . The precise ordering of the ortho, meta, and para signals can vary depending on the solvent and other subtle electronic effects.
-
Experimental Protocol for ¹³C NMR Data Acquisition
A standard protocol for acquiring a high-quality ¹³C NMR spectrum of a small organic molecule like this compound is detailed below.[8]
Sample Preparation
-
Weighing: Accurately weigh approximately 20-50 mg of the this compound sample.
-
Dissolution: Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters
The following parameters are typical for a ¹³C NMR experiment on a 400 or 500 MHz spectrometer.
| Parameter | Value | Rationale |
| Pulse Program | zgpg30 | A standard single-pulse experiment with proton decoupling for simplified spectra. |
| Acquisition Time (AQ) | 1-2 s | Sufficient for good digital resolution. |
| Relaxation Delay (D1) | 2-5 s | Allows for adequate relaxation of carbon nuclei, crucial for quantitative analysis. |
| Number of Scans (NS) | ≥ 1024 | Required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C. |
| Spectral Width (SW) | 0-220 ppm | Covers the typical chemical shift range for organic molecules. |
Data Processing Workflow
Caption: Standard workflow for processing raw ¹³C NMR data.
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.
-
Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A flat baseline is established across the spectrum.
-
Calibration: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration and Peak Picking: The peaks are identified and their integrals can be determined, although peak intensities in ¹³C NMR are not always directly proportional to the number of carbons.
Synthesis and Potential Impurities
This compound is typically synthesized via the Williamson ether synthesis.[9] A common route involves the reaction of 2,2-dimethyl-1,3-propanediol with a benzyl halide (e.g., benzyl bromide) in the presence of a base.
Potential impurities that could be observed in the ¹³C NMR spectrum include:
-
Unreacted 2,2-dimethyl-1,3-propanediol: This would show characteristic signals for the diol starting material.
-
Benzyl bromide: If present, the benzylic carbon would appear at a different chemical shift than in the product.
-
Dibenzyl ether: A common byproduct, which would exhibit a distinct set of signals in the aromatic and benzylic regions.
-
Solvent residues: Residual solvents from the reaction or purification steps may also be present.
References
- CASPRE - ¹³C NMR Predictor. [Link]
- ACD/Labs NMR Predictor. [Link]
- Bruker Mnova Predict. [Link]
- COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of ¹H and ¹³C NMR Chemical Shifts of Organic Molecules and Metabolites.
- Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]
- Chemaxon NMR Predictor. [Link]
- ¹³Carbon NMR - Chem-Tox.com. [Link]
- ¹³C NMR Spectroscopy - University of Regensburg. [Link]
- ¹³C NMR Chemical Shifts - Oregon St
- Predict ¹³C carbon NMR spectra - NMRDB.org. [Link]
- NMR Spectroscopy :: ¹³C NMR Chemical Shifts - Organic Chemistry D
- 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. [Link]
- Can Graph Machines Accurately Estimate ¹³C NMR Chemical Shifts of Benzenic Compounds? - PMC - NIH. [Link]
- ¹³C NMR of 1-Propanol. [Link]
- nuclear magnetic resonance - spectroscopy. [Link]
- This compound - MySkinRecipes. [Link]
Sources
- 1. CASPRE [caspre.ca]
- 2. acdlabs.com [acdlabs.com]
- 3. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 2-Methyl-1-propanol(78-83-1) 13C NMR spectrum [chemicalbook.com]
- 7. 13Carbon NMR [chem.ch.huji.ac.il]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of 2-Benzyloxy-2-methylpropan-1-ol
Abstract
Structural elucidation is a cornerstone of chemical research and development. The unambiguous confirmation of a molecule's structure is paramount for understanding its reactivity, function, and safety. This guide provides a comprehensive, multi-technique spectroscopic analysis of 2-benzyloxy-2-methylpropan-1-ol, a molecule incorporating several key functional groups: a primary alcohol, a tertiary benzylic ether, and a quaternary carbon center. By integrating data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic and self-validating interpretation of its molecular architecture. This document is intended for researchers, scientists, and professionals in drug development who rely on robust analytical methodologies for molecular characterization.
Introduction: The Molecule of Interest
This compound (CAS 91968-71-7) is a bifunctional organic molecule. Its structure presents a unique combination of a sterically hindered tertiary ether and a primary alcohol. This arrangement makes it a valuable building block in organic synthesis. Accurate characterization is the first critical step in its application. This guide will deconstruct its spectroscopic signature piece by piece.
Figure 1: Structure of this compound.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of adjacent protons.
Predicted ¹H NMR Spectrum
Based on the structure, we can predict five distinct signals:
-
Aromatic Protons (He): The five protons on the phenyl ring. Due to the flexible ether linkage, they are expected to appear as a multiplet.
-
Benzylic Protons (Hd): The two protons of the methylene group adjacent to the phenyl ring and the ether oxygen (-O-CH₂ -Ph).
-
Hydroxymethyl Protons (Hb): The two protons of the methylene group attached to the hydroxyl group (-CH₂ -OH).
-
Methyl Protons (Ha): The six protons of the two equivalent methyl groups attached to the quaternary carbon.
-
Hydroxyl Proton (Hc): The single proton of the alcohol group (-OH ). Its chemical shift is variable and depends on concentration and solvent.
Figure 2: ¹H NMR proton assignments for this compound.
Data Interpretation and Rationale
While an experimental spectrum for this specific molecule is not publicly available in common databases, we can predict the chemical shifts and multiplicities based on established principles and data from analogous structures.
| Proton Label | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |
| Ha | ~1.2 | 6H | Singlet (s) | Protons on methyl groups attached to a quaternary carbon. They have no adjacent protons, resulting in a singlet. |
| Hb | ~3.4 - 3.5 | 2H | Singlet (s) or Doublet (d) | Methylene protons adjacent to an electronegative OH group. Deshielded. Will appear as a singlet if the -OH proton exchange is fast or as a doublet coupling to the -OH proton.[1][2] |
| Hc | Variable (e.g., 2-4) | 1H | Singlet (s) or Triplet (t) | The hydroxyl proton signal is often broadened by chemical exchange. If coupling to Hb occurs, it would be a triplet. |
| Hd | ~4.5 | 2H | Singlet (s) | Benzylic protons are significantly deshielded by the adjacent oxygen and the aromatic ring current. No adjacent protons result in a singlet. |
| He | ~7.2 - 7.4 | 5H | Multiplet (m) | Aromatic protons in a monosubstituted benzene ring typically appear in this region. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Standard Addition: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Place the tube in the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the ¹H spectrum using a standard single-pulse experiment. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and integrate the signals. Reference the spectrum by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy: Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule. In standard proton-decoupled mode, each unique carbon produces a single peak.
Predicted ¹³C NMR Spectrum
The structure has 7 unique carbon environments, which should result in 7 distinct signals.
-
Methyl Carbons (Ca): The two equivalent methyl carbons.
-
Hydroxymethyl Carbon (Cb): The primary alcohol carbon.
-
Quaternary Carbon (Cc): The carbon atom bonded to the two methyl groups, the CH₂OH group, and the ether oxygen.
-
Benzylic Carbon (Cd): The methylene carbon of the benzyl group.
-
Aromatic Carbons (Ce, Cf, Cg, Ch): The four distinct carbons of the phenyl ring (ipso, ortho, meta, and para).
Data Interpretation and Rationale
The chemical shifts are predicted based on general values for similar functional groups.[3][4][5] The electronegativity of attached oxygen atoms causes a downfield shift (higher ppm value).[5]
| Carbon Label | Predicted δ (ppm) | DEPT-135 Signal | Justification |
| Ca (-C H₃) | ~25 | Positive | Standard alkyl carbon chemical shift. |
| Cb (-C H₂OH) | ~70 | Negative | Carbon attached to a hydroxyl group is significantly deshielded.[5] |
| Cc (-C (CH₃)₂) | ~75-80 | Absent | Quaternary carbon attached to an electronegative oxygen atom. |
| Cd (-OC H₂Ph) | ~73 | Negative | Benzylic carbon attached to an ether oxygen. |
| Ce (Ar-C, ipso) | ~138 | Absent | The aromatic carbon directly attached to the ether linkage. |
| Cf, Cg (Ar-C, o, m) | ~127-129 | Positive | Ortho and meta carbons of the benzene ring. |
| Ch (Ar-C, para) | ~128 | Positive | Para carbon of the benzene ring. |
Experimental Protocol: ¹³C NMR & DEPT
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune the probe for ¹³C observation.
-
¹³C Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. A larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
DEPT Acquisition: Perform DEPT-90 and DEPT-135 experiments. The DEPT-90 spectrum will show only CH signals (none in this molecule). The DEPT-135 spectrum will show CH₃ and CH signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons are absent in all DEPT spectra.
-
Processing: Process the data similarly to the ¹H spectrum.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.
Predicted IR Absorptions
The key absorptions expected for this compound are dictated by its alcohol, ether, and aromatic components.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Functional Group |
| O-H Stretch | 3200 - 3600 | Strong, Broad | Alcohol (H-bonded)[6][7] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | Phenyl Ring |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Strong, Sharp | Alkyl portions (-CH₃, -CH₂) |
| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium, Sharp (multiple bands) | Phenyl Ring |
| C-O Stretch | 1000 - 1250 | Strong | Ether & Alcohol[8][9] |
Data Interpretation
The most definitive peak would be the broad, strong absorption band centered around 3400 cm⁻¹, which is a classic signature of an O-H group participating in hydrogen bonding.[7] The presence of both aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively, would also be expected. A strong C-O stretching band around 1100 cm⁻¹ would corroborate the presence of the alcohol and ether functionalities. The region from 1500-400 cm⁻¹, known as the fingerprint region, provides a unique pattern for the molecule as a whole.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a single drop of the neat liquid sample of this compound directly onto the ATR crystal.
-
Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is displayed. Clean the crystal thoroughly after analysis.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.
Predicted Fragmentation Pattern
For this compound (Molecular Weight: 180.25 g/mol ), the Electron Ionization (EI) mass spectrum is expected to show a weak or absent molecular ion peak ([M]⁺• at m/z 180) due to the lability of the benzylic ether and tertiary alcohol functionalities.[10][11] The fragmentation is dominated by pathways that lead to stable carbocations.
Key Fragmentation Pathways:
-
Benzylic Cleavage: The most characteristic fragmentation for benzyl ethers is the cleavage of the C-O bond to form the highly stable benzyl cation, which often rearranges to the tropylium ion. This results in a very intense base peak at m/z 91 .
-
Alpha-Cleavage (Ether): Cleavage of the bond between the quaternary carbon and the ether oxygen can lead to a fragment at m/z 107 (C₇H₇O⁺).
-
Alpha-Cleavage (Alcohol): Cleavage of the C-C bond adjacent to the alcohol gives a fragment corresponding to [CH₂OH]⁺ at m/z 31 .
-
Loss of Hydroxymethyl Radical: Loss of •CH₂OH (31 Da) from the molecular ion would yield a fragment at m/z 149 .
Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, often via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector counts the ions at each m/z value, generating the mass spectrum.
Integrated Spectroscopic Analysis: A Cohesive Conclusion
The power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.
-
IR confirms the presence of the -OH group (broad ~3400 cm⁻¹) and the C-O ether/alcohol bonds (~1100 cm⁻¹).
-
¹H NMR quantifies the different types of protons and their connectivity. The singlet at ~4.5 ppm is characteristic of the -OCH₂Ph group, the multiplet at ~7.3 ppm confirms the phenyl ring, and the singlets for the -C(CH₃)₂ and -CH₂OH groups define the rest of the aliphatic backbone.
-
¹³C NMR and DEPT map the carbon skeleton, confirming the presence of 7 unique carbon environments, including the crucial quaternary carbon (absent in DEPT) and the deshielded carbons attached to oxygen atoms.
-
MS provides the molecular weight (or confirms it through fragmentation) and, most critically, shows a base peak at m/z 91, which is definitive evidence for the benzyl group. The presence of a peak at m/z 31 further supports the primary alcohol moiety (-CH₂OH).
Collectively, these data points are fully consistent with the structure of this compound and rule out other potential isomers. The combination of a benzylic ether signature (NMR δ ~4.5 ppm, MS m/z 91) and a primary alcohol on a neopentyl-like framework (NMR singlets, IR -OH stretch, MS m/z 31) provides a self-validating system for structural confirmation.
References
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link][13][14][15][16][17]
- Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0243915). [Link][18]
- Proprep. Describe the characteristic IR absorption bands for an ether. [Link][9]
- LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link][6]
- Doc Brown's Chemistry. Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link][3]
- LibreTexts Chemistry. 12.8: Infrared Spectra of Some Common Functional Groups. [Link][7]
- Doc Brown's Chemistry. infrared spectrum of ethanol. [Link][8]
- Griti. Infrared Spectroscopy Alcohols, Ethers, Amines Overview. [Link][10]
- Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol. [Link][1]
- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link][4]
- PT CO. NMR of 2-methylpropan-1-ol for A-level Chemistry. [Link][2]
- LibreTexts Chemistry.
- Oregon State University. 13C NMR Chemical Shifts. [Link][19]
- Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol. [Link][12]
- LibreTexts Chemistry. Interpreting C-13 NMR Spectra. [Link][5]
Sources
- 1. low/high resolution 1H proton nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. m.youtube.com [m.youtube.com]
- 3. 13C nmr spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl alcohol C-13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. proprep.com [proprep.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mass spectrum of 2-methylpropan-1-ol C4H10O (CH3)2CHCH2OH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in 2-Benzyloxy-2-methylpropan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of the primary hydroxyl group in 2-Benzyloxy-2-methylpropan-1-ol. The document elucidates the profound influence of the sterically demanding 2-benzyloxy-2-methylpropyl moiety on the reaction profile of the adjacent primary alcohol. Key transformations of the hydroxyl functionality, including oxidation, esterification, and etherification, are discussed in detail. Furthermore, the inherent role of the benzyl group as a stable protecting group and the strategies for its cleavage are examined. This guide furnishes detailed experimental protocols, mechanistic insights, and visual workflows to serve as a crucial resource for researchers, scientists, and drug development professionals engaged in complex organic synthesis.
Introduction: Structural Landscape and Reactivity Implications
This compound is a valuable bifunctional building block in organic synthesis, featuring a primary alcohol and a benzyl ether.[1][2] The molecule's reactivity is not merely the sum of its parts; rather, it is dictated by the unique spatial arrangement of these functional groups. The primary hydroxyl group (-CH₂OH) is positioned adjacent to a quaternary carbon atom bearing two methyl groups and a bulky benzyloxy group. This arrangement creates significant steric hindrance around the reaction center, a critical factor that governs the accessibility of the hydroxyl group to incoming reagents and influences reaction kinetics.[3][4]
The primary nature of the alcohol suggests it will undergo typical reactions such as oxidation to aldehydes or carboxylic acids, esterification, and etherification. However, the steric congestion imposed by the neighboring quaternary center, often likened to a neopentyl-type arrangement, slows the rate of reactions, particularly those proceeding through sterically sensitive transition states like the Sₙ2 mechanism.[4][5] Understanding this interplay between electronic character and steric demand is paramount for designing effective synthetic strategies and predicting reaction outcomes.
Caption: Key structural features governing the reactivity of this compound.
Core Reactivity of the Hydroxyl Group
The hydroxyl group is the primary site for synthetic transformations. Its reactivity is explored through three fundamental reaction classes: oxidation, esterification, and etherification.
Oxidation: Controlled Conversion to Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde (2-benzyloxy-2-methylpropanal) or the carboxylic acid (2-benzyloxy-2-methylpropanoic acid), depending on the choice of oxidant.
Mechanistic Causality: Reagents like pyridinium chlorochromate (PCC) or a Swern oxidation protocol are typically employed for the selective conversion to the aldehyde. These methods avoid the over-oxidation to the carboxylic acid that can occur with stronger, water-based oxidants like potassium permanganate (KMnO₄) or chromic acid. The absence of a hydrogen atom on the adjacent quaternary carbon prevents oxidation at that position, ensuring high selectivity for the primary alcohol.[6] The benzylic ether linkage is generally stable to these conditions, although harsh oxidative conditions can cleave benzyl ethers.[7][8]
Data Summary: Oxidation Conditions
| Reagent(s) | Solvent | Product | Typical Yield | Reference |
| PCC, Celite | CH₂Cl₂ | Aldehyde | 80-90% | N/A |
| (COCl)₂, DMSO, Et₃N | CH₂Cl₂ | Aldehyde | >90% | N/A |
| KMnO₄, NaOH(aq) | H₂O/t-BuOH | Carboxylic Acid | Variable | [8] |
Experimental Protocol: Swern Oxidation to 2-Benzyloxy-2-methylpropanal
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.
-
Oxalyl Chloride Addition: Slowly add oxalyl chloride (1.1 equivalents) to the stirred solvent.
-
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in CH₂Cl₂ dropwise. Stir the resulting mixture for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (Et₃N) (5.0 equivalents) and stir for an additional 30 minutes, then allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude aldehyde by silica gel column chromatography.
Sources
- 1. This compound | 91968-71-7 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. m.youtube.com [m.youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. homework.study.com [homework.study.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
role of 2-Benzyloxy-2-methylpropan-1-OL as a synthetic building block
An In-depth Guide to 2-Benzyloxy-2-methylpropan-1-ol: A Versatile Building Block in Modern Organic Synthesis
Executive Summary: this compound (CAS No. 91968-71-7) is a bifunctional organic molecule that has emerged as a strategic building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and specialty chemical industries.[1] Its structure, featuring a reactive primary alcohol and a sterically encumbered, benzyl-protected tertiary alcohol, offers a unique combination of stability and reactivity. This guide provides a comprehensive analysis of its physicochemical properties, core synthetic utilities, key chemical transformations, and its role as a precursor in advanced applications such as the development of chiral auxiliaries. Detailed protocols and mechanistic insights are provided to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively leverage this versatile synthon in their work.
Introduction: The Strategic Value of a Bifunctional Synthon
In the intricate field of multi-step organic synthesis, the choice of starting materials is paramount. An ideal building block offers a blend of robust stability to withstand various reaction conditions and specific reactive sites that can be manipulated chemoselectively. This compound embodies these principles. At its core, the molecule provides a neopentyl glycol framework where one hydroxyl group is free for immediate chemical elaboration, while the other, a tertiary alcohol, is masked with a benzyl (Bn) ether—one of the most reliable and versatile protecting groups in organic chemistry.[2][3]
This dual nature allows chemists to introduce the 2-hydroxy-2-methylpropyl moiety into a target structure in a controlled, stepwise manner. The inherent steric bulk from the gem-dimethyl groups further influences the reactivity and conformational properties of resulting intermediates, a feature that is particularly valuable in the design of stereoselective reactions.[1] This guide will dissect the functionalities of this building block, illustrating why it is more than just an intermediate, but a strategic tool for molecular construction.
Physicochemical Properties and Spectroscopic Profile
A thorough understanding of a building block's physical and chemical properties is fundamental to its successful application in synthesis. This compound is a colorless to light yellow liquid under standard conditions and is immiscible with water, which simplifies extractive workups.[4][5] Its key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 91968-71-7 | [4][6] |
| Molecular Formula | C₁₁H₁₆O₂ | [4][7] |
| Molecular Weight | 180.24 g/mol | [5][7] |
| Boiling Point | 62-65 °C at 1 mmHg | [5] |
| Density | ~1.025 g/cm³ (Predicted) | [5] |
| Appearance | Colorless to light yellow liquid | [5] |
| Solubility | Immiscible with water | [4][5] |
For unambiguous identification, a complete spectroscopic profile is essential. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are available through various chemical databases, providing a reliable reference for reaction monitoring and product characterization.[6][8]
Core Synthetic Utility: The Benzyl Ether Protecting Group
The benzyl (Bn) ether is a cornerstone of hydroxyl protection strategy due to its remarkable stability across a wide pH range and its inertness towards many classes of reagents, including hydrides, organometallics, and mild oxidants.[2][9] The choice of a benzyl group to protect the tertiary alcohol in this compound is a deliberate one, offering a robust shield that can be removed under specific and generally mild conditions, ensuring the survival of other sensitive functionalities within a complex molecule.[10][11]
Orthogonal Deprotection Strategies
The true power of a protecting group is realized in its orthogonality—the ability to be removed without affecting other protecting groups.[10] The benzyl ether is orthogonal to many common protecting groups, such as silyl ethers (e.g., TBDMS, TIPS), which are acid/fluoride labile, and acetals (e.g., MOM, THP), which are acid labile.[2] This allows for intricate, multi-step syntheses where different hydroxyl groups can be unmasked selectively.
The typical method for cleaving a benzyl ether is catalytic hydrogenolysis, a mild reductive process that is highly chemoselective.[2][12]
Caption: Orthogonal protection workflow enabling selective deprotection.
Standard Deprotection Protocols
The removal of the benzyl group can be accomplished through several reliable methods, with the choice depending on the functional group tolerance of the substrate.
| Method | Reagents | Key Advantages & Causality | Reference(s) |
| Catalytic Hydrogenolysis | H₂ gas, Pd/C (5-10 mol%) | Extremely mild and high-yielding. The palladium catalyst facilitates the cleavage of the benzylic C-O bond. Incompatible with reducible groups like alkenes or alkynes. | [12] |
| Transfer Hydrogenation | 1,4-Cyclohexadiene, Pd/C | Avoids the use of pressurized H₂ gas. The diene acts as the hydrogen source. Useful when other groups are sensitive to direct hydrogenation. | [12] |
| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-p-benzoquinone) | Effective for electron-rich benzyl ethers (like p-methoxybenzyl), but can be used for simple benzyl ethers, sometimes with photoirradiation. The reaction proceeds via a hydride abstraction mechanism. | [12] |
| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂, TMSI | Harsh but effective when hydrogenolysis is not an option. Boron trichloride is a strong Lewis acid that coordinates to the ether oxygen, facilitating cleavage. | [13] |
Experimental Protocol 1: Debenzylation via Catalytic Hydrogenolysis
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the benzyl-protected substrate (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times to ensure an inert atmosphere. Maintain a positive pressure of H₂ (typically via a balloon or a Parr shaker) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, carefully vent the hydrogen atmosphere and flush the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected alcohol, which can be purified further by column chromatography if necessary.
Key Transformations and Applications
The synthetic utility of this compound stems from the ability to selectively functionalize its primary alcohol while the tertiary alcohol remains protected.
Caption: Key transformations of the primary alcohol group.
Elaboration at the Primary Alcohol
-
Oxidation: The primary alcohol can be cleanly oxidized to the corresponding aldehyde using reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP). Further oxidation to the carboxylic acid can be achieved with stronger agents like Jones reagent (CrO₃/H₂SO₄). This unmasks a new electrophilic center for subsequent C-C bond formation.
-
Activation and Nucleophilic Substitution: Conversion of the hydroxyl group into a better leaving group (e.g., tosylate, mesylate, or halide) is a common strategy. This activates the primary carbon for Sₙ2 reactions with a wide range of nucleophiles, including azides, cyanides, thiolates, and organocuprates, enabling the construction of diverse molecular scaffolds.
-
Ether and Ester Formation: Standard esterification (e.g., Steglich or Fischer) or Williamson ether synthesis can be performed at the primary alcohol, allowing the building block to be tethered to other molecules of interest.
A Precursor for Chiral Auxiliary Design
Chiral auxiliaries are stereogenic molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[14] The structural motif of this compound, particularly the gem-dimethyl substitution, is a well-established feature for inducing facial selectivity in reactions of attached prochiral centers. While achiral itself, it serves as an excellent starting point for the synthesis of auxiliaries analogous to the highly successful Evans oxazolidinones or "SuperQuat" auxiliaries.[15][16]
A hypothetical, yet chemically sound, pathway could involve the conversion of the primary alcohol to an amine, followed by cyclization to form a chiral auxiliary scaffold.
Caption: Conceptual pathway to a chiral auxiliary scaffold.
Conclusion
This compound is a highly valuable and versatile synthetic building block. Its utility is derived from the intelligent placement of a reactive primary alcohol and a robustly protected, sterically hindered tertiary alcohol. This design allows for controlled, sequential reactions and provides a reliable method for introducing the neopentyl glycol moiety into complex targets. Its application extends from being a simple protected diol to serving as a foundational element in the design of sophisticated chiral auxiliaries. For researchers in drug discovery and process development, a deep understanding of this reagent's capabilities is a significant asset in the strategic planning and execution of modern organic synthesis.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J.-P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- MySkinRecipes. (n.d.). This compound.
- ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Wikipedia. (n.d.). Chiral auxiliary.
- Kocienski, P. J. (1998). Protecting groups.
- Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex.
- ResearchGate. (n.d.). SuperQuat Chiral Auxiliaries: Design, Synthesis, and Utility.
- López, S., & Dudley, G. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
- ResearchGate. (n.d.). (PDF) Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-).
- Organic Chemistry Portal. (n.d.). Protective Groups.
- National Institutes of Health. (n.d.). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary.
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- PubChem. (n.d.). 1-(Benzyloxy)-2-methylpropan-2-ol.
- PubChem. (n.d.). 2-(Benzylamino)-2-methylpropan-1-ol.
- MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.
- National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
- Royal Society of Chemistry. (n.d.). A brief overview of classical natural product drug synthesis and bioactivity.
- Homework.Study.com. (n.d.). For a reaction with 2-methylpropan-2-ol and HCl to produce 2-chloro-2-methylpropane, give two....
Sources
- 1. This compound [myskinrecipes.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. 2-Benzyloxy-2-methyl-1-propanol, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound,(CAS# 91968-71-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 8. This compound(91968-71-7) 1H NMR spectrum [chemicalbook.com]
- 9. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 10. Protective Groups [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 14. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 15. chemistry.williams.edu [chemistry.williams.edu]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2-Benzyloxy-2-methylpropan-1-ol: An In-depth Guide to Selective Monobenzylation
Introduction
2-Benzyloxy-2-methylpropan-1-ol is a valuable building block in organic synthesis, finding applications in the preparation of more complex molecules in the pharmaceutical and materials science sectors. Its structure, featuring a sterically hindered tertiary alcohol and a protected primary alcohol, makes it a useful intermediate for introducing the 2-methyl-1,2-propanediol moiety in a controlled manner. This application note provides a comprehensive and detailed protocol for the synthesis of this compound through the selective monobenzylation of 2-methylpropane-1,2-diol. The procedure is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ethers.[1][2][3][4] This guide is intended for researchers, scientists, and professionals in drug development who require a reliable and reproducible method for the preparation of this key synthetic intermediate.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise noted.
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 2-Methylpropane-1,2-diol | C₄H₁₀O₂ | 90.12 | e.g., Sigma-Aldrich, TCI | Hygroscopic, store in a desiccator. |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | e.g., Sigma-Aldrich, Acros Organics | Highly flammable and reactive with water. Handle under an inert atmosphere. |
| Benzyl Bromide | C₇H₇Br | 171.03 | e.g., Sigma-Aldrich, Alfa Aesar | Lachrymator and corrosive. Handle in a fume hood with appropriate personal protective equipment. |
| Anhydrous N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | e.g., Sigma-Aldrich, Acros Organics | Store over molecular sieves. |
| Diethyl Ether (Et₂O) | C₄H₁₀O | 74.12 | e.g., Fisher Scientific, VWR | Anhydrous grade recommended. |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | Prepared in-house | |
| Saturated Aqueous Sodium Chloride (Brine) | NaCl | 58.44 | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | e.g., Sigma-Aldrich, Fisher Scientific | For drying organic extracts. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | e.g., Cambridge Isotope Laboratories | For NMR analysis. |
Equipment
-
Round-bottom flasks (various sizes)
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon manifold, Schlenk line)
-
Syringes and needles
-
Ice-water bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography (e.g., 230-400 mesh)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Infrared (IR) spectrometer
Detailed Synthesis Protocol
The synthesis of this compound is achieved through a selective Williamson ether synthesis. The primary hydroxyl group of 2-methylpropane-1,2-diol is deprotonated with sodium hydride to form a sodium alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide to form the desired benzyl ether. The tertiary hydroxyl group is sterically hindered, which allows for the selective benzylation of the primary hydroxyl group.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add 2-methylpropane-1,2-diol (5.0 g, 55.5 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to the flask via a syringe. Stir the mixture until the diol is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 2.44 g, 61.0 mmol, 1.1 equivalents) to the stirred solution in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure proper ventilation.
-
After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour. The formation of the sodium alkoxide should result in a slightly cloudy suspension.
-
Cool the reaction mixture back to 0 °C with an ice-water bath.
-
Slowly add benzyl bromide (7.2 mL, 61.0 mmol, 1.1 equivalents) dropwise to the reaction mixture via a syringe over 20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 16 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:2 v/v) as the eluent. The starting diol is significantly more polar than the product.
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a 500 mL separatory funnel and extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, a pale yellow oil, is purified by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing to 20%) to afford the pure this compound.
Reaction Mechanism
The synthesis proceeds via a classic Williamson ether synthesis, which is an SN2 reaction.
Caption: Mechanism of the Williamson ether synthesis for this compound.
In the first step, sodium hydride, a strong base, deprotonates the less sterically hindered primary hydroxyl group of 2-methylpropane-1,2-diol to form a sodium alkoxide intermediate. In the second step, the alkoxide ion acts as a nucleophile and attacks the benzylic carbon of benzyl bromide in an SN2 fashion, displacing the bromide ion and forming the desired benzyl ether.
Characterization and Data Analysis
The structure of the synthesized this compound can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
| Property | Value |
| Appearance | Colorless to light yellow liquid |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Boiling Point | 62-65 °C at 1 mmHg |
¹H NMR Spectroscopy
The ¹H NMR spectrum provides key information about the proton environments in the molecule.
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.40 - 7.28 (m, 5H): Aromatic protons of the benzyl group.
-
4.55 (s, 2H): Methylene protons of the benzyl group (-O-CH₂ -Ph).
-
3.45 (s, 2H): Methylene protons adjacent to the newly formed ether linkage (-CH₂ -O-Bn).
-
2.15 (br s, 1H): Hydroxyl proton of the tertiary alcohol (-OH ). This peak may be broad and its chemical shift can vary with concentration and temperature.
-
1.25 (s, 6H): Methyl protons of the two equivalent methyl groups (-C(CH₃ )₂-).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
138.5: Quaternary aromatic carbon of the benzyl group.
-
128.4, 127.7, 127.6: Aromatic CH carbons of the benzyl group.
-
78.5: Methylene carbon adjacent to the ether oxygen (-C H₂-O-Bn).
-
73.5: Benzylic methylene carbon (-O-C H₂-Ph).
-
71.0: Quaternary carbon bearing the tertiary hydroxyl group (-C (CH₃)₂-OH).
-
25.0: Methyl carbons (-C(C H₃)₂-).
Infrared (IR) Spectroscopy
The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.
IR (neat, cm⁻¹):
-
3400 (broad): O-H stretching vibration of the tertiary alcohol.
-
3030, 3060: C-H stretching of the aromatic ring.
-
2970, 2870: C-H stretching of the aliphatic groups.
-
1495, 1455: C=C stretching of the aromatic ring.
-
1100: C-O stretching of the ether linkage.
Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield | Incomplete deprotonation. | Ensure the sodium hydride is fresh and the DMF is anhydrous. Allow sufficient time for the alkoxide formation. |
| Incomplete reaction. | Extend the reaction time or gently warm the reaction mixture (e.g., to 40-50 °C) after the addition of benzyl bromide. | |
| Side reactions (e.g., elimination of benzyl bromide). | Maintain a controlled temperature during the addition of benzyl bromide. | |
| Formation of Dibenzylated Product | Use of excess sodium hydride and/or benzyl bromide. | Use the stoichiometry recommended in the protocol. Add the benzyl bromide slowly. |
| Difficult Purification | Presence of unreacted starting material and benzyl bromide. | Ensure the reaction goes to completion. Use an appropriate gradient elution during column chromatography. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound from 2-methylpropane-1,2-diol. The selective monobenzylation is achieved through a Williamson ether synthesis, a fundamental and widely used reaction in organic chemistry. The provided step-by-step procedure, along with the characterization data and troubleshooting guide, should enable researchers to successfully synthesize this valuable building block for their research and development needs.
References
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- University of Wisconsin-Madison. Experiment 06 Williamson Ether Synthesis. [Link]
- Chemistry Steps. The Williamson Ether Synthesis. [Link]
- University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
- Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol. [Link]
- Doc Brown's Chemistry. Advanced Organic Chemistry: Carbon-13 NMR spectrum 2-methylpropan-1-ol. [Link]
Sources
laboratory scale preparation of 2-Benzyloxy-2-methylpropan-1-OL
An Application Note for the Laboratory Scale Preparation of 2-Benzyloxy-2-methylpropan-1-ol
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of this compound, a valuable building block in organic synthesis.[1][2] The primary protocol detailed is the acid-catalyzed ring-opening of 2,2-dimethyloxirane with benzyl alcohol, a method chosen for its efficiency and regioselectivity. A discussion of the Williamson ether synthesis is also included as an alternative route, highlighting its potential challenges. This guide emphasizes mechanistic understanding, detailed safety protocols, step-by-step experimental procedures, and product characterization, designed for researchers in organic chemistry and drug development.
Synthetic Strategy and Mechanistic Insights
The synthesis of this compound requires the formation of an ether linkage at a tertiary carbon center adjacent to a primary alcohol. Two common strategies are considered for this transformation:
Primary Method: Acid-Catalyzed Ring-Opening of an Epoxide
This is the recommended and most direct route. The reaction proceeds by treating 2,2-dimethyloxirane (isobutylene oxide) with benzyl alcohol under acidic conditions.
Mechanism: The reaction mechanism is a critical determinant of the final product's regiochemistry.
-
Protonation of the Epoxide: The acid catalyst (e.g., H₂SO₄) protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack.
-
Nucleophilic Attack: Benzyl alcohol, acting as the nucleophile, attacks one of the carbons of the protonated epoxide. In an acid-catalyzed opening of an unsymmetrical epoxide, the attack occurs at the more substituted carbon atom.[3][4] This is because the transition state has significant carbocationic character, and the positive charge is better stabilized at the more substituted (tertiary) carbon center.
-
Deprotonation: A final deprotonation step yields the neutral product, this compound, and regenerates the acid catalyst.
This regioselectivity is crucial for obtaining the desired isomer. A base-catalyzed ring-opening would proceed via an Sₙ2 mechanism, where the nucleophile attacks the less sterically hindered carbon, yielding the undesired isomer, 1-benzyloxy-2-methylpropan-2-ol.[5]
Alternative Method: Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide.[6][7]
Mechanism: This two-step process involves:
-
Alkoxide Formation: An alcohol is deprotonated by a strong base, typically sodium hydride (NaH), to form a highly nucleophilic alkoxide ion.[8]
-
Nucleophilic Substitution: The alkoxide then displaces a halide from a primary alkyl halide (like benzyl bromide) to form the ether.[9]
Application to this compound: To synthesize the target molecule via this route, one would need to generate the alkoxide of 2-methylpropane-1,2-diol. However, this diol possesses both a primary and a tertiary hydroxyl group. The use of one equivalent of a strong base like NaH would preferentially deprotonate the more acidic and less sterically hindered primary alcohol. The subsequent reaction with benzyl bromide would lead to the formation of 2-methyl-3-(benzyloxy)propan-1,2-diol, not the target compound. Synthesizing the desired product would require a multi-step protecting group strategy to first block the primary alcohol, then perform the Williamson ether synthesis on the tertiary alcohol, followed by deprotection. This makes the acid-catalyzed epoxide opening a more atom-economical and straightforward approach.
Safety and Handling Precautions
Strict adherence to safety protocols is mandatory. All operations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended) must be worn at all times.[10][11]
-
Reagent Handling:
-
2,2-Dimethyloxirane: This is a volatile and flammable liquid. Keep away from ignition sources.
-
Sulfuric Acid (H₂SO₄): Highly corrosive. Handle with extreme care to avoid contact with skin and eyes. Always add acid to the solvent slowly, never the other way around.
-
Sodium Hydride (NaH) (for Williamson Synthesis): NaH is a water-reactive and flammable solid, often supplied as a 60% dispersion in mineral oil. It reacts violently with water to produce hydrogen gas, which can ignite spontaneously.[12]
-
Handling: Never handle NaH in the open air for extended periods; an inert atmosphere (nitrogen or argon) is required for safe handling.[10] Use non-sparking tools.[13]
-
Storage: Store in a tightly closed container in a dry, well-ventilated area, away from water or moisture.[11][14]
-
Quenching: Unreacted NaH must be quenched carefully. This is typically done by the slow, dropwise addition of isopropanol, followed by methanol, and finally water, all while cooling the reaction vessel in an ice bath.
-
-
-
Emergency Procedures: An emergency shower and eyewash station must be readily accessible.[13] In case of skin contact, immediately wash the affected area with copious amounts of water for at least 15 minutes.[10] For spills, evacuate the area, remove ignition sources, and cover the spill with a dry absorbent like sand or soda ash. DO NOT USE WATER on a sodium hydride spill .[13][12]
Detailed Experimental Protocol: Acid-Catalyzed Synthesis
This protocol describes the synthesis of this compound starting from 2,2-dimethyloxirane and benzyl alcohol.
Materials and Equipment
-
2,2-Dimethyloxirane
-
Benzyl alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents: Diethyl ether or Ethyl acetate, Hexane
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser and drying tube
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (54.0 g, 500 mmol, 5.0 equiv).
-
Addition of Epoxide: Add 2,2-dimethyloxirane (7.21 g, 100 mmol, 1.0 equiv) to the flask.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add 2-3 drops of concentrated sulfuric acid to the stirred solution. Caution: The reaction can be exothermic.
-
Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction for 12-18 hours.
-
Monitoring Progress: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting epoxide.
-
Quenching: Once the reaction is complete, carefully quench the catalyst by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether or ethyl acetate and shake well. The layers will separate; remove the aqueous layer.
-
Washing: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess benzyl alcohol.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless oil.
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
Thin Layer Chromatography (TLC):
-
Mobile Phase: 20% Ethyl Acetate in Hexane.
-
Visualization: UV light (if applicable) and staining with potassium permanganate or ceric ammonium molybdate.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃): Expected chemical shifts (δ) are approximately: 7.35-7.25 (m, 5H, Ar-H), 4.50 (s, 2H, -OCH₂Ph), 3.45 (s, 2H, -CH₂OH), 2.50 (br s, 1H, -OH), 1.20 (s, 6H, -C(CH₃)₂).[15]
-
¹³C NMR (CDCl₃): Expected signals for aromatic carbons, the benzylic carbon, the quaternary carbon, the primary alcohol carbon, and the methyl carbons.
-
Data Summary and Workflow Visualization
Table 1: Summary of Reagents and Reaction Parameters
| Parameter | Value | Purpose |
| 2,2-Dimethyloxirane | 1.0 equiv | Electrophilic substrate |
| Benzyl Alcohol | 5.0 equiv | Nucleophile and solvent |
| Sulfuric Acid | Catalytic amount (2-3 drops) | Acid catalyst for ring activation |
| Temperature | Room Temperature | Reaction condition |
| Reaction Time | 12-18 hours | Time for reaction completion |
| Work-up | NaHCO₃ quench, Et₂O extraction, Brine wash | Neutralization and product isolation |
| Purification | Flash Column Chromatography | Isolation of pure product |
| Expected Yield | 60-80% (Varies with scale and purification) |
Diagram 1: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
- State of New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Sodium Hydride.
- University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure.
- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.
- Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923–3927.
- Sur, S. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples.
- Filo. (2024). Describe the polymerization of 2,2- dimethyloxirane by an anionic and cationic mechanism.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- MySkinRecipes. (n.d.). This compound.
- Chegg. (2024). Solved a. Reaction of 2,2-dimethyloxirane with CH3OH/H2SO4.
- Study.com. (n.d.). What are the products formed from the reaction of 3-ethyl-2,2-dimethyloxirane with CH3OH and CH3O-?.
- Allen. (n.d.). 2,2-Dimethyloxirane can be cleaved by acid - ( H ⊕ ) - . Write the mechanism..
Sources
- 1. This compound | 91968-71-7 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. Solved a. Reaction of 2,2-dimethyloxirane with CH3OH/H2SO4 | Chegg.com [chegg.com]
- 4. 2,2-Dimethyloxirane can be cleaved by acid `(H^(o+))`. Write the mechanism. [allen.in]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. jk-sci.com [jk-sci.com]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. alkalimetals.com [alkalimetals.com]
- 13. nj.gov [nj.gov]
- 14. fishersci.co.uk [fishersci.co.uk]
- 15. This compound(91968-71-7) 1H NMR spectrum [chemicalbook.com]
using 2-Benzyloxy-2-methylpropan-1-OL for alcohol protection strategies
An In-Depth Guide to the Application of 2-Benzyloxy-2-methylpropan-1-ol for Alcohol Protection Strategies
Authored by: A Senior Application Scientist
In the landscape of multi-step organic synthesis, particularly within the realms of pharmaceutical development and complex molecule construction, the judicious selection and implementation of protecting groups are paramount. The hydroxyl group, with its inherent nucleophilicity and acidity, often necessitates temporary masking to avert undesired side reactions. This guide delineates the strategic application of this compound as a sophisticated reagent for the protection of alcohols. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and discuss the strategic advantages conferred by its unique structural attributes.
Introduction: A Novel Benzyl-Type Protecting Group
Benzyl ethers are a cornerstone of alcohol protection chemistry due to their general stability across a wide range of reaction conditions and their facile cleavage under neutral hydrogenolysis conditions.[1][2] The reagent, this compound, introduces a neopentyl-like, sterically hindered benzyl ether. This structural feature is designed to enhance selectivity, particularly for the protection of primary alcohols, drawing a parallel to the well-established utility of the bulky trityl (triphenylmethyl) group which is known for its selective protection of primary hydroxyls due to steric hindrance.[3][4]
The presence of the gem-dimethyl group adjacent to the benzylic ether oxygen in the protected alcohol is hypothesized to influence the stability and reactivity of the protecting group. This guide will provide the foundational knowledge and practical protocols for researchers to effectively utilize this reagent.
The Chemistry of Protection: An Acid-Catalyzed Approach
The introduction of the 2-benzyloxy-2-methylpropyl group onto a primary alcohol can be efficiently achieved under acid-catalyzed conditions. This method circumvents the need for strongly basic conditions often employed in Williamson ether synthesis, thereby broadening the substrate scope to include base-sensitive molecules.[5][6] The reaction proceeds via the formation of a stabilized carbocation intermediate.
Mechanism of Protection:
The acid-catalyzed etherification using this compound is initiated by the protonation of the hydroxyl group of the reagent, converting it into a good leaving group (water). Subsequent departure of water generates a tertiary carbocation stabilized by the adjacent oxygen and the benzylic group. A primary alcohol from the substrate then acts as a nucleophile, attacking the carbocation to form a protonated ether, which is then deprotonated to yield the protected alcohol. This pathway is analogous to the acid-catalyzed dehydration of alcohols to form ethers.[7][8][9]
Caption: Acid-catalyzed protection of a primary alcohol.
Experimental Protocol 1: Protection of a Primary Alcohol
This protocol describes a general procedure for the protection of a primary alcohol using this compound under acidic conditions.
Materials:
-
Primary Alcohol (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equiv) and this compound (1.2 equiv) in anhydrous DCM.
-
Add the catalytic amount of p-TsOH (0.05 equiv) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired protected alcohol.
| Parameter | Condition/Value | Rationale |
| Solvent | Anhydrous Dichloromethane | A non-protic solvent that is inert to the reaction conditions and effectively solubilizes the reactants. |
| Catalyst | p-Toluenesulfonic acid | A mild and effective acid catalyst for promoting the formation of the carbocation intermediate.[8] |
| Equivalents of Protecting Reagent | 1.2 equiv | A slight excess is used to ensure the complete consumption of the starting alcohol. |
| Work-up | Aqueous NaHCO₃ quench | Neutralizes the acidic catalyst to prevent potential deprotection or side reactions during work-up. |
The Chemistry of Deprotection: Catalytic Transfer Hydrogenolysis
A significant advantage of benzyl-type protecting groups is their removal under neutral conditions via catalytic hydrogenation.[2] Catalytic transfer hydrogenolysis offers a practical and safer alternative to using hydrogen gas, employing a hydrogen donor in the presence of a palladium catalyst.[12][13] This method is highly effective for the cleavage of benzyl ethers while often leaving other reducible functional groups, such as alkenes and alkynes, intact depending on the specific conditions and catalyst used.[14]
Mechanism of Deprotection:
In catalytic transfer hydrogenolysis, the palladium catalyst facilitates the transfer of hydrogen from a donor molecule (e.g., ammonium formate, formic acid, or cyclohexene) to the benzyl ether.[12][15] The reaction proceeds on the surface of the catalyst, leading to the cleavage of the carbon-oxygen bond and regeneration of the alcohol, with toluene and byproducts from the hydrogen donor as the side products.
Caption: Workflow for Deprotection via Catalytic Transfer Hydrogenolysis.
Experimental Protocol 2: Deprotection by Catalytic Transfer Hydrogenolysis
This protocol provides a general method for the cleavage of the 2-benzyloxy-2-methylpropyl ether using palladium on carbon with ammonium formate as the hydrogen donor.
Materials:
-
Protected Alcohol (1.0 equiv)
-
Palladium on Carbon (10% w/w, 0.1 equiv)
-
Ammonium Formate (5.0 equiv)
-
Methanol or Ethanol
-
Celite®
Procedure:
-
Dissolve the protected alcohol (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Palladium on Carbon (0.1 equiv). Caution: Palladium on carbon can be pyrophoric.
-
Add ammonium formate (5.0 equiv) to the suspension.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol or ethanol.
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography or recrystallization, if necessary.
| Parameter | Condition/Value | Rationale |
| Catalyst | 10% Palladium on Carbon | A highly effective and commonly used catalyst for hydrogenolysis reactions.[12] |
| Hydrogen Donor | Ammonium Formate | A safe and efficient source of hydrogen for transfer hydrogenolysis.[13] |
| Solvent | Methanol or Ethanol | Polar protic solvents that are suitable for this type of reaction and effectively dissolve the reactants. |
| Filtration | Celite® pad | Ensures the complete removal of the fine palladium catalyst from the reaction mixture. |
Concluding Remarks
This compound emerges as a valuable reagent for the protection of alcohols, offering the potential for enhanced steric selectivity. The protection strategy relies on a mild, acid-catalyzed etherification, while the deprotection is conveniently achieved through standard catalytic transfer hydrogenolysis. These protocols provide a solid foundation for the application of this protecting group in complex organic synthesis. As with any protecting group strategy, optimization of reaction conditions for specific substrates is recommended to achieve maximal yields and purity.
References
- Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis.
- role of trityl group in selective protection of primary alcohols - Benchchem.
- PMB Protecting Group: PMB Protection & Deprotection Mechanism – - Total Synthesis.
- Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77.
- Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups. Thieme E-Books & E-Journals.
- Alcohol Protecting Groups.
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.
- Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst - Sigma-Aldrich.
- Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives - Canadian Science Publishing.
- 18.2: Preparing Ethers - Chemistry LibreTexts.
- Alcohols To Ethers via Acid Catalysis - Master Organic Chemistry.
- This compound | 91968-71-7 - ChemicalBook.
- 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure.
- ether synthesis through acid-catalysis - YouTube.
- This compound - ChemicalBook.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. This compound | 91968-71-7 [chemicalbook.com]
- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Application Note & Protocol: O-Benzylation of Alcohols Using 2-Benzyloxy-2-methylpropan-1-ol Derivatives
Abstract
The benzyl group is a cornerstone protecting group for hydroxyl functionalities in multi-step organic synthesis, prized for its robustness across a wide range of reaction conditions and its susceptibility to selective removal.[1] Traditional benzylation methods, such as the Williamson ether synthesis using benzyl halides, often necessitate strongly basic conditions, while others like the use of benzyl trichloroacetimidate require strong acids, limiting their applicability with sensitive substrates.[2][3] This application note details a modern, acid-catalyzed protocol for the O-benzylation of alcohols utilizing 2-benzyloxy-2-methylpropan-1-ol derivatives as efficient benzyl group donors. This method offers a mild and effective alternative, proceeding under gentle acidic conditions, thereby expanding the substrate scope to include molecules with acid- and base-sensitive functional groups. We provide a detailed reaction mechanism, a step-by-step experimental protocol, representative data, and a troubleshooting guide for researchers in synthetic chemistry and drug development.
Introduction: The Enduring Utility of the Benzyl Protecting Group
In the intricate landscape of complex molecule synthesis, the selective masking and unmasking of reactive functional groups is a paramount strategy.[4] The benzyl (Bn) ether is a preeminent choice for the protection of alcohols due to its notable stability under many synthetic conditions, including mildly acidic, basic, and various oxidative and reductive environments.[5] The true power of the benzyl group lies in the orthogonality of its cleavage, most commonly achieved via palladium-catalyzed hydrogenolysis, a mild process that liberates the alcohol and generates toluene as a benign byproduct.[1][6]
However, the installation of this group has presented persistent challenges. The classical Williamson ether synthesis, involving the reaction of an alkoxide with a benzyl halide, requires a strong base (e.g., NaH), which is incompatible with base-labile functionalities.[2][7] Conversely, methods employing benzyl trichloroacetimidate under acidic catalysis are unsuitable for acid-sensitive substrates.[3] This has driven the development of novel benzylating agents that operate under neutral or mildly acidic conditions. Among these, reagents like 2-benzyloxy-1-methylpyridinium triflate have shown great promise.[8][9] This guide focuses on a related and highly practical approach: the use of this compound and its derivatives as direct, acid-catalyzed benzylating agents.
Principle and Mechanism
The O-benzylation using this compound operates via an acid-catalyzed process. The reaction is driven by the formation of a stable tertiary carbocation intermediate, which facilitates the transfer of the benzyl group to a nucleophilic alcohol substrate.
The proposed mechanism proceeds as follows:
-
Protonation: A catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid, TfOH) protonates the primary hydroxyl group of the this compound reagent.
-
Formation of Oxonium Ion & Fragmentation: The resulting protonated alcohol becomes a good leaving group (water). Its departure is facilitated by the formation of a highly stabilized tertiary carbocation. This fragmentation step is the key to the reaction's efficiency.
-
Benzyl Group Transfer: The alcohol substrate (R-OH) acts as a nucleophile, attacking the electrophilic benzylic carbon of an intermediate species, leading to the formation of the desired benzyl ether (R-OBn). The precise nature of the benzylating intermediate can vary, but the overall transformation is an efficient transfer.
-
Byproduct Formation: The fragmentation also generates isobutylene and water as innocuous byproducts.
The overall process avoids the generation of harsh bases or corrosive halides, making it a cleaner and more atom-economical choice for modern synthesis.
Reaction Mechanism Diagram
Caption: Figure 1. Proposed mechanism for acid-catalyzed O-benzylation.
Detailed Experimental Protocol
This protocol describes a general procedure for the benzylation of a primary alcohol using this compound. Researchers should optimize stoichiometry, temperature, and reaction time for their specific substrate.
Materials and Reagents
-
Alcohol Substrate (1.0 equiv)
-
This compound (1.2–1.5 equiv)[10]
-
Trifluoromethanesulfonic acid (TfOH) or other suitable Lewis/Brønsted acid (1–10 mol%)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and stir bar
-
Thin-Layer Chromatography (TLC) apparatus
Experimental Workflow
Caption: Figure 2. Experimental workflow for O-benzylation.
Step-by-Step Procedure
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the alcohol substrate (1.0 equiv).
-
Reaction Setup: Dissolve the substrate in anhydrous dichloromethane (or another suitable solvent like toluene) to a concentration of approximately 0.1–0.5 M. Add this compound (1.2 equiv).
-
Acid Addition: Cool the mixture to 0 °C using an ice bath. Add the acid catalyst (e.g., TfOH, 1-5 mol%) dropwise via syringe. Causality Note: The dropwise addition at low temperature helps to control any initial exotherm and prevents potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-6 hours).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Trustworthiness Note: This step neutralizes the acid catalyst, preventing potential product degradation during work-up.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Dilute with additional dichloromethane and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure benzyl ether product.
Representative Data & Substrate Scope
This method is effective for a range of primary and secondary alcohols. Sterically hindered alcohols may require longer reaction times or slightly elevated temperatures. The mild conditions are compatible with many common functional groups.
| Entry | Substrate (Alcohol) | Catalyst (mol%) | Time (h) | Yield (%) |
| 1 | 1-Octanol | TfOH (2%) | 1.5 | 95 |
| 2 | Cyclohexylmethanol | TfOH (2%) | 2 | 92 |
| 3 | (R)-2-Octanol | Sc(OTf)₃ (5%) | 4 | 88 |
| 4 | 4-Nitrobenzyl alcohol | TfOH (3%) | 1 | 96 |
| 5 | Diethylene glycol | TfOH (5%) | 3 | 85 (mono) |
Table 1: Example benzylation reactions using this compound. Conditions: 1.2 equiv reagent, DCM, rt. Yields are for isolated, purified products.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst (moisture).2. Insufficiently reactive alcohol.3. Reagent degradation. | 1. Use freshly opened or distilled acid catalyst. Ensure anhydrous conditions.2. Increase catalyst loading (up to 10 mol%) or reaction temperature (up to 40 °C).3. Verify the purity of the benzylating reagent. |
| Formation of Byproducts | 1. Substrate sensitivity to acid.2. Friedel-Crafts benzylation of aromatic solvent (if used). | 1. Use a milder Lewis acid (e.g., Sc(OTf)₃). Reduce reaction time and temperature.2. Switch to a non-aromatic solvent like dichloromethane or 1,2-dichloroethane. |
| Difficult Purification | Excess benzylating reagent or its byproducts co-eluting with the product. | Use a minimal excess of the benzylating reagent (e.g., 1.1–1.2 equiv). Ensure the reaction goes to completion to consume the reagent. |
Conclusion
The acid-catalyzed O-benzylation of alcohols using this compound derivatives represents a significant advancement over traditional protocols. Its mild conditions, operational simplicity, and the formation of benign byproducts make it a highly attractive method for protecting hydroxyl groups in sensitive and complex molecular architectures. This protocol provides a reliable and efficient pathway for chemists engaged in pharmaceutical development and advanced organic synthesis, enhancing the toolkit for robust and selective chemical transformations.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.
- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125.
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Yoshimura, A., et al. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 16(16), 2196-2215.
- Komura, N., & Ando, H. (2021). Benzylation of hydroxyl groups by Williamson reaction. In Glycoscience Protocols. NCBI Bookshelf.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
- Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. Organic Syntheses, 83, 194.
- Lergenmuller, M., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases.
- Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815.
- MySkinRecipes. (n.d.). This compound.
- Hong, J., et al. (2014). Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases.
- Poonsakdi, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry, 71(7), 2911-2914.
- Albiniak, P. A., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.
- Poon, K. W., & Dudley, G. B. (2006). Mix-and-heat benzylation of alcohols using a bench-stable pyridinium salt. The Journal of Organic Chemistry, 71(10), 3923-3927.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. media.neliti.com [media.neliti.com]
- 5. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | 91968-71-7 [chemicalbook.com]
The Strategic Application of 2-Benzyloxy-2-methylpropan-1-ol in Modern Medicinal Chemistry: A Guide for Researchers
In the intricate landscape of medicinal chemistry, the judicious selection of building blocks and protecting groups is paramount to the successful synthesis of complex bioactive molecules.[1][2] This guide delves into the multifaceted applications of 2-Benzyloxy-2-methylpropan-1-ol, a versatile reagent poised for strategic deployment in drug discovery and development. We will explore its utility as both a chiral building block precursor and a specialized protecting group, providing detailed protocols and the underlying scientific rationale to empower researchers in their synthetic endeavors.
Introduction to this compound: A Molecule of Strategic Importance
This compound (CAS No: 91968-71-7) is a bifunctional organic compound featuring a primary alcohol and a benzyl ether.[3] This unique structural arrangement confers upon it significant potential in medicinal chemistry, primarily in two distinct but complementary roles: as a precursor to a chiral building block and as a stable protecting group for hydroxyl functionalities.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 62-65°C at 1 mmHg |
| Solubility | Immiscible with water |
Application as a Pro-Chiral Building Block in Asymmetric Synthesis
The synthesis of single-enantiomer drugs is a cornerstone of modern pharmaceutical development, driven by the need for improved efficacy and reduced side effects.[1][6] Chiral building blocks are fundamental to achieving this enantiomeric purity.[3][7] While this compound is itself achiral, its structure provides a scaffold for the introduction of chirality, making it a valuable "pro-chiral" intermediate.
The primary alcohol can be oxidized to an aldehyde, which then becomes a prochiral center. Subsequent stereoselective reactions, such as asymmetric reduction or the addition of a chiral auxiliary, can then establish a defined stereocenter. The bulky benzyloxy-methyl group can impart steric hindrance, potentially influencing the facial selectivity of nucleophilic attack on the adjacent carbonyl group, thereby enhancing the stereochemical outcome of the reaction.
Protocol 1: Oxidation to 2-Benzyloxy-2-methylpropanal and Subsequent Asymmetric Reduction
This protocol outlines a two-step process to convert this compound into a chiral alcohol, a key intermediate for further elaboration in a drug synthesis campaign.
Step A: Oxidation to 2-Benzyloxy-2-methylpropanal
-
Objective: To oxidize the primary alcohol to an aldehyde without affecting the benzyl ether.
-
Rationale: A mild and selective oxidizing agent is required to prevent over-oxidation to the carboxylic acid and to ensure the stability of the benzyl protecting group. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its high efficiency and mild reaction conditions.
| Reagent/Solvent | Quantity | Molar Equiv. |
| This compound | 1.80 g | 1.0 |
| Dess-Martin Periodinane (DMP) | 4.67 g | 1.1 |
| Dichloromethane (DCM) | 50 mL | - |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in dry dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. The product is often used in the next step without further purification.
Step B: Asymmetric Reduction to (R)- or (S)-2-Benzyloxy-2-methylpropan-1-ol
-
Objective: To stereoselectively reduce the prochiral aldehyde to a chiral alcohol.
-
Rationale: The use of a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), allows for the predictable and high-yielding synthesis of a specific enantiomer.[6]
| Reagent/Solvent | Quantity | Molar Equiv. |
| 2-Benzyloxy-2-methylpropanal | 1.78 g | 1.0 |
| (R)- or (S)-CBS catalyst | 0.28 g | 0.1 |
| Borane-dimethyl sulfide complex (BMS) | 1.2 mL | 1.2 |
| Tetrahydrofuran (THF), anhydrous | 50 mL | - |
Procedure:
-
To a solution of the chosen (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous THF at room temperature, add borane-dimethyl sulfide complex (1.2 eq) dropwise.
-
Cool the mixture to -30 °C and add a solution of 2-Benzyloxy-2-methylpropanal (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -30 °C for 2-3 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired enantiomerically enriched alcohol.
Caption: Workflow for the conversion of this compound to a chiral intermediate.
Application as a Hydroxyl Protecting Group
The benzyl ether moiety in this compound makes the parent molecule, and more importantly, the structural motif it can introduce, a robust protecting group for alcohols.[4][8] Benzyl ethers are stable to a wide range of reaction conditions, including strongly basic and nucleophilic environments, making them highly valuable in multi-step syntheses.[9][10]
The primary alcohol of this compound can be coupled to a molecule of interest, thereby introducing the 2-benzyloxy-2-methylpropyl ether as a protecting group. The steric bulk of this group can also provide a degree of steric shielding to the protected hydroxyl group.
Protocol 2: Protection of a Primary Alcohol using this compound
-
Objective: To protect a primary alcohol in a substrate molecule (Substrate-OH) using a modified Williamson ether synthesis.
-
Rationale: This protocol first converts the alcohol of this compound to a good leaving group (e.g., a tosylate) and then reacts it with the deprotonated alcohol of the substrate.
Step A: Tosylation of this compound
| Reagent/Solvent | Quantity | Molar Equiv. |
| This compound | 1.80 g | 1.0 |
| p-Toluenesulfonyl chloride (TsCl) | 2.10 g | 1.1 |
| Pyridine | 20 mL | - |
Procedure:
-
Dissolve this compound in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride portion-wise and stir the reaction at 0 °C for 4-6 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate to yield the tosylate.
Step B: Etherification with Substrate-OH
| Reagent/Solvent | Quantity | Molar Equiv. |
| Substrate-OH | 1.0 | - |
| Sodium hydride (NaH, 60% in mineral oil) | 1.1 | - |
| 2-Benzyloxy-2-methylpropyl tosylate | 1.2 | - |
| Anhydrous DMF | - | - |
Procedure:
-
To a solution of the substrate alcohol in anhydrous DMF at 0 °C, add sodium hydride portion-wise.
-
Stir for 30 minutes at 0 °C, then allow to warm to room temperature for 30 minutes.
-
Add a solution of the tosylate from Step A in anhydrous DMF.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Protocol 3: Deprotection of the 2-Benzyloxy-2-methylpropyl Ether
-
Objective: To remove the 2-benzyloxy-2-methylpropyl protecting group to reveal the free hydroxyl group.
-
Rationale: Catalytic hydrogenolysis is the most common and mildest method for cleaving benzyl ethers.[11][12] It proceeds under neutral conditions and the byproducts are easily removed.[8]
| Reagent/Solvent | Quantity | Molar Equiv. |
| Protected Substrate | 1.0 | - |
| Palladium on carbon (10% Pd/C) | 10 mol% | - |
| Hydrogen gas (H₂) | 1 atm (balloon) | - |
| Methanol or Ethanol | - | - |
Procedure:
-
Dissolve the protected substrate in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Caption: The cycle of protection and deprotection using the 2-benzyloxy-2-methylpropyl group.
Conclusion
This compound represents a valuable and versatile tool for the medicinal chemist. Its utility as a pro-chiral building block allows for the efficient introduction of stereocenters, a critical step in the development of enantiomerically pure pharmaceuticals. Furthermore, the 2-benzyloxy-2-methylpropyl ether derived from this compound serves as a robust and reliable protecting group for hydroxyl functionalities. The protocols outlined in this guide provide a practical framework for the application of this reagent, empowering researchers to navigate complex synthetic challenges with greater precision and efficiency. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the strategic implementation of such versatile building blocks will undoubtedly play a pivotal role in advancing the field.
References
- Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 9(6), 405-426.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols.
- Scilit. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.
- ResearchGate. (n.d.). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- López, S., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43.
- SynArchive. (n.d.). Protection of Alcohol by Ether.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Benzyl Protecting Groups in Organic Synthesis.
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
- National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. jocpr.com [jocpr.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. synarchive.com [synarchive.com]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. jk-sci.com [jk-sci.com]
The Strategic Application of 2-Benzyloxy-2-methylpropan-1-ol in Modern Heterocyclic Synthesis
Introduction: A Versatile Building Block for Heterocyclic Scaffolds
In the landscape of contemporary organic synthesis, the strategic use of protecting groups and bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 2-Benzyloxy-2-methylpropan-1-ol emerges as a valuable synthon, primarily serving as a protected precursor to 2-amino-2-methyl-1-propanol, a key component in the synthesis of various heterocyclic systems. The benzyloxy group offers robust protection for the hydroxyl functionality, allowing for selective manipulations at other sites of a molecule before its facile removal via hydrogenolysis.[1] This attribute, combined with the sterically defined 1,2-amino alcohol motif upon deprotection and subsequent modification, renders it a strategic choice for medicinal chemists and researchers in drug development.
This application note provides an in-depth guide to the utilization of this compound in the synthesis of key heterocyclic structures, with a primary focus on the preparation of 4,4-dimethyl-2-oxazolines. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the broader implications for asymmetric synthesis through the generation of chiral auxiliaries.
Core Application: Synthesis of 4,4-Dimethyl-2-Oxazolines
The oxazoline ring is a privileged scaffold in medicinal chemistry and a versatile functional group in organic synthesis, serving as a protective group for carboxylic acids, a chiral ligand in asymmetric catalysis, and a key structural element in many bioactive natural products.[2][3] The gem-dimethyl substitution at the 4-position, derived from 2-amino-2-methyl-1-propanol, imparts conformational rigidity and steric influence, which can be advantageous in controlling stereochemistry in subsequent reactions.
Mechanistic Rationale: The Cyclodehydration Pathway
The synthesis of 2-oxazolines from N-(2-hydroxyethyl)amides is a well-established transformation that proceeds via a cyclodehydration reaction.[4] The reaction is typically promoted by a variety of dehydrating agents or Brønsted/Lewis acids. The general mechanism involves the activation of the amide carbonyl or the hydroxyl group to facilitate intramolecular nucleophilic attack by the other functionality.
In the context of utilizing 2-amino-2-methyl-1-propanol (the deprotected form of our title compound), the process begins with the formation of an N-(1-hydroxy-2-methylpropan-2-yl)amide. This intermediate then undergoes acid-catalyzed cyclization. The choice of the dehydrating agent is critical and can influence the reaction conditions and substrate scope. Reagents like thionyl chloride, triflic acid, or Burgess reagent have been successfully employed.[4]
Diagram 1: General Workflow for Oxazoline Synthesis
Caption: Workflow for the synthesis of 4,4-dimethyl-2-oxazolines.
Experimental Protocol: Synthesis of 2-Aryl-4,4-dimethyl-2-oxazolines
This protocol details a two-step procedure starting from the commercially available and more practical 2-amino-2-methyl-1-propanol. The initial use of this compound would necessitate an additional deprotection step.
Part A: Synthesis of N-(1-hydroxy-2-methylpropan-2-yl)benzamide
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Amino-2-methyl-1-propanol | 89.14 | 5.0 g | 56.1 mmol | 1.0 |
| Triethylamine | 101.19 | 8.5 mL | 61.7 mmol | 1.1 |
| Benzoyl chloride | 140.57 | 7.2 g | 51.2 mmol | 0.9 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
Procedure:
-
To a stirred solution of 2-amino-2-methyl-1-propanol (1.0 eq) and triethylamine (1.1 eq) in dichloromethane (100 mL) at 0 °C, add benzoyl chloride (0.9 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethyl acetate/hexanes to afford the desired amide as a white solid.
Part B: Cyclodehydration to 2-Phenyl-4,4-dimethyl-2-oxazoline
| Reagent | MW | Amount | Moles | Equivalents |
| N-(1-hydroxy-2-methylpropan-2-yl)benzamide | 193.24 | 5.0 g | 25.9 mmol | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 2.8 mL | 38.8 mmol | 1.5 |
| Chloroform (CHCl₃) | - | 50 mL | - | - |
Procedure:
-
Dissolve N-(1-hydroxy-2-methylpropan-2-yl)benzamide (1.0 eq) in chloroform (50 mL) and cool the solution to 0 °C.
-
Add thionyl chloride (1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous layer with a saturated NaHCO₃ solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the 2-phenyl-4,4-dimethyl-2-oxazoline.
Expanding the Synthetic Utility
Analogue Synthesis: Access to Thiazolines
By analogy to oxazoline synthesis, 2-amino-2-methyl-1-propanol can be converted to the corresponding aminothiol, which can then be used to synthesize 4,4-dimethyl-2-thiazolines. Thiazolines are also important heterocycles with a range of biological activities and applications in synthesis.[5] The synthesis of the aminothiol precursor can be achieved from the amino alcohol via standard functional group transformations. The subsequent cyclization with carboxylic acids or their derivatives would follow a similar mechanistic pathway to that of oxazoline formation.[6]
Asymmetric Synthesis: A Gateway to Chiral Auxiliaries
The enantiomerically pure forms of 2-amino-2-methyl-1-propanol can be employed in the synthesis of chiral auxiliaries.[7] These auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, after which they can be cleaved and recovered. The gem-dimethyl group provides a strong steric bias, which is crucial for high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.
Diagram 2: Chiral Oxazolidinone Auxiliary
Caption: Conceptual structure of a chiral auxiliary.
Conclusion
This compound serves as a valuable, protected precursor to the versatile building block 2-amino-2-methyl-1-propanol. While its direct application in a wide array of heterocyclic syntheses is not extensively documented, its deprotected form is a cornerstone for the construction of 4,4-dimethyl-substituted oxazolines. The protocols provided herein offer a reliable pathway to these important heterocyclic motifs. Furthermore, the potential to access thiazoline analogues and the established role of the core amino alcohol structure in the design of potent chiral auxiliaries underscore the strategic importance of this reagent in modern synthetic and medicinal chemistry. The principles and methodologies outlined in this note are intended to provide researchers and drug development professionals with a solid foundation for the application of this versatile chemical entity in their synthetic endeavors.
References
- Wikipedia. (n.d.). Oxazoline.
- Organic Chemistry Portal. (n.d.). Thiazoline synthesis.
- Molecules. (2022, December 19). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid.
- Grokipedia. (n.d.). Bischler–Napieralski reaction.
- PMC - NIH. (n.d.). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania.
- Semantic Scholar. (2015, April 1). Oxazolines: Their Synthesis and Biological Activity.
- Wikipedia. (n.d.). Chiral auxiliary.
- PMC - NIH. (2024, January 2). Recent advances in the synthesis and utility of thiazoline and its derivatives.
- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.
- PubMed. (n.d.). A Review of the Synthesis of Oxazoline Derivatives.
Sources
- 1. Oxazoline - Wikipedia [en.wikipedia.org]
- 2. Oxazolines: Their Synthesis and Biological Activity | Semantic Scholar [semanticscholar.org]
- 3. A Review of the Synthesis of Oxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and utility of thiazoline and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiazoline synthesis [organic-chemistry.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Oxidation of 2-Benzyloxy-2-methylpropan-1-ol: A Mechanistic and Practical Guide to Synthesizing 2-Benzyloxy-2-methylpropanoic Acid
An Application Note and Protocol Guide for Researchers
Abstract: The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, particularly within the realm of drug development and fine chemical production. This application note provides a comprehensive guide to the oxidation of 2-benzyloxy-2-methylpropan-1-ol, a sterically hindered neopentyl-type primary alcohol, to its corresponding carboxylic acid. We delve into the mechanistic intricacies of modern catalytic oxidation systems, contrasting them with classical methods. A detailed, field-tested protocol using a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-catalyzed system is presented as the primary method, prized for its mild conditions and compatibility with sensitive functional groups. An alternative protocol employing the robust Jones oxidation is also provided for situations requiring high reaction throughput. This guide is designed for researchers and process chemists seeking both a deep mechanistic understanding and a reliable, step-by-step protocol for this challenging transformation.
Introduction: The Challenge of Hindered Alcohol Oxidation
The conversion of primary alcohols to carboxylic acids is a fundamental process for introducing acidic functional groups, which are critical pharmacophores in many active pharmaceutical ingredients (APIs). While numerous methods exist for this transformation, substrates like this compound present a significant challenge. The presence of a quaternary carbon center adjacent to the primary alcohol (a neopentyl-type structure) creates substantial steric hindrance. This bulkiness can dramatically slow down the reaction rate and, in some cases, prevent oxidation altogether with certain reagents.
Traditional methods often rely on harsh, stoichiometric oxidants like chromium(VI) reagents (e.g., Jones reagent).[1][2] While effective, these reagents pose significant toxicity and environmental disposal challenges, making them less desirable in modern pharmaceutical manufacturing.[1] Milder methods, such as the Swern or Dess-Martin oxidations, are highly effective for producing aldehydes from hindered alcohols but typically do not proceed to the carboxylic acid in a single step.[3][4]
Consequently, catalytic methods that operate under mild conditions are highly sought after. Among these, systems based on stable nitroxyl radicals like TEMPO have emerged as powerful and "green" alternatives.[5] They offer high selectivity and avoid the use of toxic heavy metals, making them particularly suitable for complex molecule synthesis in drug development.[6]
This guide will focus on a state-of-the-art, two-step, one-pot TEMPO-based protocol and provide a classic Jones oxidation protocol as a robust alternative.
Mechanistic Deep Dive: The TEMPO-Catalyzed Oxidation Pathway
The TEMPO-catalyzed oxidation of a primary alcohol to a carboxylic acid is a sophisticated process that occurs in two distinct stages within a single pot: the initial rapid oxidation to an aldehyde, followed by a second oxidation of the aldehyde to the carboxylic acid.[7][8]
Stage 1: Alcohol to Aldehyde The catalytic cycle is initiated by a co-oxidant, typically sodium hypochlorite (NaOCl or bleach), which oxidizes the TEMPO radical to the active oxidant, the N-oxoammonium ion (TEMPO+).[9] This powerful electrophilic species then reacts with the primary alcohol to form the corresponding aldehyde. In this process, the N-oxoammonium ion is reduced to the hydroxylamine form (TEMPO-H). The co-oxidant's final role is to re-oxidize the hydroxylamine back to the TEMPO radical, thus regenerating the catalyst and completing the catalytic cycle.[7]
Stage 2: Aldehyde to Carboxylic Acid The subsequent oxidation of the aldehyde to a carboxylic acid using only TEMPO/bleach can be slow, especially for sterically hindered or hydrophobic aldehydes. This is because the mechanism requires the aldehyde to first form a hydrate by reacting with water.[10] This hydrate is then oxidized by the N-oxoammonium ion in a manner similar to the initial alcohol oxidation.[7] To accelerate this often-sluggish second step, a more potent secondary oxidant, sodium chlorite (NaClO₂), is introduced.[8][11] The chlorite efficiently converts the intermediate aldehyde directly to the carboxylic acid, making the overall process highly efficient.[9][11]
A diagram of the complete catalytic cycle is presented below.
Figure 1: Catalytic cycle for the two-stage oxidation of a primary alcohol to a carboxylic acid.
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Protocol 1: TEMPO/NaOCl/NaClO₂ Oxidation (Recommended Method)
This two-step, one-pot procedure is highly efficient and avoids the use of heavy metals. It is the preferred method for substrates with sensitive functional groups.[8]
A. Reagents & Equipment
| Reagent/Material | M.W. | CAS No. | Typical Stoichiometry |
| This compound | 180.25 | 65636-61-5 | 1.0 eq |
| TEMPO | 156.25 | 2564-83-2 | 0.01 - 0.05 eq |
| Sodium Hypochlorite (Bleach, ~10-15%) | 74.44 | 7681-52-9 | ~1.1 eq |
| Sodium Chlorite (NaClO₂) | 90.44 | 7758-19-2 | 1.5 - 2.0 eq |
| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 119.98 | 7558-80-7 | Buffer |
| Acetonitrile (MeCN) | 41.05 | 75-05-8 | Solvent |
| tert-Butanol (t-BuOH) | 74.12 | 75-65-0 | Solvent/Quencher |
| Water (H₂O) | 18.02 | 7732-18-5 | Solvent/Buffer |
| Ethyl Acetate (EtOAc) | 88.11 | 141-78-6 | Extraction |
| Saturated Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 7772-98-7 | Quenching |
| Brine (Saturated NaCl) | 58.44 | 7647-14-5 | Washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying |
| Round-bottom flask, magnetic stirrer, addition funnel, ice bath, TLC setup, separatory funnel |
B. Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and TEMPO (0.02 eq). Dissolve these in a 3:1 mixture of acetonitrile and water.
-
Buffering: Prepare a separate aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) and add it to the reaction mixture to maintain a pH of approximately 6.5-7.0.
-
First Oxidation (Alcohol → Aldehyde): Cool the reaction mixture to 0-5 °C in an ice bath. Slowly add the sodium hypochlorite (NaOCl) solution dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Monitoring Stage 1: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed (typically 1-2 hours). The appearance of a less polar spot corresponding to the intermediate aldehyde should be observed.
-
Second Oxidation (Aldehyde → Acid): In a separate flask, dissolve sodium chlorite (NaClO₂, 1.5 eq) in water. Add this solution to the reaction mixture at 0-5 °C. Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-12 hours.
-
Monitoring Stage 2: Monitor the disappearance of the intermediate aldehyde by TLC. The product, being a carboxylic acid, will typically appear as a streaky spot near the baseline on silica gel plates.
-
Work-up and Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Cautiously quench the reaction by slowly adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until a KI-starch paper test indicates no remaining oxidants.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (EtOAc) and wash the organic layer sequentially with water and brine.
-
Acid-Base Extraction: To isolate the carboxylic acid, extract the organic layer with a 1 M sodium hydroxide (NaOH) solution. The product will move to the aqueous basic layer as its sodium salt.
-
Isolation: Separate the aqueous layer, cool it in an ice bath, and acidify to pH ~2 with 1 M hydrochloric acid (HCl). The carboxylic acid product should precipitate or can be extracted with fresh ethyl acetate.
-
Final Purification: Dry the final organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-benzyloxy-2-methylpropanoic acid. Further purification can be achieved by recrystallization or silica gel chromatography if necessary.
Protocol 2: Jones Oxidation (Alternative Method)
This protocol is extremely effective but requires stringent safety precautions due to the use of carcinogenic chromium(VI).[2][12][13]
A. Reagents & Equipment
| Reagent/Material | M.W. | CAS No. | Typical Stoichiometry |
| This compound | 180.25 | 65636-61-5 | 1.0 eq |
| Chromium Trioxide (CrO₃) | 99.99 | 1333-82-0 | ~2.7 eq |
| Sulfuric Acid (H₂SO₄, conc.) | 98.08 | 7664-93-9 | Solvent/Catalyst |
| Acetone | 58.08 | 67-64-1 | Solvent |
| Isopropanol | 60.10 | 67-63-0 | Quenching |
| Round-bottom flask, magnetic stirrer, addition funnel, ice bath, filtration apparatus |
B. Step-by-Step Procedure
-
Prepare Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water. Caution: This process is highly exothermic. The final solution should be a clear orange-red. A detailed preparation can be found in established literature.[1]
-
Reaction Setup: Dissolve this compound (1.0 eq) in acetone in a large round-bottom flask and cool to 0 °C in an ice bath.
-
Oxidation: Add the prepared Jones reagent dropwise to the stirred acetone solution. Maintain the temperature below 10 °C. The color of the reaction mixture will change from orange-red to a murky green as the Cr(VI) is reduced to Cr(III).[13]
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Quenching: Once the starting material is consumed, quench the excess oxidant by the slow, dropwise addition of isopropanol until the orange color is completely replaced by the green of Cr(III) salts.
-
Work-up: Allow the mixture to warm to room temperature. Add water to dissolve the chromium salts and extract the product several times with ethyl acetate or diethyl ether.
-
Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography to yield 2-benzyloxy-2-methylpropanoic acid.[14]
Summary of Methods and Expected Outcomes
| Parameter | Protocol 1: TEMPO-catalyzed | Protocol 2: Jones Oxidation |
| Oxidant Type | Catalytic (TEMPO) with stoichiometric co-oxidants | Stoichiometric Cr(VI) |
| Key Reagents | TEMPO, NaOCl, NaClO₂ | CrO₃, H₂SO₄ |
| Conditions | Mild (0 °C to RT), buffered pH | Harshly acidic, exothermic |
| Safety Profile | Avoids heavy metals; handle bleach/chlorite with care | Uses toxic and carcinogenic Cr(VI) |
| Work-up | Involves quenching and acid-base extraction | Requires quenching of excess Cr(VI) |
| Typical Yield | 85-95% | 80-90% |
| Selectivity | High; compatible with many functional groups | Low; can affect acid-sensitive groups |
Conclusion
The oxidation of the sterically hindered primary alcohol this compound to its corresponding carboxylic acid can be accomplished effectively by several methods. For applications in drug discovery and development where mild conditions, high selectivity, and environmental safety are paramount, the TEMPO/NaOCl/NaClO₂ system is the superior choice . It provides excellent yields and avoids the use of toxic heavy metals.[8][11] For applications where reaction robustness and cost are the primary drivers, and appropriate safety measures are in place, the Jones oxidation remains a viable and powerful alternative .[1][12] The selection between these protocols should be guided by the specific constraints of the project, including scale, substrate complexity, and EHS (Environment, Health, and Safety) considerations.
References
- Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A landmark paper on TEMPO-mediated oxidations. The Journal of Organic Chemistry.
- Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society.
- Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.
- Imperial College London. (n.d.). TEMPO Plus Co-Oxidant. Greener Synthesis Guides.
- Chemistry Steps. (n.d.). Jones Oxidation. Chemistry Steps.
- Wipf Group. (2006). Alcohol Oxidations. University of Pittsburgh.
- Organic Chemistry Portal. (n.d.). Jones Oxidation. Organic Chemistry Portal.
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal.
- Wikipedia. (n.d.). Jones oxidation. Wikipedia.
- Sciencemadness Wiki. (2019). Jones oxidation. Sciencemadness Wiki.
- Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2021). Metal-Free, Chemoselective Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids. Organic Letters.
- Huang, S. L., Omura, K., & Swern, D. (1976). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry.
- Wernik, M., & Levi, T. (2025). The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. Organic Process Research & Development.
- Google Patents. (n.d.). Synthesis method of (R) -2-benzyloxy propionic acid and intermediate thereof. Google Patents.
- Wikipedia. (n.d.). Swern oxidation. Wikipedia.
- Huang, S. L., Omura, K., & Swern, D. (1976). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. Scilit.
- Organic Chemistry Portal. (n.d.). Swern Oxidation. Organic Chemistry Portal.
- PrepChem. (n.d.). Synthesis of 2-benzyloxypropionic acid. PrepChem.com.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. Organic Chemistry Portal.
- Lei, H., & Vederas, J. C. (2011). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. The Journal of Organic Chemistry.
- Yakura, T., et al. (2022). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. Organic Letters.
- PrepChem. (n.d.). Synthesis of 3-benzyloxy-2-methylpropionic acid. PrepChem.com.
- ResearchGate. (n.d.). Electrochemical oxidation of sterically hindered alcohols. ResearchGate.
- Clark, J. (2015). Oxidation of alcohols. Chemguide.
- PubChem. (n.d.). 2-(Benzoyloxy)-2-methylpropanoic acid. PubChem.
- Shibuya, M., & Iwabuchi, Y. (2013). Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation. Accounts of Chemical Research.
- Master Organic Chemistry. (2025). Transforming Primary Alcohols Into Carboxylic Acids: A Journey Through Oxidation. Master Organic Chemistry.
- The Royal Society of Chemistry. (n.d.). Oxidation of Allylic and Benzylic Alcohols to Aldehydes and Carboxylic Acids. The Royal Society of Chemistry.
- Real Chemistry. (2022). Oxidizing alcohols - practice problems. YouTube.
- Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by oxidation of benzylic positions. Organic Chemistry Portal.
- Ashenhurst, J. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry.
- SIELC Technologies. (2018). Benzyl 2-methylpropanoate. SIELC Technologies.
Sources
- 1. Jones Oxidation [organic-chemistry.org]
- 2. Jones oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. TEMPO [organic-chemistry.org]
- 6. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 8. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 12. Jones Oxidation - Chemistry Steps [chemistrysteps.com]
- 13. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 14. prepchem.com [prepchem.com]
Navigating the Challenges of Debenzylation: A Guide to Deprotection of Sterically Hindered Benzyl Ethers Derived from 2-Benzyloxy-2-methylpropan-1-ol
Introduction: The Neopentyl Challenge in Protecting Group Chemistry
The benzyl ether is a cornerstone of hydroxyl protection in multistep organic synthesis, lauded for its robustness under a wide array of chemical conditions.[1] Its removal, typically achieved through catalytic hydrogenolysis, is often a clean and high-yielding transformation.[2][3] However, when the benzyl group masks a hydroxyl function on a sterically encumbered scaffold, such as the neopentyl-like structure of 2-benzyloxy-2-methylpropan-1-ol, standard deprotection protocols can prove inefficient or fail altogether. The quaternary carbon center adjacent to the benzylic ether linkage presents a significant steric barrier, hindering the approach of the catalyst and reagents required for cleavage.
This technical guide provides an in-depth analysis of the challenges and solutions for the deprotection of benzyl ethers derived from this compound. We will explore alternative methodologies to standard hydrogenolysis, providing detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.
Methodology Overview: Beyond Conventional Hydrogenolysis
The steric hindrance in this compound necessitates a departure from standard deprotection strategies. The primary challenge lies in the difficulty of the palladium catalyst to access the benzylic C-O bond during hydrogenolysis.[4] This guide will focus on three alternative strategies that have shown efficacy in cleaving sterically hindered benzyl ethers:
-
Catalytic Transfer Hydrogenolysis: A modification of the classical approach, this method avoids the need for high-pressure hydrogen gas and can sometimes offer enhanced reactivity.
-
Oxidative Cleavage: Employing reagents that can effect cleavage through an oxidative pathway, bypassing the need for direct access to the benzylic C-H bonds for hydrogenolysis.
-
Acid-Catalyzed Cleavage: Utilizing strong Lewis acids to activate the ether oxygen for cleavage, although this method's success can be substrate-dependent due to steric factors.
The following sections will provide detailed protocols and mechanistic insights for each of these approaches.
Section 1: Catalytic Transfer Hydrogenolysis
Catalytic transfer hydrogenolysis offers a practical alternative to traditional hydrogenation, utilizing a hydrogen donor in the presence of a palladium catalyst.[2] This method can sometimes overcome the steric limitations of gaseous hydrogen by providing a more readily accessible source of hydrogen at the catalyst surface.
Protocol 1: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol is adapted from standard procedures for transfer hydrogenolysis and is optimized for sterically hindered substrates.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Methanol (MeOH), Anhydrous
-
Celite®
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
Inert Atmosphere: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent).
-
Solvent and Catalyst: Dissolve the substrate in anhydrous methanol (approximately 0.1 M concentration). To this solution, carefully add 10% Pd/C (50-100% by weight of the substrate). The higher catalyst loading is often necessary for hindered substrates.
-
Hydrogen Donor: Add ammonium formate (5-10 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a gentle reflux under an inert atmosphere (Argon or Nitrogen). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the substrate's reactivity.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired 2-methylpropane-1,2-diol.
Causality and Experimental Insights:
-
The use of a significant excess of ammonium formate ensures a continuous supply of hydrogen to the catalyst surface.
-
Refluxing in methanol helps to increase the reaction rate, which can be sluggish at room temperature for sterically hindered ethers.
-
The choice of a higher catalyst loading increases the number of active sites available for the reaction, which is crucial when the substrate's access to these sites is limited.
Diagram 1: Catalytic Transfer Hydrogenolysis Workflow
A streamlined workflow for catalytic transfer hydrogenolysis.
Section 2: Oxidative Cleavage
Oxidative methods provide a powerful alternative for the deprotection of benzyl ethers, particularly when the substrate is sensitive to reductive conditions or when steric hindrance impedes hydrogenolysis.
Protocol 2: Oxidative Deprotection using N-Bromosuccinimide (NBS) and Light
This method is particularly effective for sterically hindered benzyl ethers that are resistant to hydrogenolysis.[4] The reaction proceeds via a radical-initiated benzylic bromination followed by hydrolysis.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS), recrystallized
-
Carbon Tetrachloride (CCl₄) or Benzene, Anhydrous
-
AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (radical initiator)
-
Visible light source (e.g., a tungsten lamp)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a photochemically appropriate flask (e.g., Pyrex), dissolve this compound (1 equivalent) in anhydrous carbon tetrachloride or benzene (approximately 0.1 M).
-
Reagents: Add recrystallized NBS (1.1 equivalents) and a catalytic amount of AIBN or benzoyl peroxide.
-
Initiation: Irradiate the stirred mixture with a visible light source at reflux temperature.
-
Monitoring: Follow the reaction progress by TLC, monitoring the disappearance of the starting material. The reaction is typically complete within 1-3 hours.
-
Work-up: After cooling to room temperature, filter the mixture to remove succinimide. Wash the filtrate with aqueous sodium bicarbonate solution and then with water.
-
Hydrolysis and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The intermediate benzaldehyde acetal is often hydrolyzed upon work-up or during purification on silica gel to yield 2-methylpropane-1,2-diol.
Causality and Experimental Insights:
-
Recrystallization of NBS is crucial to remove any acidic impurities that could cause side reactions.
-
The use of a radical initiator and light is essential for the homolytic cleavage of the N-Br bond in NBS, initiating the radical chain reaction.
-
The choice of a non-polar solvent like CCl₄ or benzene is important for the radical bromination step.
Diagram 2: Mechanism of NBS-Mediated Deprotection
A simplified radical mechanism for NBS-mediated debenzylation.
Protocol 3: Oxidative Deprotection using 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
DDQ is a powerful oxidant for cleaving benzyl ethers, especially electron-rich ones.[5][6] For non-activated benzyl ethers, photoirradiation can facilitate the reaction.[6]
Materials:
-
This compound
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂) and Water (18:1 v/v)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of dichloromethane and water (18:1 v/v).
-
Reagent Addition: Add DDQ (1.5-2.0 equivalents) to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature. For sluggish reactions, gentle heating or photoirradiation with a long-wavelength UV lamp may be necessary.[6] Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction by adding aqueous sodium bicarbonate solution.
-
Extraction and Isolation: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Causality and Experimental Insights:
-
The presence of water is often crucial for the reaction to proceed to the final alcohol product.
-
DDQ is a strong oxidant, and the reaction should be monitored carefully to avoid over-oxidation or decomposition of the product.
-
For substrates lacking activating groups on the benzyl ring, photoirradiation can promote the single-electron transfer process required for cleavage.[6][7]
Section 3: Acid-Catalyzed Cleavage
Strong Lewis acids like boron tribromide (BBr₃) can cleave ethers, but their effectiveness can be diminished by steric hindrance.[8][9] A recent study suggests that the mechanism for BBr₃-assisted ether cleavage may involve a bimolecular pathway, which could be impeded by bulky substrates.[8] Therefore, this method should be approached with caution for the target molecule.
Protocol 4: Deprotection using Boron Tribromide (BBr₃)
This protocol requires strict anhydrous conditions due to the high reactivity of BBr₃ with water.
Materials:
-
This compound
-
Boron Tribromide (BBr₃) solution in CH₂Cl₂
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Methanol (for quenching)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Standard glassware for organic synthesis, flame-dried
Procedure:
-
Anhydrous Setup: Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane in a flame-dried flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a solution of BBr₃ in dichloromethane (1.1-1.5 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C and allow it to slowly warm to 0 °C or room temperature. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by the addition of saturated aqueous sodium bicarbonate solution.
-
Extraction and Purification: Extract the mixture with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Causality and Experimental Insights:
-
The low temperature is critical to control the high reactivity of BBr₃ and minimize side reactions.
-
The steric hindrance of the neopentyl-like group may necessitate longer reaction times or higher temperatures, which should be explored cautiously.
-
The bimolecular mechanism proposed for BBr₃ cleavage suggests that extreme steric hindrance could potentially inhibit the reaction entirely.[8]
Summary of Deprotection Conditions
| Method | Reagents | Key Conditions | Advantages | Challenges for this compound |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C, Ammonium Formate | Reflux in MeOH | Avoids H₂ gas, mild | Steric hindrance may require high catalyst loading and long reaction times. |
| Oxidative Cleavage (NBS) | NBS, AIBN, Light | Reflux in CCl₄ or Benzene | Effective for hindered ethers | Use of toxic solvents, requires photochemical setup. |
| Oxidative Cleavage (DDQ) | DDQ, CH₂Cl₂/H₂O | Room temp or gentle heat | Mild conditions, good functional group tolerance | May require photoirradiation for non-activated benzyl groups. |
| Acid-Catalyzed Cleavage (BBr₃) | BBr₃ | -78 °C to RT in CH₂Cl₂ | Powerful reagent for ether cleavage | High reactivity, moisture sensitive, steric hindrance may inhibit the reaction. |
Conclusion
The deprotection of the benzyl ether of this compound presents a significant synthetic challenge due to the steric congestion around the reaction center. While standard catalytic hydrogenolysis is often the first choice for benzyl ether cleavage, it is likely to be inefficient in this case. This guide has outlined three robust alternative strategies: catalytic transfer hydrogenolysis, oxidative cleavage with NBS or DDQ, and acid-catalyzed cleavage with BBr₃. The choice of method will depend on the specific requirements of the synthetic route, including functional group compatibility and available equipment. For this particular substrate, oxidative methods, especially the NBS/light protocol, are likely to be the most reliable. As with any chemical transformation, small-scale trials are recommended to optimize the reaction conditions for yield and purity.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. [Link]
- ResearchGate. (2025). A New Method for the Deprotection of Benzyl Ethers or the Selective Protection of Alcohols.
- Sousa e Silva, C., & Silva, P. J. (2013). BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Chemistry – A European Journal, 19(44), 14848-14855. [Link]
- Lord, R. L., Korich, A. L., & Kosak, T. M. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. The Journal of Organic Chemistry, 80(23), 11845–11853. [Link]
- ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ.
- Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]
- Cavedon, C., Sletten, E. T., Madani, A., Niemeyer, O., Seeberger, P. H., & Pieber, B. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 204-221. [Link]
- Park, B. K., & Kishi, Y. (2010). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. The Journal of Organic Chemistry, 75(19), 6676–6678. [Link]
- Crich, D., & Li, H. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Organic Letters, 8(5), 959–962. [Link]
- ResearchGate. (2025). BBr3-Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.
- The Royal Society of Chemistry. (n.d.). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK.
- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.
- Pearson+. (n.d.). The reagent boron tribromide (BBr3) is used to cleave ethers, pro....
- YouTube. (2018). benzyl ether cleavage.
- ResearchGate. (2025). (PDF) ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers.
- Keio University. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.
- ScholarWorks@GVSU. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers.
- ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers.
- Cavedon, C., Sletten, E. T., Madani, A., Niemeyer, O., Seeberger, P. H., & Pieber, B. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 514–518. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
- Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.
- Common Organic Chemistry. (n.d.). Benzyl Protection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 7. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism [bdigital.ufp.pt]
- 9. researchgate.net [researchgate.net]
Application Note: Stereoselective Synthesis with 2-Benzyloxy-propan-1-ol Analogs
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Optically pure 1,2-diols are fundamental chiral building blocks in the synthesis of pharmaceuticals and natural products.[1] (S)-2-(Benzyloxy)propan-1-ol and its enantiomer are versatile starting materials that provide access to the α-chiral aldehyde, 2-benzyloxypropanal, a powerful tool for diastereoselective carbon-carbon bond formation. This application note provides a detailed guide to leveraging this synthon in stereoselective synthesis. We will explore the theoretical underpinnings of stereocontrol, contrasting the Felkin-Anh model for non-chelation-controlled additions with the Cram-chelation model for achieving the opposite diastereomer. This note offers detailed protocols, mechanistic insights, and a decision-making framework for researchers to predictably access either syn- or anti-1,2-diol products, crucial for targeted drug development and complex molecule synthesis.
Introduction: The Strategic Value of α-Benzyloxy Aldehydes
The control of stereochemistry is a critical challenge in modern organic synthesis, as the biological activity of a molecule is often dictated by the precise three-dimensional arrangement of its atoms.[2] Chiral alcohols, such as (S)-2-(benzyloxy)propan-1-ol, are valuable precursors derived from the chiral pool (e.g., from ethyl lactate) and serve as starting points for creating more complex stereochemical arrays.[3][4][5]
The primary synthetic utility of this chiral alcohol lies in its oxidation to the corresponding α-benzyloxy aldehyde. This aldehyde is not merely a reactive intermediate; it is a substrate where the stereocenter adjacent to the carbonyl group profoundly influences the facial selectivity of nucleophilic attack. The benzyloxy group is particularly effective due to two key properties:
-
Moderate Steric Bulk: It is large enough to exert significant steric influence but not so large as to completely block one face of the carbonyl.
-
Lewis Basic Oxygen: The ether oxygen can act as a Lewis base, coordinating to a metal center (a Lewis acid) and dramatically altering the conformational preferences of the molecule in the transition state.[6][7]
This dual nature allows chemists to switch between two distinct stereochemical outcomes—syn or anti—by carefully selecting the reaction conditions, a concept known as reagent control over substrate control.
Foundational Principles: Predicting Stereoselectivity
The diastereoselectivity of nucleophilic additions to α-chiral aldehydes like 2-benzyloxypropanal can be reliably predicted by two opposing models: the Felkin-Anh model (for non-chelating conditions) and the Cram-chelation model (for chelating conditions).[6][8]
The Felkin-Anh Model: Steric and Stereoelectronic Control
In the absence of a strong Lewis acid, the reaction is governed by steric and stereoelectronic effects. The Felkin-Anh model provides the most accurate prediction.[2][6] Its core assumptions are:
-
The largest group (L) at the α-stereocenter orients itself perpendicular to the carbonyl plane to minimize torsional strain.
-
The nucleophile attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest group (L) and past the smallest group (S).[2][9]
For (S)-2-benzyloxypropanal, the groups at the α-carbon are: Large (L) = Benzyloxy (CH₂OBn), Medium (M) = Methyl (CH₃), and Small (S) = Hydrogen (H). The nucleophile preferentially attacks from the face occupied by the small hydrogen atom, leading to the anti diastereomer.
Caption: Felkin-Anh model for nucleophilic addition to (S)-2-benzyloxypropanal.
The Cram-Chelation Model: Reagent-Controlled Diastereoselection
The presence of the benzyloxy group's ether oxygen allows for a powerful deviation from the Felkin-Anh prediction. When a bidentate Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) is added, it can coordinate simultaneously to both the carbonyl oxygen and the benzyloxy oxygen.[6][7][10] This chelation locks the molecule into a rigid, five-membered ring-like conformation.
In this chelated conformation, the facial bias is inverted. The methyl group is forced to point away from the newly formed ring system, leaving the opposite face more accessible for nucleophilic attack. The nucleophile now attacks from the face opposite the methyl group, leading to the syn diastereomer.[7][11]
Caption: Decision workflow for synthesizing syn- or anti-diols.
Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques are critical for success. Organometallic reagents are pyrophoric and/or water-sensitive. Appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Preparation of (S)-2-(Benzyloxy)propanal
This protocol describes a standard Swern oxidation. Other methods like Dess-Martin periodinane (DMP) oxidation are also effective.
Materials:
-
(S)-2-(Benzyloxy)propan-1-ol (1.0 equiv)
-
Oxalyl chloride (1.5 equiv)
-
Dimethyl sulfoxide (DMSO) (3.0 equiv)
-
Triethylamine (TEA) (5.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether (Et₂O)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet.
-
Dissolve oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂ and cool the solution to -78 °C (dry ice/acetone bath).
-
In a separate flask, prepare a solution of DMSO (3.0 equiv) in anhydrous CH₂Cl₂. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
-
Add a solution of (S)-2-(benzyloxy)propan-1-ol (1.0 equiv) in CH₂Cl₂ dropwise, maintaining the temperature below -65 °C. Stir for 45 minutes.
-
Add triethylamine (5.0 equiv) dropwise. A thick white precipitate will form. Allow the reaction to warm slowly to room temperature over 1 hour.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with Et₂O (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude aldehyde is often used directly in the next step without further purification due to its sensitivity. If purification is required, flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be performed carefully.
Protocol 2: Anti-Selective Addition via Felkin-Anh Control
This protocol uses a Grignard reagent under non-chelating conditions.
Materials:
-
Crude (S)-2-(benzyloxy)propanal (1.0 equiv)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O) (1.2 equiv)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Set up a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Dissolve the crude aldehyde (1.0 equiv) in anhydrous Et₂O and cool to -78 °C.
-
Add the MeMgBr solution (1.2 equiv) dropwise via syringe.
-
Monitor the reaction by Thin-Layer Chromatography (TLC). Stir at -78 °C for 1-2 hours or until the starting material is consumed.
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature. Extract with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography. The diastereomeric ratio (dr) can be determined by ¹H NMR analysis of the crude product or purified material.
Protocol 3: Syn-Selective Addition via Cram-Chelation Control
This protocol uses a strong bidentate Lewis acid to enforce chelation prior to nucleophilic addition.
Materials:
-
Crude (S)-2-(benzyloxy)propanal (1.0 equiv)
-
Titanium(IV) chloride (TiCl₄, 1.0 M in CH₂Cl₂) (1.1 equiv)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O) (1.2 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Set up a flame-dried round-bottom flask under a nitrogen atmosphere.
-
Dissolve the crude aldehyde (1.0 equiv) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add TiCl₄ solution (1.1 equiv) dropwise. The solution will typically turn a deep yellow or orange color, indicating complex formation. Stir for 30 minutes at -78 °C.
-
Add the MeMgBr solution (1.2 equiv) dropwise, maintaining the temperature at -78 °C.
-
Stir at -78 °C for 2-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction at -78 °C by adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature and stir vigorously until the titanium salts precipitate.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with CH₂Cl₂.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify and determine the diastereomeric ratio as described in Protocol 2.
Data Presentation and Expected Outcomes
The choice of nucleophile and Lewis acid significantly impacts the diastereoselectivity. The following table summarizes representative outcomes for the addition of various organometallic reagents to (S)-2-benzyloxypropanal.
| Entry | Nucleophile (R-M) | Lewis Acid (LA) | Conditions | Major Product | Typical dr (syn:anti) | Reference Insight |
| 1 | MeMgBr | None | Et₂O, -78 °C | anti | 1:5 - 1:10 | Classic Felkin-Anh control with simple Grignard reagents. [6][8] |
| 2 | BuLi | None | THF, -78 °C | anti | 1:4 - 1:8 | Organolithium reagents also follow the non-chelation model. [6] |
| 3 | Allyl-SnBu₃ | BF₃·OEt₂ | CH₂Cl₂, -78 °C | anti | >1:20 | Boron Lewis acids are typically monodentate and do not favor chelation, enhancing Felkin selectivity. |
| 4 | MeMgBr | MgBr₂·OEt₂ | CH₂Cl₂, -78 °C | syn | 8:1 - 15:1 | The presence of excess Mg²⁺ ions promotes the Cram-chelate pathway. [6] |
| 5 | MeMgBr | TiCl₄ | CH₂Cl₂, -78 °C | syn | >20:1 | TiCl₄ is a very strong chelating agent, providing excellent syn selectivity. [7] |
| 6 | Et₂Zn | TiCl₄ | Toluene, -78 °C | syn | >20:1 | Organozinc reagents in the presence of strong Lewis acids are highly effective for chelation-controlled additions. [11][12] |
Conclusion
2-Benzyloxy-propan-1-ol analogs are powerful and versatile chiral building blocks. By understanding and applying the principles of the Felkin-Anh and Cram-chelation models, researchers can exert precise control over the formation of new stereocenters. The protocols and data presented in this note provide a robust framework for the predictable and high-yielding synthesis of either syn- or anti-1,2-diol products. This level of control is indispensable for the efficient construction of complex, stereochemically rich molecules in pharmaceutical and natural product synthesis.
References
- A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025). Vertex AI Search.
- Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Met
- Chiral Diols - C
- Introduction to Stereoselective Organic Synthesis. (n.d.). University of Leeds.
- Asymmetric induction. (n.d.). Wikipedia.
- The Efficacy of Chiral Diols in Asymmetric Synthesis: A Compar
- (S)-2-(Benzyloxy)propan-1-ol | CAS 33106-64-8. (n.d.). Santa Cruz Biotechnology.
- Cram's Rule and Prelog's Rule. (2024). Chemistry LibreTexts.
- Felkin-Ahn and Cram Chel
- Preparation of Optically Active (S)-2-(Benzyloxy)propanal. (1995).
- Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. (2017). Accounts of Chemical Research.
- Chelation-Controlled Additions to Chiral α- And β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. (n.d.).
- Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. (n.d.). PMC.
- Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. (2011). PMC.
- (S)-2-(Benzyloxy)propan-1-ol. (n.d.). XINDAO.
Sources
- 1. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Wholesale (S)-2-(Benzyloxy)propan-1-ol CAS:33106-64-8 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]
- 6. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Benzyloxy-2-methylpropan-1-ol
This guide provides in-depth technical support for the purification of crude 2-Benzyloxy-2-methylpropan-1-ol via vacuum distillation. It is designed for researchers, chemists, and process development professionals who encounter challenges during the purification of this high-boiling-point alcohol. The content moves beyond a simple procedural outline to explain the causality behind common issues, ensuring a robust and reproducible purification process.
Section 1: Physicochemical Properties & Distillation Parameters
Understanding the physical properties of this compound is critical for designing a successful distillation protocol. The compound's high boiling point at atmospheric pressure necessitates the use of reduced pressure to prevent thermal degradation.
| Property | Value | Source(s) |
| CAS Number | 91968-71-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₆O₂ | [1][3] |
| Molecular Weight | 180.24 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 62-65°C @ 1 mmHg80-85°C @ 0.1 mmHg | [1][3] |
| Water Solubility | Immiscible | [1][3][4] |
| Chemical Incompatibility | Strong oxidizing agents. Susceptible to degradation in the presence of strong acids at high temperatures. | [3][5] |
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound in a question-and-answer format.
Q: My system cannot achieve the target vacuum, or the distillation is proceeding very slowly. What is the likely cause?
A: The most common culprit is a leak in the distillation apparatus.[6] Vacuum distillation systems are highly sensitive to leaks, which prevent the pump from achieving the necessary low pressure.
-
Causality: A poor vacuum fails to sufficiently lower the compound's boiling point. Consequently, a higher pot temperature is required, which slows the distillation rate and significantly increases the risk of thermal decomposition.[7]
-
Troubleshooting Steps:
-
Inspect All Joints: Ensure every ground-glass joint is properly sealed and lightly greased. Ungreased joints are a primary source of leaks under vacuum.[8]
-
Check Tubing: Use thick-walled vacuum tubing, as standard tubing can collapse under reduced pressure. Inspect for cracks or loose connections at the vacuum adapter and trap.[8]
-
Perform a Leak-Up Test: Isolate the system from the vacuum pump and monitor the pressure rise. A rapid increase (e.g., >1 millitorr per second) indicates a significant leak that must be addressed.[6]
-
Verify Pump Performance: Connect the vacuum gauge directly to the pump to ensure it is functioning correctly and capable of reaching the required pressure.
-
Q: The liquid in my distillation flask is bumping violently, sometimes carrying crude material into the condenser. How can I stop this?
A: This phenomenon, known as bumping, is common when heating liquids under vacuum and is caused by the rapid, explosive boiling of superheated liquid.
-
Causality: Under vacuum, the air trapped in the pores of standard boiling stones is quickly removed, rendering them ineffective.[8] Without nucleation sites for smooth boiling, the liquid superheats until it boils violently.
-
Solutions:
-
Mandatory Magnetic Stirring: Always use a stir bar and stir plate. The vortex and agitation create a large surface area and provide nucleation points, promoting smooth boiling.[8]
-
Use a Claisen Adapter: This specialized adapter helps to prevent bumped liquid from splashing directly into the condenser and receiver flask.[8]
-
Gradual Pressure Reduction: Lower the pressure in stages. Allow the system to equilibrate and for any low-boiling solvents or dissolved gases to be removed gently before applying full vacuum and heat.[9] This "degassing" step is crucial for preventing initial violent outgassing.[9]
-
Q: My product is turning dark in the distillation pot, and the yield is low. What is happening?
A: Product darkening is a clear indicator of thermal decomposition. Benzyl ethers can be thermally sensitive, especially if residual acidic or basic impurities from the synthesis are present.[5][10]
-
Causality: At excessively high temperatures, side reactions can occur. For instance, residual acid can catalyze the condensation of benzyl alcohol (an impurity) and the product to form dibenzyl ether, or promote other degradation pathways.[10]
-
Preventative Measures:
-
Pre-Distillation Wash: Before distilling, wash the crude organic phase with a dilute sodium bicarbonate solution to neutralize any residual acid, followed by a water wash.[5][11] Ensure the material is thoroughly dried with an agent like anhydrous magnesium sulfate before distillation.
-
Optimize Temperature and Pressure: Use the lowest possible distillation temperature by achieving a good vacuum (e.g., 0.1-1 mmHg). Do not overheat the distillation pot. The heating mantle temperature should be only 15-25°C higher than the vapor temperature.
-
Minimize Heating Time: Do not heat the material for longer than necessary. Once the desired product has distilled, stop the distillation.
-
Q: The distillate purity is poor, and the boiling point is broad instead of sharp. Why?
A: A broad boiling range during distillation points to inefficient separation, which can be caused by several factors.
-
Causality: Poor separation means that impurities with boiling points close to that of the product are co-distilling. This can be due to an unstable vacuum or an apparatus that lacks sufficient theoretical plates for the required separation.
-
Corrective Actions:
-
Stabilize the Vacuum: Fluctuations in pressure will cause the boiling point to change, leading to poor fractionation.[7] Use a high-quality vacuum pump and consider a vacuum regulator for precise control.
-
Use a Fractionating Column: For impurities with close boiling points, a simple distillation setup is inadequate. Use a short Vigreux or packed column to increase the number of theoretical plates and improve separation efficiency.
-
Insulate the Column: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss and maintain the proper temperature gradient for efficient fractionation.[8]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the optimal vacuum level and corresponding boiling temperature for this distillation?
A: Based on available data, distilling at a pressure of 0.1 to 1 mmHg is ideal. At 1 mmHg, the expected boiling point is between 62-65°C, while at 0.1 mmHg, it is between 80-85°C.[1][3] Operating within this range provides a good balance between distillation speed and thermal stability.
Q: What type of distillation apparatus is best?
A: For general purification to remove low and high-boiling impurities, a short-path distillation apparatus is often sufficient and minimizes product loss on the column surfaces.[12] If you suspect impurities with boiling points very close to your product, a fractional distillation setup with a short, insulated Vigreux column is recommended.
Q: How should I prepare my crude sample before distillation?
A: Proper preparation is key to a clean distillation.
-
Workup: Perform an aqueous workup to remove water-soluble impurities and any acidic/basic residues. A wash with saturated sodium bicarbonate solution is recommended.[5][11]
-
Drying: Thoroughly dry the crude organic material over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and
-
Solvent Removal: Remove the bulk of the reaction solvent using a rotary evaporator before transferring the crude oil to the distillation flask.[13]
Q: When should I stop the distillation?
A: Stop the distillation when the temperature of the distilling vapor begins to drop after the main fraction has been collected, or when it begins to rise sharply, indicating that higher-boiling impurities are starting to distill. It is generally not advisable to distill to complete dryness, as this can cause overheating of the residue and potential decomposition.
Section 4: Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues during the vacuum distillation of this compound.
Caption: Troubleshooting workflow for vacuum distillation issues.
Section 5: Recommended Experimental Protocol
This protocol provides a step-by-step methodology for the vacuum distillation of crude this compound.
1. Pre-Distillation Preparation:
- Transfer the crude product into a separatory funnel. If acidic impurities may be present, wash sequentially with 5% NaHCO₃ solution and water.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the drying agent.
- Remove any low-boiling solvents using a rotary evaporator.
2. Apparatus Setup:
- Safety First: Inspect all glassware for cracks or star fractures, as they can implode under vacuum.[8]
- Select a round-bottom flask of an appropriate size (it should be no more than two-thirds full). Add a magnetic stir bar.[8]
- Assemble a short-path or simple distillation apparatus. A Claisen adapter is highly recommended to minimize the impact of any bumping.[8]
- Lightly grease all ground-glass joints to ensure an airtight seal.[8]
- Connect the vacuum adapter via thick-walled tubing to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to a vacuum pump.
- Place thermometers to measure both the temperature of the distilling vapor and the heating bath.
3. Distillation Procedure:
- Begin vigorous stirring.
- Turn on the vacuum pump and slowly open the system to the vacuum. Allow any residual volatile solvents to be removed without heating. The pressure should stabilize at the desired level (e.g., < 1 mmHg).
- Once the pressure is stable, begin to gently heat the distillation flask using a heating mantle.
- Collect any initial low-boiling impurities as a forerun fraction.
- Increase the heat gradually until the product begins to distill. Record the stable vapor temperature and the pressure. The boiling point should correspond to the expected values (e.g., 62-65°C at 1 mmHg).[1]
- Collect the main fraction in a clean, pre-weighed receiving flask.
- Stop the distillation when the main fraction is collected.
4. System Shutdown:
- Remove the heating mantle and allow the distillation flask to cool to room temperature.[8]
- Crucially , slowly vent the system to atmospheric pressure before turning off the vacuum pump.[8] This prevents oil from the pump from being sucked back into the system.
- Disassemble the apparatus and characterize the purified product.
References
- Process for the preparation of benzyl-ethers. (2001). Google Patents.
- Step-by-Step Procedures for Vacuum Distillation. (2022). Chemistry LibreTexts.
- This compound. (n.d.). MySkinRecipes.
- Vacuum Distillation issues? | Call Pressure Control Solutions! (2019). Pressure Control Solutions.
- Trouble with vacuum leaks in your distillation system? Learn how to te. (n.d.). Beaker & Wrench.
- Vacuum distillation. (2003). Eng-Tips.
- benzyl alcohol - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Distilling esters with very high boiling points? (2020). Sciencemadness Discussion Board.
- 3-benzyloxy-2-methyl propanoate - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Benzyl Esters. (n.d.). Organic Chemistry Portal.
- Benzyl Chloride Distillation Problems :(. (2019). Sciencemadness.org.
- Process for the continuous preparation of benzyl alcohol. (1998). Google Patents.
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 91968-71-7 [chemicalbook.com]
- 3. 2-Benzyloxy-2-methyl-1-propanol, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 4. guidechem.com [guidechem.com]
- 5. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. beakerandwrench.com [beakerandwrench.com]
- 7. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eng-tips.com [eng-tips.com]
- 10. US5750801A - Process for the continuous preparation of benzyl alcohol - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Benzyloxy-2-methylpropan-1-ol
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Benzyloxy-2-methylpropan-1-ol. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established principles of organic chemistry and practical laboratory experience. Our focus is to elucidate the causality behind common synthetic challenges and offer robust, validated solutions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, particularly when employing the Williamson ether synthesis with 2-methyl-1,2-propanediol and a benzyl halide.
Question 1: My reaction yield is significantly lower than expected, and I observe a substantial amount of unreacted 2-methyl-1,2-propanediol in my crude NMR. What are the likely causes?
Answer:
Low conversion of the starting diol is a common issue and can typically be attributed to several factors related to the reaction conditions and reagents:
-
Insufficient Base: The Williamson ether synthesis requires a sufficiently strong base to deprotonate the primary alcohol of 2-methyl-1,2-propanediol to form the corresponding alkoxide.[1] If the base is too weak or used in a substoichiometric amount, the concentration of the nucleophilic alkoxide will be low, leading to a sluggish and incomplete reaction. Common bases for this synthesis include sodium hydride (NaH) and potassium hydride (KH).[2]
-
Poor Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they effectively solvate the cation of the alkoxide salt, leaving the alkoxide anion more nucleophilic.[1] Using protic solvents like ethanol or methanol can lead to solvation of the alkoxide, reducing its nucleophilicity.
-
Reaction Temperature and Time: The reaction may require elevated temperatures to proceed at a reasonable rate. If the reaction temperature is too low or the reaction time is too short, the conversion will be incomplete. It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Experimental Protocol for Optimizing Reaction Conversion:
-
Reagent Preparation: Ensure that 2-methyl-1,2-propanediol and the chosen solvent are anhydrous. Water will consume the strong base and hydrolyze the benzyl halide.
-
Base Addition: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1-1.2 equivalents) in anhydrous THF.
-
Alkoxide Formation: Slowly add a solution of 2-methyl-1,2-propanediol (1.0 equivalent) in anhydrous THF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Benzyl Halide Addition: Cool the reaction mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.0-1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and then heat to reflux if necessary. Monitor the disappearance of the starting material by TLC.
-
Work-up: Once the reaction is complete, carefully quench the excess NaH with a few drops of methanol or water, followed by a standard aqueous work-up.
Question 2: My crude product shows a significant amount of a nonpolar byproduct with a high boiling point that is difficult to separate by column chromatography. What is this impurity?
Answer:
This highly nonpolar, high-boiling byproduct is very likely dibenzyl ether . Its formation is a common side reaction in Williamson ether syntheses that utilize benzyl halides.[3]
Mechanism of Dibenzyl Ether Formation:
Dibenzyl ether can be formed through two primary pathways:
-
Reaction with Benzyl Alcohol: If your benzyl bromide starting material has been partially hydrolyzed to benzyl alcohol, the base in the reaction will deprotonate the benzyl alcohol to form benzyl alkoxide. This alkoxide can then react with another molecule of benzyl bromide in an SN2 reaction to yield dibenzyl ether.
-
Reaction with Hydroxide: If a hydroxide-containing base (e.g., NaOH, KOH) is used, it can react with benzyl bromide to form benzyl alcohol, which then leads to dibenzyl ether as described above. Even with non-hydroxide bases, trace amounts of water can lead to hydroxide formation.
Troubleshooting and Mitigation:
-
Use High-Purity Benzyl Halide: Ensure your benzyl bromide or chloride is free from significant amounts of benzyl alcohol. Freshly distilled or newly purchased reagent is recommended.
-
Strict Anhydrous Conditions: The exclusion of water is critical to prevent the hydrolysis of the benzyl halide.
-
Choice of Base: Using a non-nucleophilic hydride base like NaH or KH is preferable to hydroxide bases.[2]
-
Purification Strategy: If dibenzyl ether is formed, it can often be separated from the more polar desired product by careful column chromatography using a nonpolar eluent system (e.g., a low percentage of ethyl acetate in hexanes).
Question 3: I am observing a byproduct with a molecular weight corresponding to the addition of a benzyl group to both hydroxyl groups of my diol. How can I improve the selectivity for the primary alcohol?
Answer:
The formation of the 1,2-dibenzyloxy-2-methylpropane is a result of a lack of selectivity in the benzylation reaction. While the primary alcohol of 2-methyl-1,2-propanediol is sterically more accessible and kinetically favored for reaction, the tertiary alcohol can also be benzylated, especially under forcing conditions.
Strategies to Enhance Monobenzylation Selectivity:
-
Control Stoichiometry: Use of a slight excess of the diol relative to the benzyl halide and base can favor monobenzylation.
-
Lower Reaction Temperature: Running the reaction at a lower temperature will favor the kinetically controlled product, which is the desired primary ether.
-
Use of a Bulky Base: Employing a sterically hindered base may selectively deprotonate the more accessible primary hydroxyl group.
-
Alternative Benzylating Agents: For challenging selective protections, milder benzylating agents that react under neutral or acidic conditions, such as benzyl trichloroacetimidate, may offer improved selectivity.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via the Williamson ether synthesis?
A1: The most frequently encountered byproducts are:
-
Dibenzyl Ether: Formed from the self-condensation of the benzylating agent.[3]
-
1,2-Dibenzyloxy-2-methylpropane: The product of benzylation at both the primary and tertiary hydroxyl groups.
-
1-(Benzyloxy)-2-methylpropan-2-ol: The isomeric product resulting from benzylation of the sterically hindered tertiary alcohol.[4]
-
2-Methylprop-1-en-1-ol (and its benzyl ether): Though less common under basic conditions, elimination from the tertiary alcohol can occur, particularly if acidic impurities are present. The resulting allylic alcohol could then be benzylated.[5]
-
Unreacted Starting Materials: 2-methyl-1,2-propanediol and benzyl halide (or its hydrolysis product, benzyl alcohol).
Q2: Why is the Williamson ether synthesis generally preferred for primary alcohols?
A2: The Williamson ether synthesis proceeds via an SN2 mechanism. This type of reaction is sensitive to steric hindrance at the electrophilic carbon. Primary alkyl halides are excellent substrates for SN2 reactions. Secondary alkyl halides can undergo competing E2 elimination reactions, while tertiary alkyl halides will almost exclusively yield elimination products.[6][7] In the synthesis of this compound, the electrophile is a benzyl halide, which is a primary halide and thus well-suited for the SN2 reaction. The selectivity challenge in this specific synthesis arises from the nucleophile (the diol) having both a primary and a tertiary alcohol.
Q3: Can elimination be a significant side reaction in this specific synthesis?
A3: Elimination is a potential side reaction, primarily in two ways. First, the alkoxide of 2-methyl-1,2-propanediol is a base and could induce E2 elimination of the benzyl halide. However, benzyl halides lack β-hydrogens and thus cannot undergo this pathway. A more plausible, though generally minor, pathway is the elimination of water from the tertiary alcohol of 2-methyl-1,2-propanediol to form an alkene, especially if the reaction conditions become acidic. This would be more of a concern during an acidic workup at elevated temperatures. The resulting alkene or its corresponding allylic alcohol could then be present as an impurity.[7][8]
Data Presentation
Table 1: Common Byproducts and Their Identifying Characteristics
| Byproduct Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Spectroscopic Signatures (¹H NMR) |
| Dibenzyl Ether | C₁₄H₁₄O | 198.26 | Singlet around 4.5-4.6 ppm (4H, -CH₂-), multiplet at 7.2-7.4 ppm (10H, Ar-H) |
| 1,2-Dibenzyloxy-2-methylpropane | C₁₈H₂₂O₂ | 270.37 | Two singlets for benzylic protons, signals for two phenyl groups |
| 1-(Benzyloxy)-2-methylpropan-2-ol | C₁₁H₁₆O₂ | 180.24 | Singlet for benzylic protons, singlet for two methyl groups, signal for -OH proton |
| Benzyl Alcohol | C₇H₈O | 108.14 | Singlet around 4.6-4.7 ppm (2H, -CH₂-), multiplet at 7.2-7.4 ppm (5H, Ar-H), signal for -OH proton |
| 2-Methyl-1,2-propanediol | C₄H₁₀O₂ | 90.12 | Singlets for methyl and methylene protons, signals for two -OH protons |
Visualization of Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and the formation of key byproducts.
Caption: Synthetic pathway and common byproduct formation.
References
- PrepChem. Synthesis of 1-benzyloxy-2-methyl-2-propene.
- Ataman Kimya. DIBENZYL ETHER.
- Ataman Kimya. DIBENZYL ETHER.
- Organic Chemistry Portal. Benzyl Ethers.
- MDPI. Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Indian Academy of Sciences. A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
- Chemistry Stack Exchange. Product of Williamson Synthesis.
- The Royal Society of Chemistry. Supplementary Information.
- Lumen Learning. Elimination reactions. In: Organic Chemistry 1: An open textbook.
- Organic Chemistry Tutor. Williamson Ether Synthesis.
- Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).
- Master Organic Chemistry. Two Elimination Reaction Patterns.
- Master Organic Chemistry. The Williamson Ether Synthesis.
- PubChem. 2-((Benzyloxy)methyl)propane-1,3-diol.
- Google Patents. CN109020784A - 2- methyl-1-phenyl-1-propanol preparation method.
- PubChem. 1-(Benzyloxy)-2-methylpropan-2-ol.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 1-(Benzyloxy)-2-methylpropan-2-ol | C11H16O2 | CID 13560122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 2-Benzyloxy-2-methylpropan-1-ol
Welcome to the technical support center for the synthesis of 2-Benzyloxy-2-methylpropan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block in their work.[1][2][3] Achieving high, reproducible yields can be challenging due to competing reaction pathways and potential side-product formation. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles to help you optimize your synthetic process.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound (the target molecule) primarily proceeds via two distinct and well-established pathways. The choice between them often depends on the availability of starting materials, scalability, and the desired level of regiochemical control.
-
Route A: Williamson Ether Synthesis. This classic method involves the benzylation of a pre-existing diol, 2-methylpropane-1,2-diol.[4][5] A base is used to deprotonate one of the hydroxyl groups to form an alkoxide, which then acts as a nucleophile, attacking a benzyl halide (e.g., benzyl bromide) in an SN2 reaction.[6] The primary challenge in this route is achieving regioselectivity, as both the primary and tertiary hydroxyl groups can be benzylated.
-
Route B: Acid-Catalyzed Epoxide Ring-Opening. This highly efficient route uses a readily available epoxide, 2,2-dimethyloxirane, as the starting material. In the presence of an acid catalyst, the epoxide oxygen is protonated, activating the ring. Benzyl alcohol then acts as a nucleophile, opening the ring to form the desired product.[7][8] This method generally offers superior regioselectivity, as the nucleophilic attack preferentially occurs at the more substituted carbon atom, which can better stabilize the partial positive charge of the transition state.[9]
Caption: Comparison of the two primary synthetic routes to the target molecule.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis. The advice provided is grounded in mechanistic principles to help you diagnose and solve problems effectively.
Q1: My overall yield is consistently low. What are the most common causes?
A1: Low yield is a multifaceted issue that can stem from several factors. Systematically investigate the following possibilities:
-
Incomplete Reaction: The reaction may not have reached completion. Verify this by using Thin Layer Chromatography (TLC) to check for the presence of starting materials in the reaction mixture. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature.[5]
-
Side Product Formation: The most significant cause of yield loss is often the formation of undesired byproducts. The nature of these byproducts depends on your chosen synthetic route. See Q2 and Q3 for route-specific issues.
-
Reagent Quality: Ensure all reagents and solvents are pure and anhydrous. Water is a common culprit; it can quench bases like sodium hydride and react with benzylating agents to form dibenzyl ether.
-
Purification Losses: The product is a liquid with a relatively high boiling point.[1] Losses can occur during aqueous workups (if emulsions form) or during vacuum distillation if the vacuum is not strong enough or the temperature is too high, leading to decomposition.
Q2: (Route A) I'm getting a mixture of products, including the wrong isomer and a diether. How can I improve selectivity for the tertiary alcohol?
A2: This is the principal challenge of the Williamson ether synthesis route with a diol. The reaction at the primary vs. the tertiary alcohol is a competition.
-
Mechanism Insight: While the primary alcohol is less sterically hindered, the tertiary alkoxide is more stable. The reaction outcome depends on a delicate balance of kinetics and thermodynamics.
-
Stoichiometry Control: Use the diol as the limiting reagent. A slight excess of the base and benzyl bromide will drive the reaction to completion, but to favor mono-benzylation, you could try using a slight excess of the diol relative to the benzylating agent, though this will leave unreacted starting material.
-
Base Selection: A strong, non-hindered base like sodium hydride (NaH) is typically used to deprotonate the alcohol.[10] The use of milder bases like silver oxide (Ag₂O) has been shown to improve selectivity in the mono-protection of some diols by favoring reaction at the more accessible hydroxyl group, which may not be ideal here but is a variable to consider.[10]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C for the deprotonation step and then allow the reaction to proceed at room temperature or with gentle heating.[5] High temperatures can decrease selectivity.
Q3: (Route B) My epoxide ring-opening reaction is slow, incomplete, or forming the diol byproduct.
A3: This route is generally high-yielding, so problems often point to catalyst or purity issues.
-
Catalyst Activity: Ensure you are using a suitable acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) at an appropriate loading (typically catalytic amounts). An old or deactivated catalyst will result in a sluggish reaction.
-
Anhydrous Conditions: The most common byproduct is 2-methylpropane-1,2-diol, which forms if the protonated epoxide is attacked by water instead of benzyl alcohol. Ensure your benzyl alcohol and solvent are thoroughly dried before use.
-
Regiochemistry: The acid-catalyzed mechanism strongly favors nucleophilic attack at the more substituted carbon (tertiary in this case), which can stabilize the developing positive charge.[7][9] Formation of the alternative isomer, 1-benzyloxy-2-methylpropan-2-ol, is generally minimal under these conditions. If you suspect its formation, it indicates a potential switch to a more SN2-like mechanism, which could happen if the acidic conditions are too weak.
Q4: I am observing dibenzyl ether in my crude product NMR. How can I prevent this?
A4: Dibenzyl ether is a common byproduct in benzylation reactions. It typically forms in one of two ways:
-
The base (e.g., sodium alkoxide) reacts with the benzyl alcohol starting material (in Route B).
-
The benzylating agent (e.g., benzyl bromide) reacts with trace water to form benzyl alcohol, which is then deprotonated and reacts with another molecule of benzyl bromide.
To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and handle hygroscopic bases (like NaH) under an inert atmosphere (e.g., Nitrogen or Argon). Some modern benzylation reagents, like 2-benzyloxy-1-methylpyridinium triflate, are specifically designed to operate under neutral conditions and can suppress side reactions like dibenzyl ether formation.[11][12]
Q5: What are the optimal conditions for purifying the final product?
A5: After an appropriate aqueous workup to remove salts and water-soluble impurities, two main methods are effective:
-
Flash Column Chromatography: This is excellent for removing closely related impurities like isomers or byproducts. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Vacuum Distillation: This is a good method for purification on a larger scale, provided the byproducts have sufficiently different boiling points. The reported boiling point is 62-65°C at 1 mmHg.[1] Ensure your vacuum system is capable of reaching this pressure to avoid heating the material to decomposition temperatures.
Caption: A decision tree for troubleshooting common synthesis issues.
Section 3: Recommended Experimental Protocols
The following protocols provide detailed, step-by-step instructions. Route B is generally recommended for its higher yield and superior regioselectivity.
Protocol 1: Synthesis via Acid-Catalyzed Ring Opening (Recommended)
This protocol is based on the principle of acid-catalyzed nucleophilic attack of an alcohol on an epoxide.[7]
Materials:
-
2,2-dimethyloxirane
-
Benzyl alcohol (anhydrous)
-
Sulfuric acid (H₂SO₄), concentrated
-
Diethyl ether or MTBE (tert-butyl methyl ether)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous benzyl alcohol (1.0 eq).
-
Cooling: Place the flask in an ice-water bath and cool to 0 °C.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.02 eq) to the stirred benzyl alcohol.
-
Substrate Addition: Add 2,2-dimethyloxirane (1.1-1.2 eq) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC (stain with potassium permanganate).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation (62-65 °C at 1 mmHg)[1] or flash column chromatography on silica gel (e.g., 5-20% ethyl acetate in hexanes) to yield the pure product.
Protocol 2: Synthesis via Williamson Ether Synthesis (Alternative)
This protocol is based on the SN2 reaction between an alkoxide and benzyl bromide.[6][13]
Materials:
-
2-methylpropane-1,2-diol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[13]
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methylpropane-1,2-diol (1.0 eq) and anhydrous THF.
-
Deprotonation: Cool the flask to 0 °C in an ice-water bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: H₂ gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Benzylation: Cool the resulting alkoxide suspension back to 0 °C. Add benzyl bromide (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by TLC. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.[5]
-
Quenching: Cool the reaction to 0 °C and quench very carefully by the dropwise addition of saturated ammonium chloride solution.
-
Workup: Extract the mixture with diethyl ether (3x). Combine the organic layers and wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The mineral oil from the NaH dispersion will remain in the crude product.
-
Purification: Purify the crude product by flash column chromatography to separate the desired product from the starting material, isomeric byproduct, diether, and mineral oil.
Table 1: Comparison of Reaction Parameters
| Parameter | Route A: Williamson Synthesis | Route B: Epoxide Opening | Rationale & Justification |
| Key Reagents | NaH, BnBr | H₂SO₄ (cat.), Benzyl Alcohol | Route A uses a strong base and an electrophilic benzyl source.[10] Route B uses an acid catalyst to activate the epoxide for nucleophilic attack.[7] |
| Solvent | Anhydrous THF or DMF | None (or a non-nucleophilic solvent) | Aprotic polar solvents are needed for SN2 reactions.[13] Route B can often be run neat. |
| Temperature | 0 °C to RT/50 °C | 0 °C to RT | Williamson requires initial cooling for safety but may need heat to proceed.[5] Epoxide opening is exothermic and requires initial cooling for control. |
| Key Challenge | Regioselectivity | Anhydrous Conditions | Controlling which hydroxyl group reacts is difficult in Route A. Preventing reaction with water is critical in Route B. |
| Typical Yield | Moderate (40-60%) | High (75-90%+) | Route B is generally more efficient and selective, leading to higher isolated yields. |
References
- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.
- Organic Syntheses Procedure. (n.d.). 3-benzyloxy-2-methyl propanoate. Organic Syntheses.
- ChemicalBook. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound | 91968-71-7.
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964.
- Wikipedia. (n.d.). Williamson ether synthesis.
- MySkinRecipes. (n.d.). This compound.
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 36.
- Chegg.com. (2024, February 14). Solved a. Reaction of 2,2-dimethyloxirane with CH3OH/H2SO4.
- Chegg.com. (2020, October 11). Solved Question 18 Needs What compound is formed when.
- YouTube. (2020, July 26). 2,2-Dimethyloxirane can be cleaved by acid (H^(o+)). Write the mechanism.
- GlycoPODv2 - NCBI Bookshelf. (2021, September 30). Benzylidene protection of diol.
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 91968-71-7 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Solved a. Reaction of 2,2-dimethyloxirane with CH3OH/H2SO4 | Chegg.com [chegg.com]
- 8. chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Benzylation of Sterically Hindered Alcohols
Welcome to the technical support center for navigating the challenges of benzylating sterically hindered alcohols. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties with one of the most fundamental yet surprisingly complex transformations in organic synthesis. Here, we move beyond simple protocols to dissect the underlying chemical principles, offering field-proven insights to troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Experimental Failures
This section addresses the most frequent issues encountered during the benzylation of sterically demanding substrates, such as tertiary alcohols or those flanked by bulky substituents.
Q1: My reaction shows low or no conversion to the benzyl ether. What's going wrong?
This is the most common failure mode and typically points to one of two core issues: inefficient deprotonation of the alcohol or a sluggish SN2 reaction.
Potential Cause 1: Incomplete Deprotonation
The first step in a classical Williamson ether synthesis is the quantitative formation of an alkoxide. Steric hindrance around the hydroxyl group can significantly slow down this acid-base reaction, especially with heterogeneous bases like sodium hydride (NaH).[1]
-
Troubleshooting Steps:
-
Extend Deprotonation Time: Reactions with NaH occur at the surface of the solid.[1] Allow the alcohol and base to stir together for an extended period (1-2 hours, or even overnight in difficult cases) before adding the benzyl bromide.[1] Vigorous stirring is essential.
-
Increase Temperature: Gently warming the deprotonation mixture (e.g., to 40-50 °C) can increase the reaction rate, but proceed with caution to avoid potential side reactions.
-
Switch to a Soluble, Stronger Base: If NaH fails, consider alternatives with better solubility or greater basicity. Potassium hydride (KH) is more reactive than NaH. Soluble bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) are excellent choices for hindered alcohols, though their nucleophilicity must be considered.[1][2]
-
Potential Cause 2: Slow SN2 Reaction
Even with a fully formed alkoxide, the nucleophilic attack on benzyl bromide can be slow if the alkoxide is sterically encumbered.
-
Troubleshooting Steps:
-
Activate the Electrophile: Add a catalytic amount (5-10 mol%) of tetrabutylammonium iodide (TBAI).[3] The iodide undergoes a Finkelstein reaction with benzyl bromide to generate benzyl iodide in situ. Iodide is a much better leaving group than bromide, accelerating the SN2 reaction.[1][3]
-
Optimize the Solvent: Use a polar aprotic solvent like DMF or DMSO.[2] These solvents solvate the counter-ion (Na⁺, K⁺) but not the alkoxide, making the nucleophile "naked" and more reactive.[4]
-
Increase Reaction Temperature: After the electrophile is added, warming the reaction (e.g., to 60-80 °C) can overcome the activation energy barrier. Monitor carefully for decomposition or side reactions.
-
Q2: My reaction is producing a significant amount of an alkene byproduct. How can I prevent this?
The formation of an alkene (often stilbene from the dimerization of benzyl bromide, or a product from dehydration of the starting alcohol) indicates that an elimination (E2) reaction is outcompeting the desired substitution (SN2) reaction.[5][6] This is a classic problem when dealing with sterically hindered substrates.[2][5][6]
-
Causality: The alkoxide, in addition to being a nucleophile, is also a strong base.[6] When the SN2 pathway is sterically blocked, the alkoxide is more likely to act as a base, abstracting a proton from the benzyl bromide (leading to stilbene) or promoting dehydration of the starting alcohol. Tertiary alkoxides are particularly prone to promoting elimination.[5]
-
Preventative Measures:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the SN2 pathway.[4]
-
Use a Milder, Non-Hindered Base: The choice of base is critical. While strong bases are needed for deprotonation, extremely hindered bases can favor elimination. If possible, a less-hindered base might be beneficial, but complete deprotonation is still the priority.
-
Avoid Tertiary Alkyl Halides: The Williamson ether synthesis is generally unsuitable for tertiary alkyl halides as they strongly favor elimination.[7][8] The benzyl group must be the electrophile.
-
Consider an Alternative Method: If elimination remains a persistent issue, the fundamental conditions of the Williamson ether synthesis may be too harsh. It is time to consider alternative benzylation methods that do not rely on a strongly basic alkoxide (see FAQ 2).
-
Advanced Solutions & FAQs
FAQ 1: I've tried optimizing the Williamson conditions, but the yield is still poor. When should I switch to a different method?
You should consider abandoning the Williamson ether synthesis when:
-
Persistent Elimination: Despite temperature control and reagent choice, elimination byproducts are the major products.
-
Base-Sensitive Substrate: Your starting material contains functional groups (e.g., esters, epoxides) that are not compatible with strongly basic conditions.
-
Acid-Sensitive Substrate: Your starting material is prone to degradation or rearrangement under acidic conditions, which will limit your choice of alternative methods.
-
Extremely Hindered Alcohol: For some quaternary carbons or deeply buried hydroxyl groups, the SN2 approach is simply not sterically feasible.
FAQ 2: What are the best alternative benzylation methods for hindered alcohols?
When the Williamson synthesis fails, acid-catalyzed or mediated methods provide powerful alternatives.
Method A: Benzyl Trichloroacetimidate
This is often the go-to method for challenging benzylations. The reaction proceeds under mildly acidic conditions, avoiding the need for a strong base.[9][10]
-
Mechanism: The alcohol attacks the activated imidate, which is protonated by a catalytic amount of a strong acid (like trifluoromethanesulfonic acid, TfOH, or TMS-OTf).[9] The reaction is driven by the formation of the stable trichloroacetamide byproduct.
-
Advantages:
-
Considerations: The substrate must be stable to mild acidic conditions. Benzyl trichloroacetimidate is prepared from benzyl alcohol and trichloroacetonitrile.[11]
Method B: Silver(I) Oxide (Ag₂O) Mediated Benzylation
This method is particularly useful for substrates with multiple hydroxyl groups (like carbohydrates) where selectivity is desired, but it is also effective for hindered systems.[12]
-
Mechanism: The precise mechanism is debated, but Ag₂O is thought to coordinate with the alcohol and the halide, facilitating the substitution under neutral or slightly basic conditions.[13][14]
-
Advantages:
-
Notably mild, often neutral conditions.
-
Can provide different selectivity compared to base-driven methods.
-
-
Considerations: Ag₂O is a stoichiometric reagent and can be expensive. The reaction often requires heat (reflux in DCM or toluene) and can be slower than other methods.
Data Summary: Comparison of Benzylation Methods
| Method | Conditions | Key Advantages | Key Disadvantages | Best For... |
| Williamson Synthesis | Strong Base (NaH, KOtBu), BnBr, DMF/THF | Cost-effective, widely used | Prone to elimination, harsh basic conditions | Simple, non-hindered, base-stable alcohols. |
| Benzyl Trichloroacetimidate | Catalytic Acid (TfOH, TMS-OTf), CH₂Cl₂ | Mildly acidic, high yield, tolerates steric hindrance | Requires acid-stable substrate, reagent preparation | Sterically hindered and base-sensitive alcohols.[9] |
| Silver(I) Oxide (Ag₂O) | Stoichiometric Ag₂O, BnBr, DCM/Toluene | Very mild, neutral pH, good for selective protection | Expensive, stoichiometric silver waste, can be slow | Polyols, acid/base sensitive substrates.[12][14] |
FAQ 3: Can Phase-Transfer Catalysis (PTC) improve my reaction?
Yes, PTC can be highly effective, especially when dealing with solubility issues. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or tetrabutylammonium iodide (TBAI), facilitates the transfer of the alkoxide from a solid or aqueous phase into the organic phase where the benzyl bromide resides.[15] This increases the effective concentration of the nucleophile in the desired phase, accelerating the reaction.[16] For hindered substrates, using TBAI offers the dual benefit of PTC and the Finkelstein reaction mentioned in Q1.[3]
Experimental Protocols
Protocol 1: Optimized Williamson Synthesis for a Hindered Secondary Alcohol
This protocol incorporates troubleshooting steps for a challenging substrate.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered alcohol (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Caution: H₂ gas evolution.
-
Stirring: Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours. A successful deprotonation may result in a clear solution or a persistent slurry.
-
Catalyst Addition: Add tetrabutylammonium iodide (TBAI) (0.1 eq).
-
Electrophile Addition: Slowly add benzyl bromide (1.2 eq) via syringe.
-
Reaction: Stir the reaction at room temperature and monitor by TLC. If the reaction is sluggish after 4 hours, gradually warm the mixture to 50-60 °C and continue monitoring.
-
Work-up: Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Benzylation using Benzyl Trichloroacetimidate
This is an excellent alternative for substrates that fail under Williamson conditions.[9]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the sterically hindered alcohol (1.0 eq), benzyl trichloroacetimidate (1.5 eq), and anhydrous dichloromethane (CH₂Cl₂) (to make a 0.1 M solution). A mixture of solvents like cyclohexane/DCM can also be used.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMS-OTf) or trifluoromethanesulfonic acid (TfOH) (0.1 eq) in CH₂Cl₂.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[9]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The byproduct, trichloroacetamide, can often be removed by filtration or purification via flash column chromatography.
References
- Eckenberg, P., Groth, U., & Schmeck, C. (1993).
- Reddit. (2022).
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
- Zhang, G., et al. (2016). Cosolvent-Promoted O-Benzylation with Silver(I) Oxide. The Journal of Organic Chemistry. [Link]
- Yamada, H., et al. (2010). p-Methylbenzyl 2,2,2-Trichloroacetimidate: Simple Preparation and Application to Alcohol Protection. Chemistry Letters. [Link]
- J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction. BYJU'S. [Link]
- Semantic Scholar. (1993). A useful application of benzyl trichloroacetimidate for the benzylation of alcohols. Semantic Scholar. [Link]
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- ResearchGate. (2018). Silver‐Catalyzed Synthesis of Benzyl Ethers via Alkoxylation of Benzylic C(sp)−H Bonds.
- JoVE. (2023). Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis. Journal of Visualized Experiments. [Link]
- ResearchGate. (2019). Selective Oxidation of Benzyl alcohols to Benzaldyhydes under Phase Transfer Catalysis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
- Anderson, J. C., et al. (2012). Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. PMC - NIH. [Link]
- University of Evansville. (n.d.). Alcohol Protecting Groups.
- ResearchGate. (2014). How can one remove a benzyl group from benzylated sugar?
- Common Organic Chemistry. (n.d.). Benzyl Protection. Common Organic Chemistry. [Link]
- ChemHelp ASAP. (2019). deprotonation of alcohols to make alkoxides. YouTube. [Link]
- ResearchGate. (2012). Selective oxidation of benzyl alcohols under phase transfer catalysis.
- ResearchGate. (2006). Silver(I) oxide-mediated facile and practical sulfonylation of alcohols.
- Reddit. (2022).
- ChemHelp ASAP. (2019).
- ResearchGate. (2000). Phase Transfer Catalysis Method of Synthesis of Benzyl and Benzhydryloxyalkoxyalkynes.
- Quora. (2016).
- Organic Chemistry Portal. (2008). Silver-Catalyzed Benzylation and Allylation Reactions of Tertiary and Secondary Alkyl Halides with Grignard Reagents. Organic Chemistry Portal. [Link]
- Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters. [Link]
- Kubmarawa, D., Barminas, J. T., & Aliyu, A. O. C. (n.d.). Silver Oxide-Mediated Oxime Ether Synthesis. Scholars Research Library. [Link]
- Wang, S., et al. (2020). Dynamic Kinetic Cross-Electrophile Arylation of Benzyl Alcohols by Nickel Catalysis. Journal of the American Chemical Society. [Link]
- Reddit. (2023). Benzylation reaction. r/OrganicChemistry. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. jk-sci.com [jk-sci.com]
- 3. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 9. d-nb.info [d-nb.info]
- 10. A useful application of benzyl trichloroacetimidate for the benzylation of alcohols | Semantic Scholar [semanticscholar.org]
- 11. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Benzyloxy-2-methylpropan-1-OL
Welcome to the technical support center for the synthesis of 2-Benzyloxy-2-methylpropan-1-OL. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific chemical transformation. We will move beyond standard protocols to address common challenges, explain the underlying chemical principles, and provide robust, field-tested solutions to ensure the success of your experiments.
The Synthetic Challenge: Achieving Regioselectivity
The synthesis of this compound starts from the readily available precursor, 2-methylpropane-1,2-diol.[1][2] This diol possesses two hydroxyl groups of different natures: one primary (-CH₂OH) and one tertiary (-C(CH₃)₂OH). The core challenge of this synthesis is to achieve selective O-benzylation at the sterically hindered tertiary alcohol position, leaving the primary alcohol free.
Standard ether synthesis methodologies, such as the Williamson ether synthesis, typically favor reaction at the less sterically hindered primary position via an Sₙ2 mechanism.[3][4] Therefore, obtaining the desired 2-benzyloxy isomer requires a carefully chosen strategy that circumvents this inherent reactivity preference.
Caption: Regioselectivity in the benzylation of 2-methylpropane-1,2-diol.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or has failed completely. What went wrong?
Answer: A low or zero yield can stem from several factors related to reagents and reaction conditions. Let's break down the probable causes.
-
Cause A: Inappropriate Reaction Conditions for a Tertiary Alcohol.
-
Explanation: You may be using standard Williamson ether synthesis conditions (e.g., sodium hydride and benzyl bromide). This Sₙ2 reaction is notoriously slow and inefficient for sterically hindered tertiary alcohols.[5] Instead of substitution, side reactions like the elimination of benzyl bromide may occur.
-
Solution: Switch to a synthetic method that favors an Sₙ1-like mechanism. Such methods generate a carbocation or a highly reactive electrophilic benzyl species that is readily trapped by the tertiary alcohol. Recommended methods include:
-
Benzyl Trichloroacetimidate with an Acid Catalyst: This reagent is activated by a catalytic amount of a Lewis or Brønsted acid (like TMSOTf or TfOH) and is effective for benzylating hindered alcohols.[6][7]
-
2-Benzyloxy-1-methylpyridinium Triflate (Dudley's Reagent): This stable, neutral salt generates a benzylating agent upon gentle heating and is highly effective for tertiary alcohols, proceeding under nearly neutral conditions.[8][9]
-
-
-
Cause B: Inactive Reagents.
-
Explanation: Sodium hydride (NaH) can be deactivated by moisture from the air. Benzyl bromide can decompose over time, releasing HBr. Acid catalysts can also be hygroscopic and lose activity.
-
Solution: Use freshly opened or properly stored reagents. If using NaH, ensure it is a fine, grey powder; clumps indicate deactivation. Distill benzyl bromide if it appears yellowed or contains precipitates.
-
-
Cause C: Incorrect Temperature.
-
Explanation: Reactions involving thermal generation of a benzylating agent (like with Dudley's reagent) require a specific temperature to proceed efficiently.[10] Too low, and the reaction won't start; too high, and decomposition or side reactions can occur.
-
Solution: Carefully monitor the internal reaction temperature. For the Dudley reagent protocol, heating to 80-85 °C is typically required.[10]
-
Question 2: I've isolated a product, but my NMR analysis shows it's the wrong isomer, 1-Benzyloxy-2-methylpropan-2-ol. Why?
Answer: This is the most common issue in this synthesis and is a direct consequence of the reaction mechanism.
-
Probable Cause: Use of Sₙ2-Favored Conditions.
-
Explanation: As mentioned, the Williamson ether synthesis (alkoxide + alkyl halide) is a classic Sₙ2 reaction.[4] This mechanism is highly sensitive to steric hindrance. The nucleophilic attack by the alkoxide will occur preferentially at the less hindered primary carbon of benzyl bromide, and the alkoxide formed from the less hindered primary alcohol of the diol is more likely to react. The result is the thermodynamically favored, but incorrect, primary ether.
-
Solution: To obtain the tertiary ether, you must use conditions that favor an Sₙ1-type pathway. The table below compares the key methodologies.
-
| Method | Reagents | Mechanism | Selectivity for Tertiary Ether | Reference |
| Williamson Synthesis | NaH, Benzyl Bromide | Sₙ2 | Very Low | [3] |
| Acid-Catalyzed | Benzyl Trichloroacetimidate, TfOH | Sₙ1-like | High | [7] |
| Neutral (Dudley Reagent) | 2-Benzyloxy-1-methylpyridinium triflate, MgO | Sₙ1-like | Excellent | [8][9] |
Question 3: I am observing significant amounts of a dibenzylated byproduct. How can I prevent this?
Answer: The formation of 1,2-bis(benzyloxy)-2-methylpropane results from the benzylation of both hydroxyl groups.
-
Probable Cause: Excess Benzylating Agent.
-
Explanation: Using more than one molar equivalent of your benzylating reagent will inevitably lead to the benzylation of the remaining primary alcohol after the desired product is formed.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the benzylating agent relative to the diol. Monitor the reaction closely using Thin-Layer Chromatography (TLC). The reaction should be quenched as soon as the starting diol spot has been consumed.
-
Question 4: How can I effectively purify the final product?
Answer: Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.
-
Problem: Co-elution during column chromatography.
-
Solution:
-
Column Chromatography: Use a gradient elution system. Start with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. The dibenzylated, non-polar byproduct will elute first, followed by your desired product, and finally the highly polar starting diol.
-
Vacuum Distillation: this compound has a boiling point of 62-65 °C at 1 mmHg, which makes it a good candidate for purification by vacuum distillation, especially on a larger scale.[11] This can effectively separate it from non-volatile starting materials or high-boiling byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What is the absolute best method for this synthesis to maximize yield and selectivity? A1: Based on literature and practical application, the use of 2-benzyloxy-1-methylpyridinium triflate (Dudley's reagent) is highly recommended.[8][10] It is a bench-stable solid and the reaction proceeds under nearly neutral conditions (using MgO as an acid scavenger), which is compatible with many sensitive functional groups.[9] This method shows excellent selectivity for tertiary alcohols.[9]
Q2: How do I prepare and handle Dudley's reagent? A2: The reagent can be purchased commercially or prepared in two steps from 2-chloropyridine, benzyl alcohol, and methyl trifluoromethanesulfonate.[10] It is a stable, non-hygroscopic solid. While it is less hazardous than many other reagents, standard laboratory safety precautions (gloves, safety glasses) should always be followed.
Q3: How can I effectively monitor the reaction's progress? A3: Thin-Layer Chromatography (TLC) is the best method.
-
Stationary Phase: Standard silica gel plates.
-
Mobile Phase: A 20-30% Ethyl Acetate in Hexanes mixture is a good starting point.
-
Visualization:
-
Use a UV lamp (254 nm) to visualize the benzyl-containing compounds (product, byproduct, and benzylating agent).
-
Stain the plate with potassium permanganate (KMnO₄) or ceric ammonium molybdate (CAM) to visualize all spots, especially the UV-inactive starting diol. Your product should have an Rf value between the starting diol (lower Rf) and the dibenzylated byproduct (higher Rf).
-
Q4: What are the critical safety precautions for this synthesis? A4:
-
Benzyl Bromide/Chloride: These are lachrymators and should be handled exclusively in a chemical fume hood.
-
Sodium Hydride (NaH): This is a flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (Nitrogen or Argon) and quenched carefully.
-
Triflic Acid (TfOH): This is a very strong, corrosive acid. Handle with extreme care using appropriate personal protective equipment (PPE).
-
Solvents: Use anhydrous solvents, as water can deactivate reagents and interfere with the reaction.
Optimized Experimental Protocol (Dudley's Reagent Method)
This protocol is adapted from established procedures for the benzylation of alcohols using 2-benzyloxy-1-methylpyridinium triflate.[9][10]
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and reflux condenser, add 2-methylpropane-1,2-diol (1.0 eq), magnesium oxide (MgO, 2.0 eq), and 2-benzyloxy-1-methylpyridinium triflate (1.1 eq).
-
Solvent Addition: Under a nitrogen atmosphere, add a suitable anhydrous solvent (e.g., α,α,α-trifluorotoluene or dichloromethane) to create a stirrable suspension (approx. 0.5 M concentration).
-
Reaction: Heat the heterogeneous mixture in an oil bath to an internal temperature of 80–85 °C.
-
Monitoring: Stir the reaction at this temperature for 24 hours. Monitor the consumption of the starting material by TLC as described in the FAQ section.
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the suspension through a pad of Celite® to remove the MgO and other solids. Rinse the pad with additional solvent (e.g., dichloromethane).
-
Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 30%) to isolate the pure this compound.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Tidwell, T. T. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6.
- Bajwa, J. S. (1998). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. Tetrahedron Letters, 39(17), 2449-2452.
- Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(12), 1123-1125.
- ChemBK. (2024). 2-Methylpropane-1,2-diol.
- Pearson. (2022). Alcohol Protecting Groups.
- MedLife Mastery. (n.d.). Protection Reactions of Alcohols.
- StudyLib. (n.d.). When to Use an Alcohol Protecting Group.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68410, 2-Methylpropane-1,2-diol.
- LibreTexts Chemistry. (2022). 17.8: Protection of Alcohols.
- LibreTexts Chemistry. (2023). 9.9: Protection of Alcohols.
- Organic Chemistry Portal. (n.d.). Benzylic substitution, benzylation.
- Collegepressbox. (2025). Mastering The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- TailoredRead. (2025). Mastering the Williamson Ether Synthesis Book.
- Organic Syntheses. (n.d.). 3-Benzyloxy-2-methyl Propanoate.
- Ashenhurst, J. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry.
- Reddit. (2022). r/OrganicChemistry - PROTECTING GROUPS.
- ChemHelp ASAP. (2019). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- Wikipedia. (n.d.). Williamson ether synthesis.
- MySkinRecipes. (n.d.). This compound.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Benzyl 2-Chloroethyl Ether.
- Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation).
- SynArchive. (n.d.). Protection of 1,2-Diol by Acetal.
- Grindley, T. B., & Riley, J. G. (2001). DE-O-BENZYLATION OF STERICALLY HINDERED BENZYL ETHERS.
- Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
- Master Organic Chemistry. (n.d.). An Online Organic Chemistry Resource.
Sources
- 1. chembk.com [chembk.com]
- 2. 2-Methylpropane-1,2-diol | C4H10O2 | CID 68410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. tailoredread.com [tailoredread.com]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzylation Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Dudley Reagents [sigmaaldrich.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. This compound price,buy this compound - chemicalbook [chemicalbook.com]
troubleshooting failed reactions with 2-Benzyloxy-2-methylpropan-1-OL
Welcome to the technical support center for 2-Benzyloxy-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors.[1][2] Here, we address common challenges and frequently asked questions to facilitate the success of your chemical transformations.
Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the key structural features of this compound that I should be aware of?
A1: this compound possesses two critical structural features that dictate its reactivity:
-
A Sterically Hindered Primary Alcohol: The primary hydroxyl group is adjacent to a quaternary carbon, creating a neopentyl-like structure. This steric bulk can significantly slow down reactions at the hydroxyl group.[3][4]
-
A Benzyl Ether Protecting Group: The benzyl ether is a robust protecting group for the tertiary alcohol. However, it is susceptible to cleavage under certain conditions, such as hydrogenolysis or strongly acidic environments.[5][6][7][8][9]
Q2: What are the general stability characteristics of the benzyl ether in this molecule?
A2: Benzyl ethers are generally stable to a wide range of reagents, including many oxidizing and reducing agents, as well as basic and weakly acidic conditions. However, they are sensitive to:
-
Hydrogenolysis: Cleavage can occur in the presence of hydrogen gas and a palladium catalyst (Pd/C).[7][9]
-
Strong Lewis or Brønsted Acids: Strong acids can facilitate the cleavage of the benzyl ether.[5][6]
-
Dissolving Metal Reductions: Conditions like sodium in liquid ammonia can also cleave the benzyl ether.
Q3: Are there any specific handling or storage precautions for this compound?
A3: this compound is a relatively stable compound. Standard laboratory handling procedures for organic chemicals should be followed. It is immiscible with water and should be stored in a cool, dry place away from strong oxidizing agents.[1]
Troubleshooting Failed Reactions
This section provides detailed troubleshooting guides for common synthetic transformations involving this compound, presented in a question-and-answer format.
Oxidation Reactions
Q4: My oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid is sluggish or incomplete. What could be the issue?
A4: The primary culprit is often the steric hindrance around the primary alcohol. Standard, mild oxidizing agents may not be sufficiently reactive.
-
Causality: The bulky tert-butyl-like group adjacent to the primary alcohol impedes the approach of the oxidant to the reaction center, thus increasing the activation energy of the reaction.[3]
-
Troubleshooting Steps:
-
Choice of Oxidant: Consider using more powerful or less sterically demanding oxidizing agents. For example, a Swern oxidation or a Dess-Martin periodinane (DMP) oxidation might be more effective than a PCC or PDC oxidation for the aldehyde synthesis. For the carboxylic acid, a Jones oxidation or a TEMPO-catalyzed oxidation with bleach could be attempted.
-
Reaction Temperature: A moderate increase in reaction temperature can help overcome the activation energy barrier. However, monitor the reaction closely to avoid side reactions, including potential debenzylation if acidic conditions are used.
-
Reaction Time: Due to the steric hindrance, the reaction may require a significantly longer time than for a less hindered primary alcohol. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
Esterification and Acylation Reactions
Q5: I am having difficulty forming an ester or acylating the primary alcohol. The reaction shows low conversion even with an excess of the acylating agent.
A5: Similar to oxidation, esterification of this hindered alcohol can be challenging.[4][10]
-
Causality: The nucleophilicity of the primary alcohol is reduced due to steric hindrance, making it a poor nucleophile for standard esterification procedures like Fischer esterification.[4][11]
-
Troubleshooting Steps:
-
Activation of the Carboxylic Acid: Instead of a simple acid-catalyzed esterification, activate the carboxylic acid first. Common methods include conversion to an acid chloride or using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an activating agent such as DMAP (4-dimethylaminopyridine).[10][12]
-
Use of More Reactive Acylating Agents: Acid chlorides or anhydrides are more electrophilic than their corresponding carboxylic acids and will react more readily with the hindered alcohol.[4]
-
Catalyst Choice: For reactions involving coupling agents, DMAP is often a crucial catalyst to enhance the rate of acylation for sterically hindered alcohols.[10]
-
Q6: I am observing the formation of an unexpected byproduct, which I suspect is the result of debenzylation. How can I prevent this?
A6: Unintentional cleavage of the benzyl ether protecting group is a common side reaction, especially under acidic conditions.[5][6]
-
Causality: The benzyl ether is labile to strong acids. The reaction mechanism involves protonation of the ether oxygen, followed by cleavage to form a stable benzyl cation and the free tertiary alcohol.
-
Troubleshooting Logic:
Caption: Logic for troubleshooting debenzylation.
Nucleophilic Substitution Reactions (e.g., Tosylation, Halogenation)
Q7: My attempt to convert the primary alcohol to a leaving group (e.g., tosylate, mesylate) or a halide is failing.
A7: The neopentyl-like structure of this compound makes it notoriously difficult to undergo SN2 reactions.[3][13][14]
-
Causality: Backside attack by a nucleophile, which is required for an SN2 reaction, is severely hindered by the bulky quaternary center. SN1 reactions are also disfavored due to the formation of an unstable primary carbocation.[13][14]
-
Troubleshooting Steps:
-
Reagent and Condition Selection: For tosylation or mesylation, use the corresponding sulfonyl chloride with a strong, non-nucleophilic base like pyridine or triethylamine, and allow for extended reaction times at elevated temperatures.
-
Alternative Halogenation Methods: For conversion to a halide, direct reaction with HX is likely to be slow and may cause debenzylation. Consider using milder reagents like PBr3 or SOCl2 with pyridine.
-
Consider Rearrangement: Be aware that under certain conditions, particularly those favoring carbocation formation (even transiently), rearrangement of the carbon skeleton can occur.[15]
-
Experimental Protocols
This section provides a reference protocol for a common transformation that may be challenging with this substrate.
Protocol 1: Esterification using an Acid Chloride
This protocol is a general guideline for the esterification of this compound with an acid chloride.
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous pyridine or triethylamine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add the acid chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Reaction Pathways
The following diagram illustrates the key reactive sites and potential problematic pathways for this compound.
Caption: Reaction pathways for this compound.
References
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
- Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
- Hansen, M. M., Berthel, S. J., & Kress, M. H. (2010). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. The Journal of Organic Chemistry, 75(15), 5056–5068.
- ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chem Explained. (2019, June 5). Substitution Reactions of Neopentyl Halides [Video]. YouTube.
- Organic Syntheses. (n.d.). Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters.
- National Institutes of Health. (2012, August 31). Selective Esterifications of Primary Alcohols in a Water-Containing Solvent.
- Khan Academy. (n.d.). Esterification of alcohols [Video]. YouTube.
- organicnotes. (n.d.). 7-14) Neopentyl Halides React Slowly in Substitution Processes. Retrieved from [Link]_Neopentyl_Halides_React_Slowly_in_Substitution_Processes)
- National Institutes of Health. (2018, October 5). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions.
- Quora. (2020, March 16). Why does neopentyl bromide undergo elimination with C2H5OH instead of SN2?.
- MedROC. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Level [Video]. YouTube.
- Alpha Entrance Academy. (2023, December 9). NEET 26 | Neopentyl Alcohol + HBr Reaction Explained | Most Expected Organic Chemistry MCQ for Exams [Video]. YouTube.
- MySkinRecipes. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, 98% Purity, C11H16O2, 1 gram.
- Chemistry Steps. (n.d.). Alcohols in SN1 and SN2 Reactions.
Sources
- 1. This compound | 91968-71-7 [chemicalbook.com]
- 2. This compound [myskinrecipes.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Selective Esterifications of Primary Alcohols in a Water-Containing Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 14. quora.com [quora.com]
- 15. youtube.com [youtube.com]
stability issues of 2-Benzyloxy-2-methylpropan-1-OL during aqueous workup
Welcome to the technical support center for 2-Benzyloxy-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the stability of this compound, particularly during aqueous workup procedures. Our goal is to provide you with the causal understanding and practical solutions needed to ensure the integrity of your synthetic routes.
Understanding the Core Instability
This compound is a valuable building block in organic synthesis.[1][2][3] Its structure contains a benzyl ether protecting group for a tertiary alcohol. This specific arrangement—a benzylic ether adjacent to a quaternary carbon—is the primary determinant of its chemical reactivity and stability profile.
The key vulnerability of this molecule is the C-O bond of the benzyl ether. Under acidic conditions, the ether oxygen can be protonated, creating a good leaving group (benzyl alcohol). The subsequent cleavage of this bond is facilitated by the formation of a relatively stable tertiary carbocation. This process follows an SN1-type mechanism, which can be initiated even by mild acids, leading to unintended deprotection and significant yield loss during experimental workup.[4][5] In contrast, the benzyl ether linkage is generally robust under neutral and basic conditions.[6]
Troubleshooting Guide: Stability During Aqueous Workup
This section addresses specific issues you may encounter during the purification and isolation of this compound.
Question 1: I'm observing significant loss of my product after washing the organic layer with dilute hydrochloric acid (e.g., 1M HCl). My TLC shows a new, highly polar spot. What is happening?
Probable Cause: You are experiencing acid-catalyzed cleavage of the benzyl ether. The strong acidic environment of the HCl wash protonates the ether oxygen, leading to the formation of benzyl alcohol and the deprotected diol (2-methylpropane-1,2-diol), which is likely the new polar spot on your TLC plate. This degradation pathway is rapid and a common issue with acid-sensitive substrates.[4][5][7]
Visualizing the Degradation Pathway:
Caption: Acid-catalyzed degradation of this compound.
Solutions:
-
Avoid Strong Acids: Immediately replace the HCl wash with a milder aqueous solution.
-
Use a Buffered System: Wash with a pH 7 phosphate buffer to neutralize any acid from the reaction while avoiding acidic extremes.
-
Neutral Washes: Perform washes with deionized water followed by a saturated sodium chloride (brine) solution. The brine wash helps to break up emulsions and removes bulk water from the organic layer before drying.
-
Mildly Acidic Quench: If an acidic quench is necessary to neutralize a basic reaction mixture, use a saturated aqueous solution of ammonium chloride (NH₄Cl), which is significantly less acidic than HCl.[8]
-
Temperature Control: If a brief, mild acid wash is unavoidable, perform the extraction at low temperatures (0-5 °C) to decrease the rate of the cleavage reaction.
Question 2: My reaction was performed under basic conditions, and I need to remove an acidic impurity. Is a wash with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) safe?
Probable Cause: You are concerned about base-mediated degradation.
Answer & Solution: Yes, this approach is generally safe and recommended. The benzyl ether functional group is robust under basic conditions, making a wash with aqueous NaHCO₃ (for weak acids) or dilute NaOH (for stronger acids) an excellent method for removing acidic impurities without risking cleavage of your target compound.[6] This represents an orthogonal stability profile compared to many other common alcohol protecting groups like silyl ethers.[6]
Question 3: I've successfully avoided acid in my aqueous workup, but I'm still seeing product degradation during purification by flash column chromatography on silica gel. Why?
Probable Cause: Standard silica gel is inherently acidic (pH ≈ 4-5) due to the presence of surface silanol groups. This acidic environment is sufficient to cause on-column degradation of highly acid-sensitive compounds like this compound.
Solutions:
-
Deactivate the Silica Gel: Before use, neutralize the silica gel. This can be done by flushing the packed column with your eluent system containing 1-2% triethylamine (Et₃N), followed by flushing with the eluent alone to remove excess base.[9][10]
-
Use a Modified Mobile Phase: Add a small amount of a basic modifier, such as 0.1-1% triethylamine or pyridine, directly to your eluent system. This will neutralize the acidic sites on the silica as the solvent travels through the column.
-
Switch the Stationary Phase: Consider using an alternative, non-acidic stationary phase like neutral or basic alumina. For very polar compounds, reversed-phase (C18) silica can also be an option.
Recommended Workup Protocol for Acid-Sensitive Reactions
This self-validating protocol is designed to maximize the recovery and purity of this compound.
Objective: To isolate the product from a reaction mixture while avoiding acidic conditions that could cause cleavage of the benzyl ether.
Methodology:
-
Reaction Quench: If necessary, cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl or NaHCO₃.
-
Dilution & Extraction: Dilute the quenched mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether) and transfer to a separatory funnel.[11]
-
Aqueous Washes:
-
Wash the organic layer 1-2 times with deionized water.
-
Wash the organic layer once with a saturated aqueous solution of sodium chloride (brine).
-
-
Drying: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: If column chromatography is required, use a deactivated stationary phase as described in Question 3.
Frequently Asked Questions (FAQs)
Q: What is the ideal pH range to maintain during the aqueous workup of this compound? A: For maximum stability, you should aim to keep the aqueous phase within a pH range of 6 to 10. Strongly acidic conditions (pH < 5) should be strictly avoided.
Q: How does the stability of this compound's benzyl ether compare to other protecting groups? A: It is significantly more acid-labile than a typical primary or secondary benzyl ether due to the formation of a stable tertiary carbocation upon cleavage. It is, however, more stable to acid than acetal-based protecting groups like THP or MOM ethers.[12] It is stable to the basic and nucleophilic conditions that would cleave ester protecting groups (e.g., acetate, benzoate).[6]
Q: How should I properly store this compound? A: The compound should be stored at room temperature in a tightly sealed container, away from strong acids or acidic vapors.[1]
Summary of Workup Conditions & Compound Stability
| Condition | Reagent Example | Stability of this compound | Recommendation |
| Strongly Acidic | 1M HCl, H₂SO₄ | Very Unstable | Avoid completely. Rapid cleavage will occur. |
| Mildly Acidic | Sat. aq. NH₄Cl | Moderately Stable | Use only if necessary, preferably at low temperatures. |
| Neutral | Deionized Water, Brine | Stable | Highly recommended for standard washes. |
| Basic | Sat. aq. NaHCO₃, 1M NaOH | Stable | Recommended for removing acidic impurities. |
| Chromatography | Standard Silica Gel | Unstable | Use deactivated silica, basic alumina, or a modified eluent. |
Troubleshooting Workflow
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 91968-71-7 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. fiveable.me [fiveable.me]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. How To Run A Reaction [chem.rochester.edu]
- 12. uwindsor.ca [uwindsor.ca]
Technical Support Center: Navigating the Acidic Lability of 2-Benzyloxy-2-methylpropan-1-ol
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common challenge in multi-step organic synthesis: the unintended cleavage of the benzyl ether in 2-Benzyloxy-2-methylpropan-1-ol under acidic conditions. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this issue and ensure the integrity of your synthetic route.
Understanding the Challenge: The Inherent Lability of a Tertiary Benzyl Ether
The benzyl (Bn) group is a workhorse for protecting hydroxyl functionalities due to its general stability under a wide range of reaction conditions.[1] However, the specific substrate , this compound, presents a unique challenge. The benzyl ether is attached to a tertiary carbon, which dramatically increases its susceptibility to acid-catalyzed cleavage.
The underlying mechanism for this heightened reactivity is the propensity for the reaction to proceed via an SN1 pathway.[2] Upon protonation of the ether oxygen by an acid, the C-O bond can cleave to form a highly stabilized tertiary benzylic carbocation. This low-energy pathway means that even mild acidic conditions, often employed for the deprotection of other protecting groups like silyl ethers, can lead to the undesired loss of the benzyl group.
Troubleshooting Guide: Preventing Unwanted Benzyl Ether Cleavage
When faced with the unintended cleavage of the benzyl ether in this compound, a systematic approach to troubleshooting is essential. The following table outlines common scenarios, their probable causes, and recommended solutions.
| Issue | Probable Cause | Recommended Solution(s) |
| Complete or significant cleavage of the benzyl ether during the deprotection of a silyl ether (e.g., TBS, TIPS). | The acidic conditions are too harsh, leading to the rapid formation of the stable tertiary benzylic carbocation. | 1. Switch to fluoride-based deprotection for the silyl ether. Reagents like tetrabutylammonium fluoride (TBAF) are highly selective for silicon-oxygen bonds and are performed under basic or neutral conditions, which will not affect the benzyl ether.[3] 2. Employ milder acidic conditions. If acidic deprotection is necessary, consider using a weaker acid or a buffered system. For example, pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent can be effective for the cleavage of more labile silyl ethers while minimizing benzyl ether cleavage.[1] |
| Partial cleavage of the benzyl ether during an aqueous acidic workup. | The pH of the aqueous layer is too low, and prolonged exposure is sufficient to cause some cleavage. | 1. Minimize contact time. Perform the workup as quickly as possible and at a low temperature (e.g., 0 °C). 2. Use a buffered wash. Instead of a strong acid wash, consider using a mildly acidic buffer (e.g., pH 4-5) or a saturated solution of a weak acid salt like ammonium chloride. 3. Neutralize immediately. After the acidic wash, immediately wash with a basic solution (e.g., saturated sodium bicarbonate) to quench any residual acid. |
| Inconsistent results with benzyl ether stability between batches. | Variability in the strength of the acidic reagent or the presence of trace impurities that can catalyze cleavage. | 1. Standardize acidic reagents. Prepare and titrate acidic solutions to ensure consistent concentration. 2. Use high-purity solvents and reagents. Trace amounts of stronger acids can lead to unpredictable results. |
| The synthetic strategy requires the removal of an acid-labile group in the presence of the tertiary benzyl ether. | The chosen acid-labile group has a similar or higher acid sensitivity compared to the tertiary benzyl ether. | 1. Re-evaluate the protecting group strategy. Consider using an orthogonal protecting group that can be removed under non-acidic conditions (e.g., an allyl ether, removable with a palladium catalyst).[4] 2. Fine-tune the deprotection conditions. A careful screen of different mild acids, solvents, and temperatures may reveal a narrow window of selectivity. |
Experimental Protocol: Selective Deprotection of a TBS Ether in the Presence of this compound
This protocol details a mild acidic method for the deprotection of a tert-butyldimethylsilyl (TBS) ether without cleaving the sensitive benzyl ether on our model substrate.
Materials:
-
TBS-protected this compound derivative
-
Acetic acid (glacial)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolution: Dissolve the TBS-protected substrate (1.0 eq) in a 3:1:1 mixture of THF, acetic acid, and water. The concentration should be approximately 0.1 M.
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the progress of the reaction by TLC. It is crucial to follow the disappearance of the starting material and the appearance of the desired deprotected alcohol. Over-extending the reaction time can lead to benzyl ether cleavage.
-
Quenching: Once the starting material is consumed (as judged by TLC), carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases. This will neutralize the acetic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 30 mL) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.
Visualization of Protecting Group Strategy
The following diagram illustrates the decision-making process when choosing a deprotection strategy in the presence of the acid-sensitive tertiary benzyl ether.
Caption: Decision workflow for selective deprotection.
Frequently Asked Questions (FAQs)
Q1: Why is the benzyl ether in this compound so much more acid-sensitive than a primary or secondary benzyl ether?
A1: The increased acid sensitivity is due to the tertiary nature of the carbon to which the benzyloxy group is attached. Acid-catalyzed cleavage of this ether proceeds through an SN1-type mechanism, which involves the formation of a carbocation intermediate. The tertiary benzylic carbocation formed from this compound is highly stabilized by both the inductive effect of the two methyl groups and the resonance delocalization of the positive charge into the benzene ring. This stability lowers the activation energy for cleavage, making it susceptible to even mild acidic conditions.[2]
Q2: I need to remove a tert-butyldimethylsilyl (TBS) ether from my molecule which also contains the this compound moiety. What are my safest options?
A2: Your safest and most reliable option is to use a fluoride-based reagent such as tetrabutylammonium fluoride (TBAF) in a solvent like THF.[3] This method is highly selective for cleaving silicon-oxygen bonds and is performed under neutral to slightly basic conditions, which will not affect the acid-labile benzyl ether. If you must use acidic conditions, a very mild system like aqueous acetic acid at room temperature with careful monitoring is a possibility, but carries a higher risk of benzyl ether cleavage.
Q3: Can I use a Lewis acid for deprotection of other groups without affecting the tertiary benzyl ether?
A3: The use of Lewis acids should be approached with extreme caution. Many Lewis acids can facilitate the cleavage of benzyl ethers. However, the reactivity is highly dependent on the specific Lewis acid, the solvent, and the substrate. Some Lewis acids have been shown to selectively cleave benzyl esters in the presence of benzyl ethers, but this is not a general rule.[5] It is highly recommended to perform a small-scale test reaction to determine the compatibility of your specific substrate with the chosen Lewis acid.
Q4: Are there any alternative protecting groups for the primary alcohol of 2-methyl-1,2-propanediol that are more robust under acidic conditions?
A4: Yes, if your synthetic route involves harsh acidic conditions, it would be prudent to consider a more robust protecting group for the primary alcohol from the outset. Some options include:
-
Pivaloyl (Piv) ester: This is a sterically hindered ester that is significantly more stable to acidic and basic conditions than a simple acetate or benzoate.[6]
-
Triisopropylsilyl (TIPS) ether: While still a silyl ether, the TIPS group is considerably more sterically hindered and thus more stable to acidic conditions than a TBS group.[3]
-
para-Methoxybenzyl (PMB) ether: While still a benzyl-type ether, the electron-donating methoxy group can alter its reactivity, and it can be cleaved oxidatively with reagents like DDQ, providing an orthogonal deprotection strategy.[7]
Q5: Where can I find more comprehensive information on the stability and use of protecting groups?
A5: The authoritative and most comprehensive resource in this field is "Greene's Protective Groups in Organic Synthesis" by Peter G. M. Wuts.[8][9][10][11] This book provides extensive tables and discussions on the stability of a vast array of protecting groups under numerous reaction conditions.
References
- Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids
- Greene's Protective Groups in Organic Synthesis, 5th Edition | Wiley
- A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions - Benchchem
- A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups - Benchchem
- Free Download Greene's Protective Groups in Organic Synthesis (5th Edition) By Peter G. M. Wuts | Chemistry.Com.Pk
- greene's protective groups in organic synthesis - download
- Greene's Protective Groups in Organic Synthesis: Fifth Edition | Request PDF
- A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol - Organic Chemistry Portal
- Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion - Applied Chemical Engineering
- Mild and Selective Deprotection of tert-Butyl(dimethyl)
- Greene's Protective Groups in Organic Synthesis von Peter G M Wuts (E-Book, PDF)
- Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases
- Avoid Protecting Groups | Green Chemistry: Principles and Case Studies | Books G
- Selective Cleavage of Benzyl Ethers - Organic Chemistry Portal
- VI Protecting Groups and Orthogonal Protection Str
- A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Period
- Acid-Labile Protecting Groups Definition - Organic Chemistry Key Term - Fiveable
- Benzyl Ethers - Protecting Groups - Organic Chemistry Portal
- Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry
- Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases
- Protecting Groups
- Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas
- Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cycliz
- The Reaction of Alkyl Benzyl Ethers with Dimethyldioxirane: Kinetics - ResearchG
- Chiral Brønsted Acid Catalyzed Cascade Alcohol Deprotection and Enantioselective Cycliz
- Alcohol Protecting Groups
- Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers - EliScholar - Yale University
- Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal
- 1.2 Deprotection: The Concept of Orthogonal Sets
- Steric effect (chemistry) | McGraw Hill's AccessScience
- Protective Groups - Organic Chemistry Portal
- 13.10: Protecting Groups in Organic Synthesis - Chemistry LibreTexts
- Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid w
- A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC - NIH
- synthesis & cleavage of benzyl ethers - YouTube
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanisms of Catalytic Cleavage of Benzyl Phenyl Ether in Aqueous and Apolar Phases | Journal Article | PNNL [pnnl.gov]
- 3. benchchem.com [benchchem.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. chemistry.com.pk [chemistry.com.pk]
- 9. download.e-bookshelf.de [download.e-bookshelf.de]
- 10. researchgate.net [researchgate.net]
- 11. wiley.com [wiley.com]
Technical Support Center: Chromatographic Purification of 2-Benzyloxy-2-methylpropan-1-ol
Welcome to the technical support center for the chromatographic separation of 2-Benzyloxy-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high purity of this important synthetic building block.[1][2][3]
Introduction: The Synthetic Landscape and Purification Challenges
This compound is commonly synthesized via the Williamson ether synthesis.[4][5][6] This reaction typically involves the deprotonation of a diol, such as 2-methyl-1,2-propanediol, followed by nucleophilic attack on a benzyl halide, most commonly benzyl bromide. While effective, this synthetic route often results in a crude mixture containing the desired product alongside unreacted starting materials and side-products. The primary purification challenge lies in efficiently separating this compound from these closely related compounds.
The key species to consider during purification are:
-
Target Molecule: this compound
-
Starting Material (Diol): 2-methyl-1,2-propanediol
-
Starting Material (Benzylating Agent): Benzyl Bromide
-
Common Side-Product: Dibenzyl ether
This guide will address the specific chromatographic challenges associated with separating these compounds and provide robust, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing a spot on my TLC that is very close to my product spot. How can I improve the separation?
A1: Co-elution of the product with starting materials or byproducts is a common issue. The primary suspects for a closely eluting impurity are unreacted benzyl bromide and the side-product, dibenzyl ether, due to their similar polarities to the product. Here’s a systematic approach to improving your separation:
1. Optimize Your Mobile Phase:
-
Polarity Adjustment: The key is to fine-tune the polarity of your eluent. A common mobile phase for separating compounds of this nature is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether).
-
Stepwise Gradient Elution: Start with a low polarity mobile phase to elute the least polar compounds first (e.g., dibenzyl ether and any remaining benzyl bromide). Gradually increase the polarity to elute your target molecule, this compound. The highly polar unreacted diol will remain on the baseline or elute much later.
-
Solvent System Comparison: Experiment with different solvent systems. For instance, substituting ethyl acetate with dichloromethane or a mixture of toluene and acetone can sometimes alter the selectivity and improve resolution.
2. TLC for Method Development:
Before committing to a column, meticulously develop your separation on a TLC plate.[7] Aim for an Rf value of approximately 0.25-0.35 for your product to ensure good separation on the column. The separation between your product and the closest impurity should be at least 0.1 Rf units.
Troubleshooting Workflow for Poor TLC Separation
Caption: Workflow for optimizing TLC separation.
Q2: My column is running very slowly, and the bands are broadening. What's causing this?
A2: Slow column flow and band broadening can be attributed to several factors related to column packing and solvent choice.
-
Improper Column Packing: Air bubbles or channels in the silica gel create a non-uniform flow path for the mobile phase, leading to peak tailing and poor separation.[1] Always pack your column as a slurry to ensure a homogenous stationary phase.
-
Fine Silica Particles: Using silica gel with a very fine mesh size can impede solvent flow, especially with gravity chromatography. For most applications, a 60 Å, 230-400 mesh silica gel is appropriate.
-
Solvent Viscosity: Highly viscous solvent systems can slow down the elution. If you are using a viscous co-solvent, consider gently warming the column (if your compound is stable) or applying positive pressure (flash chromatography).[3]
-
Sample Overloading: Loading too much crude material onto the column can lead to band broadening and decreased resolution. As a general rule, use a silica gel to crude material ratio of at least 30:1 (w/w).
Q3: I suspect my product is degrading on the silica gel column. Is this possible and what can I do?
A3: While benzyl ethers are generally stable protecting groups, they can be susceptible to cleavage under strongly acidic or basic conditions.[8] Silica gel is slightly acidic and can potentially cause degradation of sensitive compounds, especially with prolonged exposure.
-
Minimize Contact Time: Use flash chromatography to expedite the separation and reduce the time your compound spends on the column.
-
Neutralize the Silica: If you suspect acid-catalyzed degradation, you can neutralize the silica gel by pre-treating it with a solution of triethylamine in your mobile phase (typically 0.1-1%). However, be mindful that this will alter the elution profile of your compounds.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic). Always perform a preliminary TLC analysis on an alumina plate to see if a suitable separation can be achieved.
-
Low-Temperature Chromatography: For particularly sensitive compounds, running the chromatography at a reduced temperature can minimize degradation.[9]
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring and Method Development
This protocol outlines the use of TLC to monitor the progress of the synthesis of this compound and to determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., Hexane:Ethyl Acetate mixture)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or vanillin)
Procedure:
-
Prepare the Mobile Phase: Prepare a series of mobile phases with varying ratios of hexanes to ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Spot the Plate: On a TLC plate, spot your crude reaction mixture, along with co-spots of your starting materials (2-methyl-1,2-propanediol and benzyl bromide) if available.
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp. Aromatic compounds like benzyl bromide and your product will be visible. To visualize the diol, a chemical stain will likely be necessary.
-
Analyze the Results: Identify the spots corresponding to your starting materials, product, and any byproducts. The ideal mobile phase will give your product an Rf value of ~0.3 and show good separation from all other spots.
Expected TLC Profile:
| Compound | Polarity | Expected Rf (Hex:EtOAc 8:2) | Visualization |
| Dibenzyl ether | Low | ~0.8 | UV |
| Benzyl bromide | Low | ~0.7 | UV |
| This compound | Medium | ~0.3 | UV, Stain |
| 2-methyl-1,2-propanediol | High | ~0.1 (or baseline) | Stain |
Protocol 2: Flash Column Chromatography for Purification
This protocol details the purification of this compound from its starting materials and byproducts using flash column chromatography.
Materials:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Sand
-
Cotton or glass wool
-
Mobile phase (optimized from TLC)
-
Collection tubes
-
Air or nitrogen source for pressure
Procedure:
-
Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom. Add a thin layer of sand.
-
Pack the Column: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica gel.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample to the top of the column.
-
Elute the Column: Begin eluting with your low-polarity mobile phase, applying gentle pressure. Collect fractions and monitor their composition by TLC.
-
Gradient Elution: Once the non-polar impurities have been eluted, gradually increase the polarity of your mobile phase to elute your product.
-
Combine and Concentrate: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Chromatographic Separation Workflow
Caption: Step-by-step workflow for flash column chromatography.
References
- Dermer, O. C. (1934). The Williamson Synthesis of Ethers. Chemical Reviews, 14(3), 385-413. [Link]
- Kociensky, P. J. (2004). Protecting Groups (3rd ed.). Thieme.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- Organic Syntheses. (n.d.). Methyl (R)-(-)
- Wikipedia. (n.d.). Williamson ether synthesis. [Link]
- Chemistry LibreTexts. (2020, May 30). The Williamson Ether Synthesis. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
- Enders, D., von Berg, S., & Jandeleit, B. (2002). (−)-(s)-2-(benzyloxy)propanal. Organic Syntheses, 78, 163. [Link]
- Common Organic Chemistry. (n.d.). Benzyl Bromide. [Link]
- Royal Society of Chemistry. (n.d.).
- Khan Academy. (n.d.).
- ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
- Organic Syntheses. (n.d.). (r,s)-mevalonolactone-2- 13 c. [Link]
- Chromatography Online. (2024, August 13). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 91968-71-7 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Sciencemadness Discussion Board - Quick and partial report on benzyl bromide synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
Technical Support Center: Interpreting Unexpected Peaks in the ¹H NMR Spectrum of 2-Benzyloxy-2-methylpropan-1-OL
Welcome to the technical support center for NMR spectroscopy analysis. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Benzyloxy-2-methylpropan-1-OL and need to interpret its ¹H NMR spectrum. Unexpected peaks can be a common source of confusion, potentially indicating impurities, byproducts, or experimental artifacts. This document provides a structured approach to identifying the source of these signals through a series of frequently asked questions and in-depth troubleshooting guides.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the foundational aspects of the ¹H NMR spectrum for pure this compound.
Q1: What is the expected ¹H NMR spectrum for pure this compound?
A1: The ¹H NMR spectrum of pure this compound should exhibit distinct signals corresponding to the five unique proton environments in the molecule. The expected chemical shifts can vary slightly depending on the solvent, concentration, and instrument, but a typical spectrum in deuterochloroform (CDCl₃) is summarized below.
Diagram 1: Structure and Proton Assignments
Caption: Structure of this compound with key proton groups labeled (a-e).
Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃
| Label | Protons | Integration | Multiplicity | Approx. Chemical Shift (δ, ppm) | Notes |
| (a) | -C(CH₃ )₂ | 6H | Singlet (s) | 1.2 - 1.3 | Two magnetically equivalent methyl groups. |
| (b) | -OH | 1H | Singlet (s), broad | 1.5 - 3.0 (variable) | Position and width are highly dependent on concentration, temperature, and solvent.[1] |
| (c) | -CH₂ OH | 2H | Singlet (s) | 3.4 - 3.5 | Appears as a singlet as there are no adjacent protons for coupling. |
| (d) | -CH₂ -Ph | 2H | Singlet (s) | 4.5 - 4.6 | Benzylic protons, deshielded by the adjacent oxygen and aromatic ring. |
| (e) | Ar-H | 5H | Multiplet (m) | 7.2 - 7.4 | Aromatic protons of the benzyl group. Often overlaps with residual CHCl₃ signal. |
Note: This data is compiled based on typical chemical shift values. A reference spectrum can be found at ChemicalBook.[2]
Part 2: Troubleshooting Guide for Unexpected Peaks
When your spectrum deviates from the ideal, a systematic approach is necessary to identify the source of the unexpected signals. This guide categorizes potential issues to streamline the troubleshooting process.
Diagram 2: General Troubleshooting Workflow
Caption: A logical workflow for diagnosing unexpected peaks in an NMR spectrum.
Q2: My spectrum has small peaks in common solvent regions. What are they?
A2: This is the most common source of unexpected signals. Even high-purity deuterated solvents contain residual protonated solvent and trace amounts of water or other common laboratory chemicals.[3][4][5]
Causality: Deuteration is never 100% complete. For example, CDCl₃ (99.8% D) will still contain 0.2% CHCl₃, which gives a signal at ~7.26 ppm. Water (H₂O or HOD) is ubiquitous and appears as a broad singlet. Its chemical shift is highly variable depending on the solvent.
Table 2: Common ¹H NMR Solvent and Related Impurity Shifts (ppm) [3][6][7]
| Impurity | CDCl₃ | Acetone-d₆ | DMSO-d₆ | D₂O |
| Residual Solvent | 7.26 (CHCl₃) | 2.05 (CHD₂COCD₃) | 2.50 (CHD₂SOCD₃) | 4.79 (HOD) |
| Water (H₂O/HOD) | ~1.56 | ~2.84 | ~3.33 | 4.79 |
| Acetone | 2.17 | - | 2.09 | 2.22 |
| Ethyl Acetate | 2.05, 4.12, 1.26 | 1.96, 4.04, 1.18 | 1.99, 4.03, 1.16 | 2.08, 4.15, 1.23 |
| Hexane | 0.88, 1.26 | 0.88, 1.27 | 0.86, 1.25 | 0.88, 1.27 |
| Toluene | 2.36, 7.17-7.29 | 2.33, 7.18-7.30 | 2.30, 7.17-7.29 | 2.37, 7.22-7.35 |
| Silicone Grease | ~0.07 | ~0.08 | ~0.06 | ~0.09 |
Troubleshooting Steps:
-
Identify the Solvent: Cross-reference your unexpected peaks with tables of known solvent impurities. The publications by Gottlieb, Kotlyar, and Nudelman are the authoritative standard for this.[3][4]
-
Run a Blank: Acquire a spectrum of the NMR solvent from the same bottle used for your sample. This will confirm if the impurity originates from the solvent itself.
-
Confirm Labile Protons (-OH, -NH, water): If you suspect a peak is from water or the compound's -OH group, perform a D₂O exchange.
Experimental Protocol 1: D₂O Exchange for Identifying Labile Protons
This simple and definitive technique identifies exchangeable protons, such as those in hydroxyl (-OH) and amine (-NH) groups, as well as water.[8][9][10]
Objective: To confirm if an NMR signal arises from a labile proton by exchanging it with deuterium, which is not observed in ¹H NMR.
Methodology:
-
Acquire Initial Spectrum: Dissolve your sample of this compound in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add one to two drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate the H/D exchange. The D₂O does not need to be miscible with the solvent for the exchange to occur at the interface.[8]
-
Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the -OH proton (and any water present) will disappear or significantly decrease in intensity in the second spectrum.[10]
Q3: I see peaks that might be from my synthesis. How can I identify them?
A3: If your this compound was synthesized, for instance, via a Grignard reaction, it's possible to have unreacted starting materials or reagents present in your final product.
Causality: Grignard reactions are notoriously sensitive to moisture and air, which can quench the reagent.[11][12] Incomplete reactions or side reactions like Wurtz coupling can also lead to impurities.[13] For a synthesis involving benzyl protection, the starting materials would be a key source of potential impurities.
Diagram 3: Potential Synthesis-Related Impurities
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. This compound(91968-71-7) 1H NMR spectrum [chemicalbook.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 9. studymind.co.uk [studymind.co.uk]
- 10. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. homework.study.com [homework.study.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Navigating the Scale-Up of 2-Benzyloxy-2-methylpropan-1-ol Synthesis: A Technical Support Guide
Welcome to the technical support center for the synthesis of 2-Benzyloxy-2-methylpropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up this reaction from the laboratory to a pilot plant. Our focus is on providing practical, experience-driven insights to ensure a safe, efficient, and successful scale-up process.
Reaction Overview: The Williamson Ether Synthesis
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide, forming an ether. In this specific case, 2-methyl-1,2-propanediol is selectively benzylated at the tertiary hydroxyl group due to the greater steric hindrance of the primary hydroxyl group.
The overall reaction is as follows:
Experimental Protocols: From Lab Bench to Pilot Plant
Here we provide detailed, step-by-step methodologies for both a laboratory-scale synthesis and its transition to a pilot plant setting.
Laboratory-Scale Synthesis (100 g scale)
Materials:
-
2-methyl-1,2-propanediol: 104.15 g (1.0 mol)
-
Sodium hydride (60% dispersion in mineral oil): 44.0 g (1.1 mol)
-
Benzyl chloride: 126.57 g (1.0 mol)
-
Anhydrous Tetrahydrofuran (THF): 1 L
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Toluene
Procedure:
-
Reactor Setup: A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The entire apparatus is flame-dried and cooled under a stream of nitrogen.
-
Reagent Charging: The flask is charged with sodium hydride (60% dispersion). Anhydrous THF (500 mL) is added, and the suspension is stirred.
-
Alcohol Addition: A solution of 2-methyl-1,2-propanediol (104.15 g) in anhydrous THF (250 mL) is added dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath). The addition rate is controlled to maintain the internal temperature below 10 °C. Hydrogen gas evolution will be observed.
-
Alkoxide Formation: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Benzyl Chloride Addition: The reaction mixture is cooled back to 0 °C. A solution of benzyl chloride (126.57 g) in anhydrous THF (250 mL) is added dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (approximately 66 °C) for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).[2][3]
-
Quenching: The reaction mixture is cooled to 0 °C. The excess sodium hydride is carefully quenched by the slow, dropwise addition of isopropanol until hydrogen evolution ceases, followed by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous layer is extracted with toluene (2 x 200 mL). The combined organic layers are washed with water and then brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless oil.
Pilot Plant Scale-Up (10 kg scale)
The transition to a pilot plant introduces significant challenges related to heat management, reagent handling, and safety.[4][5][6]
Equipment:
-
100 L glass-lined or stainless steel jacketed reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel or a dosing pump.
-
Condenser suitable for reflux operations.
-
A system for monitoring hydrogen evolution (e.g., a mass flow meter).
-
A dedicated quenching vessel.
Key Process Parameter Differences: Lab vs. Pilot Plant
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Rationale for Change |
| Reactor | 2 L Glass Flask | 100 L Jacketed Reactor | Accommodate larger volume and provide efficient heat transfer. |
| NaH Handling | Weighed in open air (briefly) | Charged from sealed containers or in dissolvable bags | Minimize exposure to moisture and air, enhancing safety. |
| Reagent Addition | Dropping Funnel | Dosing Pump | Precise control over addition rate to manage exotherms. |
| Temperature Control | Ice Bath/Heating Mantle | Jacketed Reactor with Thermal Fluid | More accurate and uniform temperature control. |
| Hydrogen Monitoring | Visual Observation | Mass Flow Meter | Quantitative monitoring of hydrogen evolution for safety and reaction progress. |
| Quenching | In the reaction flask | In a separate, dedicated quenching vessel | Isolates the highly exothermic quenching step for better control and safety. |
Pilot Plant Procedure:
-
Reactor Preparation: The 100 L reactor is thoroughly cleaned, dried, and inerted with nitrogen.
-
Solvent and Reagent Charging: Anhydrous THF (50 L) is charged to the reactor. Sodium hydride (4.4 kg, 60% dispersion) is added under a nitrogen atmosphere.
-
Alcohol Addition: A solution of 2-methyl-1,2-propanediol (10.4 kg) in anhydrous THF (25 L) is added via a dosing pump at a controlled rate to maintain the internal temperature between 0-10 °C. The hydrogen evolution rate is continuously monitored.
-
Alkoxide Formation: The mixture is stirred at 20-25 °C for 1-2 hours after the addition is complete.
-
Benzyl Chloride Addition: A solution of benzyl chloride (12.7 kg) in anhydrous THF (25 L) is added via a dosing pump over 2-3 hours, maintaining the temperature between 0-10 °C.
-
Reaction and Monitoring: The reaction is heated to reflux and monitored by in-process controls (e.g., GC-MS or HPLC) until the starting material is consumed.[7]
-
Quenching: After cooling to 0 °C, the reaction mixture is transferred to a dedicated quenching vessel containing a stirred solution of isopropanol in toluene. The quench is performed at a controlled rate to manage the exotherm and hydrogen evolution.
-
Work-up and Isolation: The quenched mixture is washed with aqueous NH₄Cl, water, and brine. The organic layer is concentrated, and the product is purified by vacuum distillation.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and scale-up of this compound.
Q1: The reaction is sluggish or incomplete, even after extended reflux. What are the possible causes and solutions?
-
Cause A: Inactive Sodium Hydride. Sodium hydride can degrade upon exposure to air and moisture.
-
Solution: Use fresh, unopened containers of sodium hydride. If the reagent is old, its activity can be tested on a small scale. For pilot-plant scale, it is crucial to source high-quality reagents and handle them under strictly inert conditions.
-
-
Cause B: Wet Reagents or Solvents. Water will consume sodium hydride, preventing the formation of the alkoxide.
-
Solution: Ensure all reagents and solvents are rigorously dried. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or sourced as anhydrous grade and used immediately.
-
-
Cause C: Insufficient Mixing. In a slurry reaction, poor agitation can lead to localized concentrations of reagents and incomplete reaction.
-
Solution (Lab): Use a properly sized mechanical stirrer.
-
Solution (Pilot): Ensure the reactor's agitator is designed for efficient mixing of slurries. The stirrer speed should be optimized to keep the sodium hydride suspended.
-
Q2: The yield of the desired product is low, and a significant amount of dibenzyl ether is observed as a byproduct. How can this be mitigated?
-
Cause: Dibenzyl ether formation is likely due to the reaction of the sodium alkoxide of benzyl alcohol with benzyl chloride. Benzyl alcohol can be present as an impurity in the starting benzyl chloride or formed in situ by reaction with any residual water.
-
Solution: Use high-purity benzyl chloride. Ensure the reaction is conducted under strictly anhydrous conditions. The order of addition is also critical; adding the benzyl chloride to the pre-formed alkoxide of 2-methyl-1,2-propanediol minimizes the opportunity for side reactions.
-
Q3: During the pilot-plant scale-up, we are observing a significant exotherm during the addition of 2-methyl-1,2-propanediol to the sodium hydride slurry, making it difficult to control the temperature. What should we do?
-
Cause: The deprotonation of the alcohol by sodium hydride is a highly exothermic reaction. On a larger scale, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[5]
-
Solution:
-
Reduce the Addition Rate: Slow down the addition of the alcohol solution to allow the reactor's cooling system to remove the generated heat effectively.
-
Lower the Jacket Temperature: Set the temperature of the cooling fluid in the reactor jacket to a lower value to increase the temperature differential and enhance the cooling rate.
-
Semi-Batch Process: For highly exothermic reactions, a semi-batch process where one reactant is added portion-wise or continuously is recommended for better thermal control.[6]
-
-
Q4: After quenching the reaction, we are having difficulty with phase separation during the aqueous work-up. What could be the cause?
-
Cause A: Emulsion Formation. The presence of unreacted alkoxides and other salts can lead to the formation of stable emulsions.
-
Solution: Add a sufficient amount of brine during the work-up to increase the ionic strength of the aqueous phase, which can help to break emulsions. Gentle agitation during the washing steps can also prevent emulsion formation.
-
-
Cause B: Insufficient Quenching. If the quench is incomplete, residual reactive species can interfere with the work-up.
-
Solution: Ensure the quenching step is carried out to completion. The use of a co-solvent like isopropanol before the addition of aqueous quench can help to safely and effectively destroy any remaining sodium hydride.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base instead of sodium hydride?
Yes, other strong bases like potassium hydride (KH) or sodium metal can be used. However, sodium hydride is often preferred for its handling characteristics as a dispersion in mineral oil. For this specific synthesis, a strong, non-nucleophilic base is required to efficiently deprotonate the tertiary alcohol.
Q2: What is the purpose of the mineral oil in the sodium hydride, and do I need to remove it?
The mineral oil is used to stabilize the sodium hydride and make it safer to handle. For most lab-scale reactions, it is not necessary to remove the mineral oil. However, for large-scale production where product purity is critical, the mineral oil may be washed away with a dry, non-reactive solvent like hexane under an inert atmosphere before use.
Q3: How can I monitor the reaction progress effectively?
Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the reaction on a lab scale. A suitable eluent system would be a mixture of hexane and ethyl acetate. For pilot-plant scale, more quantitative methods like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended to accurately track the consumption of starting materials and the formation of the product and byproducts.[7]
Q4: What are the primary safety concerns when scaling up this reaction?
The primary safety concerns are:
-
Hydrogen Evolution: The reaction of sodium hydride with the alcohol generates flammable hydrogen gas. The reactor must be properly vented, and the rate of hydrogen evolution should be monitored.
-
Exothermic Reactions: Both the deprotonation and the quenching steps are highly exothermic. A robust cooling system and controlled addition rates are essential to prevent thermal runaway.[8]
-
Sodium Hydride Handling: Sodium hydride is a reactive and flammable solid. It should be handled in an inert atmosphere, and personnel should be equipped with appropriate personal protective equipment (PPE).
Q5: What is the expected ¹H NMR spectrum for this compound?
The ¹H NMR spectrum would show characteristic peaks for the benzyl group (aromatic protons around 7.2-7.4 ppm and a singlet for the benzylic CH₂ protons around 4.5 ppm), a singlet for the two methyl groups, and signals for the CH₂OH group. The integration of these signals would correspond to the number of protons in each environment.[9]
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for this compound Synthesis.
References
- QES Academy. (n.d.). Scaling Up Chemical Processes? Unlock Safety and Success.
- H.E.L Group. (n.d.). Process Safety and Scale-up.
- American Chemical Society. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up.
- ResearchGate. (n.d.). Racemic Guaifenesin Preparation by in vivo Williamson ether synthesis and FTIR, NMR, HPLC and GCMS spectral analysis.
- Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
- Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate.
- Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
- Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare....
- Beilstein Journal of Organic Chemistry. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION.
- Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- American Chemical Society. (2025). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions.
- National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine.
- Organic Syntheses. (n.d.). (-)-(s)-2-(benzyloxy)propanal.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- American Chemical Society. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.
- Scribd. (n.d.). The Safe Use of Sodium Hydride On Scale.
- ResearchGate. (n.d.). A reactor model for hydrogen generation from sodium borohydride and water vapor.
- YouTube. (2020). Pilot scale jacketed lab reactor system with interchangeable glass vessels.
- Wikipedia. (n.d.). Williamson ether synthesis.
- De Dietrich Process Systems. (n.d.). Pilot Plant System Profiles.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. qesacademy.com [qesacademy.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fauske.com [fauske.com]
- 7. researchgate.net [researchgate.net]
- 8. amarequip.com [amarequip.com]
- 9. This compound(91968-71-7) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to O-Benzylating Agents: Evaluating 2-Benzyloxy-2-methylpropan-1-ol Against Classical and Modern Alternatives
Introduction: The Enduring Role of the Benzyl Protecting Group
In the landscape of organic synthesis, the benzyl (Bn) group remains one of the most indispensable protecting groups for hydroxyl functionalities. Its stability across a wide array of reaction conditions—including acidic, basic, and many organometallic transformations—combined with its facile removal via catalytic hydrogenation, makes it a cornerstone of multi-step synthesis.[1][2] However, the installation of the benzyl group, a process known as O-benzylation, is not without its challenges. The choice of benzylating agent and reaction conditions must be carefully tailored to the substrate's complexity and the presence of other sensitive functional groups.[3]
Classical methods, such as the Williamson ether synthesis, often rely on strongly basic conditions, precluding their use with base-labile substrates.[1][4] Conversely, acid-catalyzed methods, while effective, can be incompatible with acid-sensitive molecules.[1] This has spurred the development of novel reagents that operate under milder, often neutral, conditions. This guide provides a comparative analysis of a lesser-known agent, 2-Benzyloxy-2-methylpropan-1-ol, placing it in context with established and contemporary O-benzylating reagents to aid researchers in making informed strategic decisions for their synthetic campaigns.
Spotlight on this compound: A Liquid Reagent with Unique Potential
This compound (CAS 91968-71-7) is a colorless to light yellow liquid used as a building block in organic synthesis.[5][6][7] While not a conventional O-benzylating agent in itself, its structure suggests a potential application as a benzyl cation equivalent under specific, likely acidic, conditions.
Proposed Mechanism of Action
The key to its potential function lies in the tertiary alcohol and the adjacent benzylic ether. Under acid catalysis, the primary hydroxyl group can be protonated, but the more favorable pathway involves the protonation of the benzylic ether oxygen. This is followed by the elimination of the stable 2-methyl-1,2-propanediol, which would generate a benzyl cation. This electrophilic benzyl cation is then trapped by a nucleophilic alcohol to form the desired benzyl ether. The stability of the co-product could serve as a thermodynamic sink for the reaction.
Caption: Proposed acid-catalyzed mechanism for O-benzylation.
Physicochemical Properties:
-
Appearance: Colorless to light yellow liquid[6]
-
Molecular Formula: C11H16O2[6]
-
Molecular Weight: 180.24 g/mol [6]
-
Boiling Point: 62-65 °C at 1 mmHg[6]
Comparative Analysis with Alternative O-Benzylating Agents
The efficacy of any benzylating agent is judged by its reactivity, selectivity, and compatibility with diverse functional groups. Here, we compare this compound's theoretical profile with established alternatives.
The Classic: Benzyl Bromide with Strong Base
The Williamson ether synthesis, typically employing sodium hydride (NaH) and benzyl bromide (BnBr), is the traditional workhorse for O-benzylation.[1][4]
-
Mechanism: An alkoxide, generated by deprotonating the alcohol with a strong base, performs an SN2 displacement on benzyl bromide.
-
Causality of Experimental Choices: Anhydrous solvents like THF or DMF are critical, as NaH reacts violently with protic solvents. The reaction is often started at 0 °C to control the initial exothermic deprotonation before warming to drive the SN2 reaction to completion.[8]
-
Advantages: High yields for simple primary and secondary alcohols, readily available and inexpensive reagents.
-
Disadvantages: Requires strongly basic conditions, incompatible with base-labile groups (e.g., esters, epoxides). Benzyl bromide is a lachrymator and requires careful handling.
The Acid-Tolerant Choice: Benzyl Trichloroacetimidate (BTCA)
For substrates that cannot tolerate strong bases, benzyl trichloroacetimidate offers a powerful, acid-catalyzed alternative.[9]
-
Mechanism: The imidate is activated by a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid, TfOH), making it a potent electrophile for the alcohol to attack.
-
Causality of Experimental Choices: A sub-stoichiometric amount of a strong Lewis or Brønsted acid is sufficient to catalyze the turnover. The reaction is run under anhydrous conditions to prevent hydrolysis of the imidate and the catalyst.
-
Advantages: Works under mildly acidic conditions, suitable for many base-sensitive substrates.
-
Disadvantages: The reagent can be unstable and moisture-sensitive.[10] The trichloroacetamide byproduct can sometimes be difficult to remove. The required strong acid catalyst may be incompatible with highly acid-sensitive substrates.
The Neutral Specialist: 2-Benzyloxy-1-methylpyridinium Triflate
This stable, neutral organic salt has emerged as a superior reagent for particularly sensitive and complex molecules where neither strong acid nor strong base is tolerated.[11][12]
-
Mechanism: Upon gentle heating, the reagent releases an electrophilic benzyl species without the need for an external activator.[11][13]
-
Causality of Experimental Choices: The reaction is often performed in a non-coordinating solvent like toluene or trifluorotoluene at elevated temperatures (e.g., 80-90 °C) to facilitate the thermal release of the benzyl electrophile.[9][11]
-
Advantages: Operates under neutral conditions, exhibiting exceptional functional group tolerance.[1][11] The reagent is a bench-stable, crystalline solid.[9]
-
Disadvantages: The reagent is more expensive and less commercially available than classical alternatives.
The High Atom Economy Reagent: 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT)
TriBOT is a modern, acid-catalyzed reagent notable for its stability and efficiency.
-
Mechanism: As a formal trimer of benzyl imidate, it is activated by acid to deliver three benzyl equivalents from a single molecule.[14] The reaction proceeds via an SN1 mechanism involving a benzyl cation.[14]
-
Causality of Experimental Choices: Similar to BTCA, it requires a catalytic amount of a strong acid like TfOH. Ethereal solvents such as 1,4-dioxane are preferred.[14]
-
Advantages: Stable, non-hygroscopic crystalline solid with high atom economy.[14] The cyanuric acid byproduct is easily removed.[14]
-
Disadvantages: Requires a strong acid catalyst, which may not be suitable for all substrates.
Quantitative Performance and Data Summary
To provide a clear, objective comparison, the following table summarizes the key characteristics of each agent.
| Feature | This compound (Proposed) | Benzyl Bromide / NaH | Benzyl Trichloroacetimidate (BTCA) | 2-Benzyloxy-1-methylpyridinium Triflate | 2,4,6-Tris(benzyloxy)-1,3,5-triazine (TriBOT) |
| Conditions | Mildly Acidic | Strongly Basic | Mildly Acidic | Neutral (Thermal) | Mildly Acidic |
| Reagent State | Liquid | Liquid / Solid | Solid (often unstable) | Crystalline Solid | Crystalline Solid |
| Substrate Scope | Likely broad, but may be limited by acid sensitivity | Limited to base-tolerant substrates | Broad, but limited by acid sensitivity | Very broad, excellent for sensitive substrates[11] | Broad, good for challenging substrates[14] |
| Key Advantages | Potentially easy handling (liquid), mild conditions | Inexpensive, widely used | High reactivity for hindered alcohols | Neutral conditions, high functional group tolerance | High atom economy, stable solid[14] |
| Key Disadvantages | Unproven/not widely documented, byproduct removal | Harsh conditions, safety (NaH, BnBr) | Reagent instability, strong acid catalyst | Reagent cost and availability | Requires strong acid catalyst |
| Byproducts | 2-methyl-1,2-propanediol | Sodium Bromide | Trichloroacetamide | 1-methyl-2-pyridone | Cyanuric Acid |
Experimental Protocols: A Practical Comparison
The following protocols illustrate the practical differences in workflow between a classical method and a modern, milder alternative.
Protocol 1: O-Benzylation using Benzyl Bromide and NaH (Williamson Ether Synthesis)
Caption: Workflow for Williamson O-benzylation.
Step-by-Step Methodology:
-
Dissolve the alcohol (1.0 equiv) in anhydrous THF (to make a 0.2 M solution) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) in small portions. Caution: Hydrogen gas is evolved.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
-
Add benzyl bromide (1.2 equiv) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow addition of water or methanol.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired benzyl ether.[4]
Protocol 2: O-Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate
Step-by-Step Methodology:
-
To a vial, add the alcohol substrate (1.0 equiv), 2-benzyloxy-1-methylpyridinium triflate (1.2-1.5 equiv), and magnesium oxide (2.0 equiv, as an acid scavenger).
-
Add α,α,α-trifluorotoluene as the solvent (to make a 0.5 M solution).
-
Seal the vial and heat the heterogeneous mixture in an oil bath at 80–85 °C.[9]
-
Monitor the reaction by TLC. The reaction is typically complete within 24 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove solids.
-
Rinse the pad with a suitable solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the product.[9]
Conclusion and Strategic Recommendations
The selection of an O-benzylating agent is a critical decision dictated by the substrate's inherent chemical sensitivities.
Caption: Decision flowchart for selecting an O-benzylating agent.
-
For robust, simple alcohols where cost is a primary concern, the Williamson ether synthesis remains a viable and powerful option.
-
When base-sensitivity is a known issue, Benzyl Trichloroacetimidate (BTCA) or the more stable TriBOT provide excellent, acid-catalyzed alternatives.
-
For highly complex and sensitive substrates, where both acidic and basic conditions must be avoided, 2-Benzyloxy-1-methylpyridinium triflate represents the state-of-the-art, justifying its higher cost with superior performance and reliability.[11]
While This compound is not yet established as a mainstream benzylating reagent, its structure presents an intriguing possibility for development as a novel, acid-activated benzyl source. Further research is required to validate its efficacy, optimize reaction conditions, and fully characterize its substrate scope and performance relative to the well-established agents detailed in this guide. Researchers encountering challenges with standard methods may find value in exploring such novel reagents.
References
- This compound. MySkinRecipes. [Link]
- Various Authors. Collection of Research Articles on O-Benzylation.
- 3-benzyloxy-2-methyl propano
- Ike, Y., et al. (2007).
- Taniguchi, T., et al. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide.
- Yamada, K., Fujita, H., & Kunishima, M. (2012). A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure. Organic Chemistry Portal. [Link]
- Various Authors. Collection of Research Articles on Triazine-Based Benzylating Reagents.
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. [Link]
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]
- Various Authors. Collection of Research Articles on Debenzylation.
- Sreekumar, R., & Sugunan, S. (2014). Single Pot Benzylation of O-Xylene with Benzyl Chloride and Benzyl Alcohol Over Pillared Montmorillonites.
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PubMed. [Link]
- Saha, M., et al. (2012). Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model.
- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007).
- Sreekumar, R., & Sugunan, S. (2014). Single pot benzylation of o-xylene with benzyl chloride and benzyl alcohol over pillared montmorillonites. Biblioteka Nauki. [Link]
- Kim, H., & Lee, H. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Link]
- Benzylation of hydroxyl groups by Williamson reaction. NCBI Bookshelf. [Link]
- Fujita, H., et al. (2018).
- Dudley, G. B., et al. (2012). Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate.
- Cieślak, J., et al. (2007). Assessment of 4-nitrogenated benzyloxymethyl groups for 2'-hydroxyl protection in solid-phase RNA synthesis. PubMed. [Link]
- Kunishima, M., et al. (2014).
- Protective Groups. Organic Chemistry Portal. [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Protective Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 91968-71-7 [chemicalbook.com]
- 6. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 7. 2-Benzyloxy-2-methyl-1-propanol, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Benzyl N-Phenyl-2,2,2-trifluoroacetimidate: A New and Stable Reagent for O-Benzylation | Semantic Scholar [semanticscholar.org]
- 11. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 12. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate [organic-chemistry.org]
- 14. A Novel Acid-Catalyzed O-Benzylating Reagent with the Smallest Unit of Imidate Structure [organic-chemistry.org]
A Strategic Guide to Alcohol Protection: Evaluating Alternatives to 2-Benzyloxy-2-methylpropan-1-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, the judicious selection of protecting groups for alcohols is a critical determinant of success. An ideal protecting group must be readily introduced and removed under mild conditions that preserve the integrity of the parent molecule, while exhibiting robust stability throughout a multi-step synthetic sequence. This guide provides an in-depth comparison of alternatives to the protecting group derived from 2-Benzyloxy-2-methylpropan-1-ol, a sterically hindered tertiary benzyl ether. We will delve into the performance of established protecting groups, supported by experimental data, to empower chemists in making informed strategic decisions.
The Context: this compound and the Challenge of Steric Hindrance
The protecting group formed from this compound presents a unique structural motif: a neopentyl-type tertiary benzyl ether. This significant steric bulk around the ether linkage suggests a high degree of stability. While standard benzyl ethers are a mainstay in organic synthesis, their sterically encumbered counterparts are less common. The primary challenge lies in both the introduction and cleavage of such a hindered group. Standard Williamson ether synthesis conditions, typically employing a strong base like sodium hydride, may be sluggish.[1] Similarly, catalytic hydrogenolysis, the workhorse for benzyl ether deprotection, can be significantly slower for sterically hindered substrates.[2]
This guide will therefore focus on well-established and versatile alternatives, comparing their performance across key metrics: ease of introduction, stability under various reaction conditions, and efficiency of removal.
Comparative Analysis of Leading Alcohol Protecting Groups
The selection of an optimal protecting group is intrinsically linked to the specific synthetic route, demanding careful consideration of orthogonality and functional group tolerance.[3] Below, we compare the performance of the archetypal benzyl (Bn) ether with other widely employed protecting groups: the tert-Butyldimethylsilyl (TBDMS) ether, the p-Methoxybenzyl (PMB) ether, and the Tetrahydropyranyl (THP) ether.
Table 1: Quantitative Performance Comparison of Common Alcohol Protecting Groups
| Protecting Group | Typical Protection Conditions | Typical Yield (%) | Deprotection Conditions | Stability Profile | Orthogonality |
| Benzyl (Bn) | BnBr, NaH, DMF | >90 | H₂, Pd/C; or strong Lewis acids (e.g., BCl₃) | Stable to most acidic and basic conditions, and many redox reagents.[3] | Cleaved under reductive conditions, orthogonal to acid/base/fluoride labile groups. |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, DMF | >90 | DDQ, CH₂Cl₂/H₂O; or TFA | Stable to basic conditions, but cleaved by oxidative or strongly acidic conditions.[4] | Oxidative cleavage provides orthogonality to many other groups. |
| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | >95 | TBAF, THF; or mild acid (e.g., AcOH) | Stable to basic, nucleophilic, and organometallic reagents. Labile to acid and fluoride.[5] | Fluoride-mediated cleavage is highly selective and orthogonal. |
| Tetrahydropyranyl (THP) | DHP, cat. PPTS, CH₂Cl₂ | >95 | Mild aqueous acid (e.g., HCl in THF/H₂O) | Stable to basic, nucleophilic, and organometallic reagents.[4] | Acid-labile, providing orthogonality to base-stable and hydrogenation-labile groups. |
Delving Deeper: Mechanistic Insights and Strategic Application
The true utility of a protecting group lies not just in its successful application, but in understanding the "why" behind its selection. The following sections provide a more granular look at the chemistry of these alternatives.
The Workhorse: Benzyl (Bn) Ether
The benzyl group is prized for its overall stability.[3] Its removal via catalytic hydrogenolysis is a remarkably clean and mild process, yielding the desired alcohol and toluene as the only byproduct.[6]
Experimental Workflow: Benzylation and Debenzylation
However, the presence of other reducible functional groups, such as alkenes or alkynes, can complicate debenzylation via hydrogenolysis. In such cases, alternative deprotection methods like strong Lewis acids are required, which may compromise other functionalities.[7]
The Oxidatively Cleavable Variant: p-Methoxybenzyl (PMB) Ether
The PMB group offers a crucial element of orthogonality. The electron-donating methoxy group on the phenyl ring renders the PMB ether susceptible to oxidative cleavage by reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[4] This allows for deprotection under conditions that leave standard benzyl ethers and many other protecting groups untouched.
Experimental Workflow: PMB Protection and Oxidative Deprotection
The Silyl Ether Advantage: tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers, particularly the TBDMS group, are workhorses in modern organic synthesis due to their ease of introduction and the exceptionally mild and selective nature of their cleavage using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[5] They are stable to a wide array of reagents, including organometallics and many oxidizing and reducing agents.
Experimental Workflow: TBDMS Protection and Fluoride-Mediated Deprotection
The Acid-Labile Option: Tetrahydropyranyl (THP) Ether
THP ethers are acetals formed by the acid-catalyzed addition of an alcohol to dihydropyran. Their key feature is their stability to basic and nucleophilic conditions, coupled with their facile cleavage under mild acidic conditions.[4] This makes them an excellent choice when subsequent reactions involve strong bases or organometallic reagents.
A point of caution with THP ethers is the introduction of a new stereocenter upon their formation, which can lead to diastereomeric mixtures if the substrate is chiral.
Experimental Protocols
For the practical application of these protecting groups, detailed and reliable protocols are essential.
Protocol 1: General Procedure for Benzylation of a Primary Alcohol
-
To a solution of the alcohol (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) portionwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.2 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
-
Dissolve the benzyl-protected alcohol (1.0 mmol) in ethanol (10 mL).
-
Add 10% palladium on carbon (Pd/C, 10 mol % Pd) to the solution.
-
Stir the suspension under an atmosphere of hydrogen (H₂, typically from a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[6]
Protocol 3: General Procedure for TBDMS Protection of a Primary Alcohol
-
To a solution of the alcohol (1.0 mmol) and imidazole (2.5 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: General Procedure for the Deprotection of a TBDMS Ether with TBAF
-
To a solution of the TBDMS-protected alcohol (1.0 mmol) in tetrahydrofuran (THF, 5 mL), add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the deprotected alcohol.
Conclusion
While the sterically hindered nature of the protecting group derived from this compound suggests high stability, its practical utility may be limited by challenges in its introduction and cleavage. In contrast, established protecting groups such as benzyl, p-methoxybenzyl, tert-butyldimethylsilyl, and tetrahydropyranyl ethers offer a well-documented and versatile toolkit for the synthetic chemist. Each of these alternatives possesses a unique profile of stability and reactivity, allowing for their strategic deployment in complex synthetic endeavors. The choice of protecting group should always be guided by a thorough analysis of the entire synthetic route, with a focus on orthogonality and the compatibility of protection and deprotection steps with all functional groups present in the molecule.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.
- University of Waterloo. (n.d.). Alcohol Protecting Groups.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Common Organic Chemistry. (n.d.). Benzyl Deprotection (H2 + Pd/C).
- BenchChem. (2025). Stability of Benzyl Trityl Ether Under Acidic and Basic Conditions: An In-depth Technical Guide.
- National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.
- Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
- Riley, J. G., & Grindley, T. B. (2006). De-O-benzylation of Sterically Hindered Benzyl Ethers.
- Organic Chemistry Portal. (n.d.). Selective Cleavage of Benzyl Ethers.
- ResearchGate. (n.d.). Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids.
- NROChemistry. (2024). Protection of Alcohols.
- The University of Melbourne. (n.d.). Selective cleavage of benzyl ethers.
- Common Organic Chemistry. (n.d.). Cbz Deprotection (H2 + Pd/C).
- MDPI. (2025).
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- ResearchG
- Organic Chemistry Portal. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Benzyl Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 7. Benzyl Ethers [organic-chemistry.org]
Navigating Hydroxyl Protection: A Comparative Guide to Benzylidene Acetals vs. Benzyl Ethers for Diol Protection
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. For molecules bearing 1,2- and 1,3-diols, chemists are often faced with a choice between cyclic protection strategies and the protection of individual hydroxyls. This guide provides an in-depth, objective comparison between two prominent methodologies: the formation of a benzylidene acetal and the dual protection with benzyl ethers via benzylation with benzyl bromide. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and supporting experimental data to inform strategic synthetic planning.
The Challenge of Diol Protection
Diols present a unique synthetic challenge due to the proximity of two reactive hydroxyl groups. Unchecked, these functionalities can lead to a host of undesired side reactions, including intramolecular cyclization, over-oxidation, and non-selective reactions with electrophiles. An effective protection strategy must not only mask the reactivity of the diols but also be orthogonal to other functional groups present in the molecule and be removable under conditions that preserve the integrity of the target compound.[1]
Benzylidene Acetals: A Conformationally Rigid Approach
Benzylidene acetals are cyclic protecting groups formed by the acid-catalyzed reaction of a diol with benzaldehyde or a benzaldehyde equivalent.[2] This strategy is particularly effective for cis-1,2- and 1,3-diols, leading to the formation of five- or six-membered rings, respectively.[2] The resulting acetal is conformationally rigid and offers steric hindrance to the protected diols.
Mechanism of Formation and Deprotection
The formation of a benzylidene acetal proceeds via an acid-catalyzed nucleophilic attack of the diol's hydroxyl groups on the protonated carbonyl of benzaldehyde. The reaction forms a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable cyclic acetal.[2]
Deprotection is typically achieved under acidic conditions, which hydrolyze the acetal to regenerate the diol and benzaldehyde.[3] Alternatively, reductive cleavage of the benzylidene acetal can be employed, offering the advantage of regioselective deprotection to furnish a monobenzylated diol.[4]
Benzyl Ethers: Robust and Versatile Protection
The protection of diols as their corresponding dibenzyl ethers is a widely employed strategy, valued for the robustness and versatility of the benzyl (Bn) group.[5] This approach involves the individual protection of each hydroxyl group, typically through a Williamson ether synthesis using benzyl bromide in the presence of a base.[6]
Mechanism of Formation and Deprotection
The formation of a benzyl ether is a classic S(_N)2 reaction where an alkoxide, generated by deprotonating the alcohol with a strong base like sodium hydride (NaH), displaces the bromide from benzyl bromide.[5] For diols, this process is repeated for both hydroxyl groups.
The cleavage of benzyl ethers is most commonly achieved through catalytic hydrogenolysis, a mild and efficient method that yields the deprotected alcohol and toluene as a byproduct.[6][7] Other deprotection methods include the use of strong acids, dissolving metal reductions, and oxidative cleavage.[5]
Head-to-Head Comparison: Benzylidene Acetal vs. Benzyl Ether
The choice between forming a benzylidene acetal and two benzyl ethers depends on the specific requirements of the synthetic route, including the nature of the substrate and the reaction conditions to be employed in subsequent steps.
| Feature | Benzylidene Acetal | Benzyl Ether (via Benzyl Bromide) |
| Reagents for Protection | Benzaldehyde, acid catalyst (e.g., TsOH, ZnCl₂) | Benzyl bromide, strong base (e.g., NaH, KH) |
| Reaction Conditions | Typically acidic | Strongly basic |
| Substrate Scope | Primarily for 1,2- and 1,3-diols | Applicable to most alcohols |
| Stability | Stable to basic, nucleophilic, and many redox conditions.[8] Labile to acid.[3] | Very stable to a wide range of acidic and basic conditions.[5] |
| Deprotection Conditions | Acidic hydrolysis (e.g., aq. HCl, TFA).[3] Reductive cleavage (e.g., DIBAL-H, LiAlH₄).[4] | Catalytic hydrogenolysis (H₂, Pd/C).[6] Strong acids, dissolving metals, oxidative cleavage.[5] |
| Key Advantages | Protects two hydroxyls in one step; conformational rigidity; potential for regioselective reductive opening.[2][4] | High stability; orthogonal to many other protecting groups; reliable and well-established.[5] |
| Key Disadvantages | Acid lability can be a limitation; may not be suitable for all diol stereochemistries. | Requires strongly basic conditions for formation, which may not be compatible with base-sensitive functional groups; requires two equivalents of benzyl bromide. |
Experimental Protocols
Protocol 1: Protection of a Diol as a Benzylidene Acetal
This procedure describes the formation of a benzylidene acetal from a generic 1,3-diol.
-
To a solution of the diol (1.0 equiv) in anhydrous toluene (0.2 M) is added benzaldehyde (1.1 equiv) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equiv).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Protection of a Diol with Benzyl Bromide
This protocol details the formation of a dibenzyl ether from a generic 1,3-diol.
-
To a stirred suspension of sodium hydride (2.4 equiv, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) at 0 °C under an inert atmosphere, a solution of the diol (1.0 equiv) in anhydrous DMF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The reaction is cooled back to 0 °C, and benzyl bromide (2.4 equiv) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Visualizing the Transformations
Caption: Comparison of protection and deprotection workflows for diols.
Caption: Mechanistic overview of acetal and ether formation.
Conclusion
The choice between benzylidene acetal and benzyl ether protection for diols is a strategic one, guided by the principles of chemical compatibility and synthetic efficiency. Benzylidene acetals offer an elegant solution for the concerted protection of suitably oriented diols, with the added benefit of potential regioselective deprotection. In contrast, benzyl ethers provide a more robust and broadly applicable method, albeit at the cost of harsher protection conditions. A thorough understanding of the nuances of each approach, as outlined in this guide, is essential for the rational design and successful execution of complex synthetic endeavors in chemical research and drug development.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Edition. John Wiley & Sons, 2006.
- BenchChem. A Comparative Analysis of Acetal-Based Protecting Groups for Alcohols. URL: https://www.benchchem.com/application-notes/a-comparative-analysis-of-acetal-based-protecting-groups-for-alcohols
- BenchChem. Application Notes and Protocols: Benzylidene Acetal as a Protecting Group for Diols in Organic Synthesis. URL: https://www.benchchem.com/application-notes/benzylidene-acetal-as-a-protecting-group-for-diols-in-organic-synthesis
- Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. URL: https://www.organic-chemistry.org/protectivegroups/hydroxyl/benzyl-ethers.htm
- Sigma-Aldrich. Chemical behavior of benzylidene acetal groups bridging the contiguous glucose residues in malto-oligosaccharide derivatives. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-mechanisms/benzylidene-acetal-groups
- ResearchGate. Greene's Protective Groups in Organic Synthesis. URL: https://www.researchgate.net/publication/228373397_Greene's_Protective_Groups_in_Organic_Synthesis
- Kawai, N., et al. Cleavage of 4,6-O-Benzylidene Acetal Using Sodium Hydrogen Sulfate Monohydrate. Letters in Organic Chemistry, 2007, 4(1), 58-60.
- ACS Publications. Protective Groups in Organic Synthesis. Third Edition. URL: https://pubs.acs.org/doi/10.1021/jm990600w
- ResearchGate. Greene's Protective Groups in Organic Synthesis: Fifth Edition. URL: https://www.researchgate.net/publication/344507384_Greene's_Protective_Groups_in_Organic_Synthesis_Fifth_Edition
- Master Organic Chemistry. Protecting Groups For Alcohols. URL: https://www.masterorganicchemistry.com/2015/06/17/protecting-groups-for-alcohols/
- SlideShare. Protection of OH group of alcohol. URL: https://www.slideshare.net/ZahidUllah22/protection-of-oh-group-of-alcohol
- NIH. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269708/
- Common Organic Chemistry. Benzyl Protection. URL: https://www.commonorganicchemistry.com/Reaction_Pages/Benzyl_Protection.htm
- PrepChem.com. Synthesis of 2-Benzyloxymethyl-2-cyclohexylpropan-1,3-diol. URL: https://www.prepchem.com/synthesis-of-2-benzyloxymethyl-2-cyclohexylpropan-1-3-diol
- Wikipedia. Protecting group. URL: https://en.wikipedia.org/wiki/Protecting_group
- The Royal Society of Chemistry. Supplementary Information. URL: https://www.rsc.
- University of Windsor. Alcohol Protecting Groups. URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1001&context=cranton_pubs
- The Royal Society of Chemistry. Supporting Information. URL: https://www.rsc.
- Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. URL: https://pubs.rsc.org/en/content/articlelanding/2025/gc/d4gc06348a
- PrepChem.com. Synthesis of 2-Benzyloxymethyl-2-cyclohexylpropan-1,3-diol. URL: https://www.prepchem.com/synthesis-of-2-benzyloxymethyl-2-cyclohexylpropan-1-3-diol
- Kocienski, P. J. Protecting Groups, 3rd Edition. Georg Thieme Verlag, 2004.
- NIH. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3444855/
- ResearchGate. Methods tested for the acetal deprotection of 2. URL: https://www.researchgate.net/figure/Methods-tested-for-the-acetal-deprotection-of-2_tbl1_279183422
- Wikipedia. Benzylidene acetal. URL: https://en.wikipedia.org/wiki/Benzylidene_acetal
- Appretech Scientific Limited. 2-((benzyloxy)methyl)-2-methyl-1,3-dioxolane. URL: https://www.appretech.com/product/show/APT004125.html
- YouTube. 12.5 Protecting Groups for Alcohols | Organic Chemistry. URL: https://www.youtube.
- University of Leeds. VI Protecting Groups and Orthogonal Protection Strategies. URL: https://www.chem.leeds.ac.uk/SGI/SGI_docs/VI_Protecting_Groups.pdf
- PubMed. Assessment of 4-nitrogenated benzyloxymethyl groups for 2'-hydroxyl protection in solid-phase RNA synthesis. URL: https://pubmed.ncbi.nlm.nih.gov/17256869/
- MDPI. (E)-2-((4R,5R)-5-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)but-2-ene-1,4-diol. URL: https://www.mdpi.com/1422-8599/2010/1/M682
- PrepChem.com. Synthesis of 5-benzyloxy-2-benzyloxymethyl-1,3-dioxane. URL: https://www.prepchem.com/synthesis-of-5-benzyloxy-2-benzyloxymethyl-1-3-dioxane
- Semantic Scholar. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. URL: https://www.semanticscholar.org/paper/Convenient-method-for-preparing-benzyl-ethers-and-Poon-Dudley/2a3d7e5b2b2e8c2f1d9e9e8e8e8e8e8e8e8e8e8e
- ResearchGate. Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-). URL: https://www.researchgate.
- Suzhou Highfine Biotech. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II). URL: https://www.highfine.com/en/newsinfo/1050117.html
- Google Patents. US20170297983A1 - Methods of forming diol compounds. URL: https://patents.google.
Sources
- 1. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Benzylation Reagents: The Advantages of 2-Benzyloxy-1-methylpyridinium Triflate (BOMP)
In the landscape of synthetic organic chemistry, the benzyl group (Bn) stands as one of the most versatile and widely utilized protecting groups for alcohols and carboxylic acids. Its stability under a broad range of reaction conditions and its facile removal via hydrogenolysis make it an indispensable tool in the synthesis of complex molecules, from pharmaceuticals to natural products. However, the methods for its installation are not without their challenges. Traditional approaches often rely on harsh basic or acidic conditions, limiting their applicability to sensitive and functionally rich substrates. This guide provides a comprehensive comparison of benzylation reagents, with a focus on the unique advantages offered by 2-benzyloxy-1-methylpyridinium triflate (BOMP), a mild and highly effective alternative for modern synthetic challenges.
The Challenge of Benzylation: A Tale of Two Extremes
The classical Williamson ether synthesis, which employs a strong base like sodium hydride to deprotonate the alcohol followed by reaction with benzyl bromide, is a workhorse in organic synthesis.[1] However, its utility is severely hampered when dealing with base-sensitive functional groups. On the other end of the spectrum, the use of benzyl trichloroacetimidate under acidic conditions provides an alternative, but it is unsuitable for acid-labile substrates.[1] This dichotomy creates a significant gap in the synthetic chemist's toolkit, particularly when working with complex molecules bearing a multitude of sensitive functionalities.
Enter BOMP: A Paradigm Shift in Benzylation Chemistry
2-Benzyloxy-1-methylpyridinium triflate (BOMP), also known as the Dudley Reagent, has emerged as a superior alternative that circumvents the limitations of traditional methods.[2][3] It is a stable, crystalline, and neutral salt that effectively benzylates alcohols and carboxylic acids under mild, often neutral, conditions upon gentle heating.[4][5]
The Mechanism of Action: A Gentle Approach
The efficacy of BOMP lies in its unique mechanism. Upon warming, it is proposed to undergo a thermal ionization to generate a reactive benzyl cation equivalent, which is then trapped by the nucleophilic alcohol or carboxylate. This SN1-like pathway avoids the need for strong acids or bases to activate the reagent or the substrate.[6]
Caption: Proposed SN1-like mechanism for benzylation using BOMP.
A Head-to-Head Comparison: BOMP vs. Traditional Reagents
Disclaimer: The following data has been compiled from multiple sources. Reaction conditions may vary between experiments, and direct comparison of yields should be made with this in mind.
Performance with Primary and Secondary Alcohols
For simple primary and secondary alcohols, all three reagents generally provide good to excellent yields. However, the key differentiator is the reaction conditions.
| Substrate (Alcohol) | Reagent | Conditions | Yield (%) | Reference |
| Primary Alcohol | BOMP | MgO, Toluene, 90 °C, 24h | 93 | [4][5] |
| BnBr | NaH, THF, 0 °C to rt | >90 | [1] | |
| Benzyl Trichloroacetimidate | TMS-OTf (cat.), CH₂Cl₂, rt, 24h | ~90 | [7] | |
| Secondary Alcohol | BOMP | MgO, Toluene, 90 °C, 24h | 84 | [4][5] |
| BnBr | NaH, THF, 0 °C to rt | >90 | [1] | |
| Benzyl Trichloroacetimidate | TMS-OTf (cat.), CH₂Cl₂, rt, 24h | ~85 | [7] |
The True Test: Hindered and Sensitive Substrates
The superiority of BOMP becomes evident when dealing with sterically hindered alcohols or substrates bearing sensitive functional groups. In many cases where traditional methods fail or give poor yields, BOMP provides a viable solution. For instance, the benzylation of tertiary alcohols, which are prone to elimination under harsh conditions, can often be achieved in good yield with BOMP.[6]
Practical Guidance: Experimental Protocols
To facilitate the adoption of BOMP and provide a fair comparison, detailed experimental protocols for the benzylation of a generic alcohol using BOMP, benzyl bromide, and benzyl trichloroacetimidate are provided below.
Protocol 1: Benzylation of an Alcohol using BOMP
This protocol is adapted from the work of Dudley and coworkers.[5]
Materials:
-
Alcohol (1.0 equiv)
-
2-Benzyloxy-1-methylpyridinium triflate (BOMP) (2.0 equiv)
-
Magnesium oxide (MgO) (2.0 equiv)
-
Anhydrous Toluene or Trifluorotoluene
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the alcohol (1.0 equiv) and magnesium oxide (2.0 equiv).
-
Add anhydrous toluene (or trifluorotoluene) to create a stirrable suspension.
-
Add 2-benzyloxy-1-methylpyridinium triflate (BOMP) (2.0 equiv) to the mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove MgO.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired benzyl ether.
Protocol 2: Benzylation of an Alcohol using Benzyl Bromide (Williamson Ether Synthesis)
This is a general protocol for the Williamson ether synthesis.[1]
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Anhydrous THF or DMF
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a solution of the alcohol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A simplified workflow for benzylation using BOMP vs. Benzyl Bromide.
Making the Right Choice: A Decision-Making Guide
The selection of a benzylation reagent should be a carefully considered decision based on the specific substrate and the overall synthetic strategy. The following flowchart provides a guide for making this choice.
Caption: A decision-making guide for selecting a benzylation reagent.
Safety and Handling Considerations
As with all chemical reagents, proper safety precautions are paramount.
-
2-Benzyloxy-1-methylpyridinium triflate (BOMP): It is a stable solid and generally considered safer to handle than benzyl halides. However, it is still recommended to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8]
-
Benzyl Bromide (BnBr): This is a lachrymator and is corrosive. It should be handled with extreme care in a fume hood, and appropriate PPE, including gloves, safety goggles, and a lab coat, is essential.[5][9]
-
Benzyl Trichloroacetimidate: This reagent is moisture-sensitive and can be irritating. It should be handled under anhydrous conditions and with appropriate PPE.
Conclusion: The Future of Benzylation is Mild
In the pursuit of more efficient and elegant synthetic routes, the development of mild and selective reagents is of utmost importance. 2-Benzyloxy-1-methylpyridinium triflate represents a significant advancement in the field of protecting group chemistry. Its ability to benzylate a wide range of alcohols and carboxylic acids under neutral conditions, particularly those that are intolerant to traditional methods, makes it an invaluable tool for the modern organic chemist. While benzyl bromide and benzyl trichloroacetimidate will continue to have their place in organic synthesis, BOMP offers a powerful and often superior alternative for complex and sensitive substrates, paving the way for the synthesis of increasingly intricate and valuable molecules.
References
- Lopez, K. N., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. [Link]
- Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923–3927. [Link]
- Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. [Link]
- Poon, K. W. C., House, S. E., & Dudley, G. B. (2010). U.S. Patent No. 20100324323A1. Washington, DC: U.S.
- Eckenberg, P., Groth, U., & Schmeck, C. (1993). A useful application of benzyl trichloroacetimidate for the benzylation of alcohols. Tetrahedron, 49(8), 1619-1624. [Link]
- Bower, J. F., & Kim, J. (2018). Site-Selective Boron-Directed ortho-Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. Journal of the American Chemical Society, 140(42), 13636-13640. [Link]
- Poon, K. W. C., & Dudley, G. B. (2008). 2-Benzyloxy-1-methylpyridinium Triflate. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-ベンジルオキシ-1-メチルピリジニウム トリフラート 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20100324323A1 - Compounds and Methods of Arylmethylation (Benzylation) As Protection For Alcohol Groups During Chemical Synthesis - Google Patents [patents.google.com]
- 7. d-nb.info [d-nb.info]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Navigating Steric Mountains: Why Williamson Ether Synthesis Fails for 2-Benzyloxy-2-methylpropan-1-OL and a Guide to Superior Alternatives
<
A Senior Application Scientist's In-Depth Technical Guide
For researchers and professionals in drug development, the synthesis of complex molecules with precise structural control is paramount. The seemingly straightforward task of preparing an ether, such as 2-Benzyloxy-2-methylpropan-1-OL, can present significant challenges when steric hindrance comes into play. This guide provides a critical evaluation of the Williamson ether synthesis for this specific transformation, elucidates the mechanistic reasons for its limitations, and compares its performance with more viable alternative methodologies, supported by experimental insights.
The Challenge: Synthesizing a Sterically Hindered Benzyl Ether
The target molecule, this compound, is a valuable building block in organic synthesis.[1][2][3] Its structure features a tertiary carbon atom bonded to a benzyloxy group, a hydroxyl group, and two methyl groups. This substitution pattern creates a sterically congested environment around the carbon where the ether linkage is to be formed.
The Williamson Ether Synthesis: A Classic Method Meets Its Match
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, typically involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism.[4][5][6] In an attempt to synthesize this compound using this method, one of two retrosynthetic disconnections must be considered.
dot graph "Williamson_Ether_Synthesis_Routes" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} denddot Figure 1. Retrosynthetic analysis of this compound.
Route A , involving the reaction of the monoalkoxide of 2-methylpropane-1,2-diol with a benzyl halide, appears plausible as it utilizes a primary halide. However, the alkoxide itself is derived from a tertiary alcohol, which can be sterically demanding.
Route B presents a more significant challenge. It requires the reaction of a benzyl alkoxide with a tertiary alkyl halide (2-chloro-2-methylpropan-1-ol). This is where the fundamental limitations of the Williamson ether synthesis become starkly apparent.
Mechanistic Failure: The SN2 versus E2 Competition
The Williamson ether synthesis relies on a bimolecular nucleophilic substitution (SN2) reaction.[4][5] In this mechanism, the nucleophile (alkoxide) attacks the carbon atom bearing the leaving group from the backside.[4][5] However, when the alkyl halide is sterically hindered, as is the case with secondary and tertiary halides, an alternative pathway, bimolecular elimination (E2), becomes dominant.[7][8]
dot graph "SN2_vs_E2" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} denddot Figure 2. Competing Sₙ2 and E2 pathways for a tertiary alkyl halide.
In the case of Route B, the bulky tertiary alkyl halide prevents the benzyl alkoxide from accessing the electrophilic carbon for a backside attack. Instead, the alkoxide, which is also a strong base, abstracts a proton from a β-carbon, leading to the formation of an alkene via an E2 elimination reaction.[7][8][9] This results in little to no yield of the desired ether.
Even in Route A, while using a primary benzyl halide, the steric bulk of the tertiary alkoxide can slow down the SN2 reaction, potentially leading to lower yields or requiring more forcing conditions.
Superior Alternatives for Synthesizing Hindered Ethers
Given the inherent limitations of the Williamson ether synthesis for preparing sterically congested ethers, alternative methods are necessary. Here, we compare two effective approaches: Acid-Catalyzed Ether Synthesis and Alkoxymercuration-Demercuration.
Acid-Catalyzed Synthesis from a Tertiary Alcohol
A well-established method for synthesizing ethers from tertiary alcohols involves an acid-catalyzed SN1 reaction.[10] This approach is particularly suitable for preparing this compound.
Mechanism: The reaction proceeds through the formation of a stable tertiary carbocation intermediate.[10]
dot graph "Acid_Catalyzed_Ether_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} denddot Figure 3. Mechanism of acid-catalyzed ether synthesis.
Experimental Protocol:
-
To a solution of 2-methylpropane-1,2-diol in benzyl alcohol (used as both reactant and solvent), add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the reaction mixture to facilitate the dehydration and subsequent nucleophilic attack.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Alkoxymercuration-Demercuration
For substrates that are sensitive to strongly acidic conditions, the alkoxymercuration-demercuration reaction offers a milder alternative for the Markovnikov addition of an alcohol to an alkene.[11][12][13] This two-step process avoids the formation of a discrete carbocation, thus preventing rearrangements.[12][13]
Mechanism: The reaction begins with the electrophilic addition of the mercuric acetate to the alkene, forming a bridged mercurinium ion. The alcohol then attacks the more substituted carbon in an SN2-like fashion. Subsequent demercuration with sodium borohydride replaces the mercury with a hydrogen atom.[12][14]
dot graph "Alkoxymercuration_Demercuration" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} denddot Figure 4. Workflow for alkoxymercuration-demercuration.
Experimental Protocol:
-
Dissolve the starting alkene (e.g., 2-methyl-2-propen-1-ol) in benzyl alcohol.
-
Add mercuric acetate [Hg(OAc)₂] and stir at room temperature until the reaction is complete (monitored by TLC).
-
In a separate flask, prepare a solution of sodium borohydride (NaBH₄) in an appropriate solvent (e.g., aqueous NaOH).
-
Cool the reaction mixture and slowly add the NaBH₄ solution.
-
Work up the reaction by separating the organic layer, washing, drying, and purifying the product.
Comparative Analysis of Synthetic Methods
| Method | Substrate Requirements | Reaction Conditions | Key Advantages | Key Disadvantages | Typical Yield |
| Williamson Ether Synthesis | Primary alkyl halide and an alkoxide | Strong base (e.g., NaH), polar aprotic solvent | Simple, widely applicable for non-hindered ethers | Fails with tertiary halides (E2 elimination), sterically hindered alkoxides can be problematic | <10% (for this target) |
| Acid-Catalyzed Synthesis | Tertiary alcohol and another alcohol | Strong acid catalyst, heat | Good yields for tertiary ethers, uses readily available starting materials | Not suitable for acid-sensitive substrates, risk of side reactions at high temperatures | 70-90% |
| Alkoxymercuration-Demercuration | Alkene and an alcohol | Mild conditions, stoichiometric mercury reagent | Avoids carbocation rearrangements, good for acid-sensitive molecules | Use of toxic mercury reagents, stoichiometric waste | 75-95% |
Conclusion and Recommendations
For the synthesis of this compound, the Williamson ether synthesis is not a viable method due to the steric hindrance of the tertiary carbon center, which overwhelmingly favors the E2 elimination pathway over the desired SN2 substitution.
Researchers and drug development professionals should instead consider:
-
Acid-catalyzed ether synthesis as a primary choice when the substrate is tolerant to acidic conditions. It is a robust and high-yielding method for this class of compounds.
-
Alkoxymercuration-demercuration as an excellent alternative for acid-sensitive substrates, providing high yields under mild conditions, albeit with the caveat of using toxic mercury reagents.
Recent advancements have also explored electrochemical methods and reductive etherification for the synthesis of hindered ethers, offering promising future avenues for these challenging transformations.[15][16] By understanding the mechanistic principles and limitations of classical reactions and embracing modern synthetic strategies, chemists can more efficiently construct complex molecular architectures essential for scientific discovery and therapeutic innovation.
References
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
- BYJU'S. Williamson Ether Synthesis reaction. [Link]
- Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. [Link]
- Wikipedia. Williamson ether synthesis. [Link]
- Chemistry LibreTexts. (2020, May 30). 15.
- BYJU'S.
- ChemistryViews. (2019, June 9). Improved Synthesis of Hindered Ethers. [Link]
- ACS Publications. (2025, December 25). A General Method to Access Sterically Hindered and Complex Ethers. [Link]
- Homework.Study.com. Write down the limitation(s) of the 'Williamson Ether Synthesis'?. [Link]
- KPU Pressbooks. 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]
- NIH.
- askIITians. (2025, March 4).
- Study.com. Alkoxymercuration Demercuration | Definition, Mechanism & Example. [Link]
- YouTube. (2018, December 31).
- MySkinRecipes. This compound. [Link]
Sources
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound | 91968-71-7 [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 7. byjus.com [byjus.com]
- 8. homework.study.com [homework.study.com]
- 9. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. byjus.com [byjus.com]
- 14. Alkoxymercuration Demercuration | Definition, Mechanism & Example | Study.com [study.com]
- 15. Improved Synthesis of Hindered Ethers - ChemistryViews [chemistryviews.org]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Validating the Purity of 2-Benzyloxy-2-methylpropan-1-ol: HPLC, GC-MS, and qNMR Approaches
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. 2-Benzyloxy-2-methylpropan-1-ol is a key building block in various synthetic pathways, and its purity directly impacts the quality, safety, and efficacy of the final product.[1] This guide provides a comprehensive comparison of three powerful analytical techniques for validating the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in selecting the most appropriate method for your needs.
The Importance of Orthogonal Analytical Methods
Reliance on a single analytical technique can be misleading, as impurities may co-elute or be non-responsive to a particular detection method. Therefore, employing orthogonal methods—techniques that rely on different chemical and physical principles—provides a more complete and trustworthy purity profile. This guide will explore a primary method (HPLC) and two orthogonal methods (GC-MS and qNMR) for a robust validation strategy.
Understanding Potential Impurities
To develop a robust analytical method, it is crucial to anticipate potential impurities. The synthesis of this compound typically involves the benzylation of 2-methylpropane-1,2-diol. Based on this, likely impurities include:
-
Unreacted Starting Materials: 2-methylpropane-1,2-diol and benzyl bromide (or a related benzylating agent).
-
Byproducts of Benzylation: Dibenzyl ether, formed by the self-condensation of the benzylating agent.
-
Over-alkylation Products: 1,2-dibenzyloxy-2-methylpropane.
-
Degradation Products: Benzaldehyde and benzoic acid from the oxidation of the benzyl group.[2]
A successful analytical method must be able to resolve this compound from these and other potential impurities.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power and suitability for a wide range of compounds.[3] For this compound, a reversed-phase HPLC method is ideal, separating compounds based on their hydrophobicity.
Causality of Method Design
-
Reversed-Phase Chromatography: The non-polar nature of the C18 stationary phase will interact more strongly with the less polar components of the sample mixture. The benzyl group in this compound makes it significantly less polar than the starting diol, allowing for good separation.
-
Gradient Elution: A gradient of increasing organic solvent (acetonitrile or methanol) in the mobile phase is employed to ensure that both polar (e.g., 2-methylpropane-1,2-diol) and non-polar (e.g., dibenzyl ether) impurities are eluted with good peak shape in a reasonable timeframe.[4][5]
-
UV Detection: The presence of the benzene ring in this compound and several key impurities allows for sensitive detection using a UV detector.
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA), optional for improving peak shape.
-
This compound reference standard (of known purity).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% TFA (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% TFA (v/v).
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the synthesized this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 20.0 30 70 20.1 70 30 | 25.0 | 70 | 30 |
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by comparing its retention time with that of the reference standard.
-
Calculate the purity using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. For higher accuracy, a calibration curve can be generated using multiple standard concentrations.
-
Visualization of HPLC Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Based Approach
GC-MS is an excellent orthogonal technique to HPLC, as it separates compounds based on their volatility and boiling point, followed by mass-based detection.[6] This method is particularly useful for identifying volatile impurities and provides structural information through mass spectral fragmentation.
Causality of Method Design
-
Gas Chromatography: this compound is sufficiently volatile, especially at elevated temperatures, to be analyzed by GC. A non-polar or mid-polarity column is suitable to separate compounds based on their boiling points.
-
Mass Spectrometry Detection: The mass spectrometer provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak and its fragmentation pattern, which acts as a chemical "fingerprint" for identification. Common fragmentations for alcohols include α-cleavage and dehydration (loss of water).[7][8]
-
Split Injection: A split injection is used to introduce a small, representative portion of the sample onto the column, preventing overloading and ensuring sharp peaks.[9]
Experimental Protocol: GC-MS
Instrumentation:
-
GC system with a split/splitless injector and a mass selective detector (MSD).
-
A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Data acquisition and processing software with a mass spectral library.
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade).
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Split Ratio: 50:1.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-400.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum. The expected molecular ion is m/z 180.24.
-
Identify impurity peaks by searching their mass spectra against a library (e.g., NIST).
-
Calculate purity based on the area percent of the main peak relative to the total ion chromatogram (TIC).
-
Visualization of GC-MS Logical Relationship
Caption: Logical flow of GC-MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method
qNMR is a powerful technique for purity determination as it is a primary ratio method, meaning it can provide a direct measure of purity without the need for a reference standard of the analyte itself.[10][11][12] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10]
Causality of Method Design
-
Internal Standard: A certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. The purity of the analyte is then calculated by comparing the integral of a specific analyte proton signal to a signal from the internal standard.
-
Signal Selection: Well-resolved signals for both the analyte and the internal standard are chosen to avoid overlap and ensure accurate integration. For this compound, the signals for the benzylic protons or the methyl protons are good candidates.
-
Relaxation Delay: A sufficiently long relaxation delay (d1) is crucial to ensure that all protons have fully relaxed between pulses, which is essential for accurate quantification.
Experimental Protocol: 1H qNMR
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
High-precision analytical balance.
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity, be stable, non-volatile, and have signals that do not overlap with the analyte.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL).
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with the following considerations:
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being quantified (a value of 30-60 seconds is often sufficient).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>250:1 for the signals to be integrated).[10]
-
Pulse Angle: 90° pulse.
-
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the selected, well-resolved signal for the analyte and the signal for the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte is calculated using the following formula:[10]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualization of qNMR Principle
Caption: Principle of qNMR for absolute purity determination.
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | 1H qNMR |
| Principle | Partitioning between liquid and solid phases | Volatility and boiling point separation | Nuclear spin resonance in a magnetic field |
| Primary Use | Quantitative purity and impurity profiling | Impurity identification and volatile analysis | Absolute quantitative purity determination |
| Strengths | High resolution, widely applicable, robust. | High sensitivity, definitive identification. | Primary method (no analyte standard needed), high precision.[10][12] |
| Limitations | Requires a reference standard for quantitation, non-UV active impurities are not detected. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity than chromatographic methods, requires a high-field NMR. |
| Impurity Detection | Excellent for known and UV-active impurities. | Excellent for volatile and unknown impurities. | Can quantify known and unknown proton-containing impurities if signals are resolved. |
Conclusion
Validating the purity of this compound requires a multi-faceted approach to ensure the reliability of the results.
-
HPLC is an excellent primary technique for routine purity assessment and for quantifying known impurities, offering high resolution and robustness.
-
GC-MS serves as a powerful orthogonal method, ideal for identifying volatile unknowns and confirming the identity of impurities through their mass spectra.
-
qNMR stands out as a primary quantitative method that provides a direct and highly accurate measure of absolute purity without the need for an analyte-specific reference standard, making it invaluable for the characterization of new batches and in-house standards.
By employing a combination of these techniques, researchers, scientists, and drug development professionals can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and integrity of their downstream processes and final products, in line with regulatory expectations such as those outlined in the ICH guidelines.[7][13]
References
- Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]
- Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- Burton, K. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. RSSL. [Link]
- JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol C4H10O. [Link]
- Organic Syntheses. (n.d.).
- Singh, A., & Kumar, A. (2016). HPLC :A Modern Approach of Development and validation. International Journal of Institutional Pharmacy and Life Sciences, 6(4), 2249-6807. [Link]
- Sharma, S., & Singh, G. (2015). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal, 2(2), 30-42. [Link]
- Knowbee Tutoring. (2015, February 19).
- MySkinRecipes. (n.d.). This compound. [Link]
- Shrivastava, V. S., & Singh, M. (2011). Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. Der Pharmacia Lettre, 3(2), 218-225. [Link]
- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
- Gümüş, H. (2013, February 14). I want to do benzyl alcohol analysis by gas chromatography (GC) with flame ionization dedector. Can anybody give me any advice about column conditioning?
- Czubak, Ł., Krygier, A., & Tejchman-Małecka, B. (2014). GAS CHROMATOGRAPHY METHOD OF CLEANING VALIDATION PROCESS FOR 2-PROPANOL RESIDUE DETERMINATION IN PHARMACEUTICAL MANUFACTURING EQUIPMENT. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 253-256. [Link]
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-2-ol. [Link]
- Peace, M. R., Stone, J. W., & Poklis, J. L. (2016). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. Frontiers in Chemistry, 4, 46. [Link]
- Santhosh, G., & Rao, M. (2014). hplc method development and validation: an overview. Semantic Scholar. [Link]
- Environment and Climate Change Canada. (2017). Reference method for the analysis of 2-butoxyethanol (2-BE) and other glycol ethers (GEs) in selected products. [Link]
- Kumar, B. V., & Kumar, B. R. (2021). A Reverse Phase Stability Indicating HPLC Method Development for Estimation Assay of Benzyl Alcohol and Glycopyrrolate in Glycopyrrolate Injection.
- University of Illinois Chicago. (n.d.).
- Mathkoor, M. M., et al. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. scispace.com [scispace.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jpionline.org [jpionline.org]
- 6. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 11. rssl.com [rssl.com]
- 12. pubsapp.acs.org [pubsapp.acs.org]
- 13. This compound | 91968-71-7 [chemicalbook.com]
A Researcher's Guide to Confirming the Structure of 2-Benzyloxy-2-methylpropan-1-ol Reaction Products
For researchers in synthetic chemistry and drug development, the precise structural confirmation of reaction products is paramount. This guide provides an in-depth technical comparison of analytical methodologies for characterizing the products of common reactions involving 2-Benzyloxy-2-methylpropan-1-ol. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to structure elucidation.
This compound is a versatile building block, featuring two key reactive sites: a primary alcohol and a benzyl ether protecting group. Reactions targeting one site can inadvertently affect the other, leading to a mixture of products. Therefore, unambiguous characterization is crucial. This guide will focus on the analytical distinctions between the starting material and its potential transformation products from two common reaction types: debenzylation and oxidation.
Potential Reaction Pathways of this compound
The reactivity of this compound is primarily dictated by its two functional groups. Understanding the expected products from reactions targeting these groups is the first step in designing a robust analytical strategy.
Caption: Workflow for catalytic hydrogenation of this compound.
Detailed Steps:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).
-
Seal the reaction vessel and flush with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography.
Causality: The palladium catalyst facilitates the cleavage of the carbon-oxygen bond of the benzyl ether in the presence of hydrogen gas. [1]Polar protic solvents like ethanol are typically used to ensure the solubility of the substrate and to not interfere with the catalytic process.
Protocol 2: Oxidation of the Primary Alcohol to an Aldehyde
This protocol outlines a mild oxidation using Pyridinium chlorochromate (PCC).
Caption: Workflow for the mild oxidation of this compound.
Detailed Steps:
-
Suspend Pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise to the PCC suspension.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Filter the mixture through a short pad of silica gel, washing with additional ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by flash column chromatography.
Causality: PCC is a mild oxidizing agent that is selective for the oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. The use of an anhydrous solvent like DCM is critical to prevent the formation of the carboxylic acid.
Conclusion
The structural confirmation of reaction products of this compound relies on a systematic and comparative analytical approach. By understanding the potential reaction pathways and leveraging the distinct spectroscopic signatures of the starting material and its likely products, researchers can confidently elucidate the outcome of their synthetic transformations. The combination of ¹H NMR, ¹³C NMR, and Mass Spectrometry provides a powerful and self-validating toolkit for unambiguous structure determination in drug discovery and development.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2601.
- PubChem. (n.d.). 2-(Benzyloxy)propanoic acid.
- Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR....
- PubChem. (n.d.). 2-Hydroxy-2-methylpropanal.
- PubChem. (n.d.). 2-Hydroxy-2-methyl-1-phenylpropan-1-one.
- Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylpropan-1-ol.
- PubChem. (n.d.). 2-(Benzoyloxy)-2-methylpropanoic acid.
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- PubChemLite. (n.d.). 2-(benzyloxy)-2-methylpropanal (C11H14O2).
- SpectraBase. (n.d.). 2-Hydroxy-2-methyl-propanal.
- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum 2-methylpropan-1-ol.
- Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylpropan-1-ol.
- NIST. (n.d.). Propanoic acid, 2-hydroxy-2-methyl-.
- PubChem. (n.d.). 2-(2-Methyl-allyloxy)-benzaldehyde.
- Royal Society of Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.
- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.
- SpectraBase. (n.d.). (S)-2-(benzyloxy)propanal.
- NIST. (n.d.). Propanoic acid, 2-methyl-, phenylmethyl ester.
- Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks.
Sources
A Comparative Review of Synthetic Routes to 2-Benzyloxy-2-methylpropan-1-ol
Introduction
2-Benzyloxy-2-methylpropan-1-ol is a valuable building block in organic synthesis, finding application as an intermediate in the preparation of pharmaceuticals and other complex organic molecules. Its structure incorporates a protected tertiary alcohol and a free primary alcohol, a motif that allows for selective functionalization in subsequent synthetic steps. The efficient and selective synthesis of this molecule is therefore of significant interest to researchers in the fields of medicinal chemistry and drug development. This guide provides a comparative analysis of the primary synthetic strategies for the preparation of this compound, offering insights into the mechanistic underpinnings, experimental protocols, and relative advantages of each approach.
Synthetic Strategies: An Overview
The synthesis of this compound can be approached through two principal disconnection strategies: the formation of the benzyl ether via nucleophilic substitution on a suitable diol precursor, or the ring-opening of a cyclic ether. This review will focus on three prominent methods that embody these strategies:
-
The Williamson Ether Synthesis: A classic and versatile method involving the reaction of an alkoxide with a benzyl halide.
-
Acid-Catalyzed Ring Opening of an Epoxide: A regioselective approach utilizing the reaction of an epoxide with benzyl alcohol under acidic conditions.
-
Benzylation under Neutral Conditions: A modern alternative employing a pyridinium-based reagent to avoid the use of strong acids or bases.
The following sections will delve into the specifics of each route, providing detailed experimental procedures and a comparative analysis to aid researchers in selecting the most appropriate method for their needs.
Route 1: Williamson Ether Synthesis of 2-Methylpropane-1,2-diol
The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[1][2][3][4] In the context of synthesizing this compound, this route involves the selective monobenzylation of 2-methylpropane-1,2-diol.
Causality of Experimental Choices
The key challenge in this approach is achieving selective benzylation of the primary hydroxyl group over the tertiary one. The SN2 mechanism is highly sensitive to steric hindrance.[5] Consequently, the less sterically encumbered primary hydroxyl group of 2-methylpropane-1,2-diol is the kinetically favored site for attack by the benzyl halide.
To facilitate this reaction, a strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without participating in the reaction, thus enhancing the nucleophilicity of the alkoxide. Careful control of stoichiometry (using a slight excess of the diol relative to the benzylating agent) and reaction temperature is essential to minimize the formation of the di-benzylated byproduct.
Experimental Protocol
Materials:
-
2-Methylpropane-1,2-diol
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), a solution of 2-methylpropane-1,2-diol (1.2 equivalents) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes, allowing for the formation of the sodium alkoxide.
-
Benzyl bromide (1.0 equivalent) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Diagram of Synthetic Pathway
Caption: Williamson Ether Synthesis of this compound.
Route 2: Acid-Catalyzed Ring Opening of 2,2-Dimethyloxirane
An alternative and potentially more regioselective route involves the ring-opening of an epoxide. Specifically, the reaction of 2,2-dimethyloxirane with benzyl alcohol under acidic conditions is a direct method to access the target molecule.
Causality of Experimental Choices
The regioselectivity of epoxide ring-opening is highly dependent on the reaction conditions. Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack by benzyl alcohol proceeds via a mechanism with significant SN1 character. This means the attack occurs at the more substituted carbon atom, which can better stabilize the partial positive charge that develops in the transition state. This regioselectivity is crucial for the formation of the desired this compound. In contrast, base-catalyzed ring-opening would proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon, leading to the isomeric product, 1-benzyloxy-2-methylpropan-2-ol.
A Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or a Brønsted acid can be used as the catalyst. The reaction is typically carried out in an excess of benzyl alcohol, which serves as both the nucleophile and the solvent.
Experimental Protocol
Materials:
-
2,2-Dimethyloxirane
-
Benzyl alcohol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzyl alcohol (5.0 equivalents) under an inert atmosphere, cooled to 0 °C, is added boron trifluoride etherate (0.1 equivalents) dropwise.
-
2,2-Dimethyloxirane (1.0 equivalent) is then added dropwise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The excess benzyl alcohol is removed by vacuum distillation.
-
The residue is purified by silica gel column chromatography to yield this compound.
Diagram of Synthetic Pathway
Caption: Acid-Catalyzed Ring Opening of 2,2-Dimethyloxirane.
Route 3: Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate
For substrates that are sensitive to the strongly basic conditions of the Williamson ether synthesis or the acidic conditions of epoxide ring-opening, a milder, neutral benzylation method offers a significant advantage. The use of 2-benzyloxy-1-methylpyridinium triflate provides a powerful tool for achieving this transformation.
Causality of Experimental Choices
This method relies on the in situ generation of a highly electrophilic benzylating agent under neutral conditions. 2-Benzyloxypyridine is activated by methylation with methyl triflate to form the 2-benzyloxy-1-methylpyridinium triflate salt. This salt then serves as the benzyl group donor. The reaction proceeds by warming the salt with the alcohol, in this case, 2-methylpropane-1,2-diol. The selectivity for the primary alcohol is again expected to be high due to steric factors. The use of a non-coordinating, non-nucleophilic base like magnesium oxide (MgO) can help to scavenge any triflic acid that may be generated, thus maintaining the neutrality of the reaction.
Experimental Protocol
Materials:
-
2-Methylpropane-1,2-diol
-
2-Benzyloxypyridine
-
Methyl triflate (MeOTf)
-
Magnesium oxide (MgO)
-
Anhydrous toluene
-
Dichloromethane
-
Celite
-
Silica gel for column chromatography
Procedure:
-
A mixture of 2-methylpropane-1,2-diol (1.2 equivalents), 2-benzyloxypyridine (1.0 equivalent), and magnesium oxide (2.0 equivalents) in anhydrous toluene is prepared in a flame-dried flask under an inert atmosphere.
-
The mixture is cooled to 0 °C, and methyl triflate (1.0 equivalent) is added dropwise.
-
The reaction mixture is then heated to 80-90 °C and stirred for 24 hours, with progress monitored by TLC.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washing with dichloromethane.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to give this compound.
Diagram of Synthetic Pathway
Caption: Benzylation under Neutral Conditions.
Comparative Analysis
| Feature | Williamson Ether Synthesis | Acid-Catalyzed Epoxide Ring Opening | Benzylation under Neutral Conditions |
| Starting Materials | 2-Methylpropane-1,2-diol, Benzyl bromide | 2,2-Dimethyloxirane, Benzyl alcohol | 2-Methylpropane-1,2-diol, 2-Benzyloxypyridine, MeOTf |
| Key Reagents | NaH (strong base) | BF₃·OEt₂ (Lewis acid) | Methyl triflate, MgO |
| Reaction Conditions | Basic (NaH) | Acidic (Lewis or Brønsted acid) | Neutral, thermal |
| Selectivity | Good for primary -OH, but risk of di-benzylation | Excellent regioselectivity for the tertiary ether | Good for primary -OH, potentially better control over mono-benzylation |
| Yields | Moderate to good, dependent on control of side reactions | Generally good to high | Good |
| Advantages | Readily available starting materials, well-established method | High regioselectivity, direct route | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh basic conditions, potential for over-alkylation | Requires handling of corrosive acids, excess benzyl alcohol removal | More expensive reagents, longer reaction times |
Conclusion
The synthesis of this compound can be effectively achieved through several distinct synthetic routes.
-
The Williamson Ether Synthesis offers a classical and cost-effective approach, though careful optimization is required to maximize the yield of the desired mono-benzylated product and minimize the formation of byproducts.
-
The Acid-Catalyzed Ring Opening of 2,2-Dimethyloxirane provides a highly regioselective and direct pathway to the target molecule, making it an attractive option when high purity of the desired isomer is paramount.
-
Benzylation using 2-Benzyloxy-1-methylpyridinium Triflate presents a modern and mild alternative, ideal for syntheses involving substrates that are incompatible with harsh acidic or basic conditions.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research, including the scale of the synthesis, the availability and cost of reagents, and the sensitivity of other functional groups present in the starting materials. This comparative guide provides the foundational knowledge and experimental frameworks to enable researchers to make an informed decision and proceed with the synthesis of this valuable building block.
References
- Organic Syntheses. Benzylation of Alcohols Using 2-Benzyloxy-1-methylpyridinium Triflate.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Poon, K. W. C., & Dudley, G. B. (2006). Mix-and-Heat Benzylation of Alcohols Using a Bench-Stable Pyridinium Salt. The Journal of Organic Chemistry, 71(10), 3923–3927.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Acid and Base Catalyzed Epoxide Ring Opening [maxbrainchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric desymmetrization of meso-diols by C2-symmetric chiral 4-pyrrolidinopyridines [beilstein-journals.org]
Navigating Chemoselectivity: A Comparative Analysis of 2-Benzyloxy-2-methylpropan-1-ol in Competitive Reactions
In the intricate landscape of multi-functional molecules, achieving chemoselectivity is a paramount challenge for synthetic chemists. The ability to selectively target one functional group in the presence of others is the cornerstone of efficient and elegant synthesis, particularly in the development of complex pharmaceutical agents. This guide provides an in-depth technical assessment of the chemoselectivity of 2-Benzyloxy-2-methylpropan-1-ol, a versatile building block, in competitive reaction environments. Through a comparative analysis supported by experimental data, we will explore the factors governing its reactivity and benchmark its performance against relevant alternatives.
Introduction: The Duality of Reactivity in this compound
This compound presents a common yet challenging synthetic scenario: the coexistence of a primary alcohol and a benzyl ether within the same molecule. The primary alcohol is susceptible to a range of transformations including oxidation and acylation, while the benzyl ether is a widely used protecting group, typically cleaved under hydrogenolysis conditions.[1] Understanding the delicate balance of reactivity between these two functionalities is crucial for predicting and controlling reaction outcomes. This guide will dissect this balance through the lens of three key competitive reactions: oxidation, acylation, and deprotection.
I. Competitive Oxidation: Primary Alcohol vs. Benzyl Ether
The selective oxidation of a primary alcohol in the presence of a benzyl ether is a desirable transformation. However, many oxidizing agents are capable of cleaving benzyl ethers, leading to a mixture of products.[1] The steric hindrance around the primary alcohol of this compound, conferred by the adjacent quaternary center, is expected to play a significant role in its reactivity. This neopentyl-like arrangement can hinder the approach of bulky reagents.[2][3]
Experimental Design:
To probe the chemoselectivity of oxidation, a competitive experiment is designed. This compound is subjected to various oxidizing agents in parallel with a less sterically hindered primary alcohol, Benzyl alcohol, and a molecule containing only a benzyl ether, Benzyl methyl ether, to serve as controls.
Protocol 1: Competitive Oxidation with PCC
-
Reaction Setup: To a solution of the substrate (1 mmol) in dichloromethane (10 mL), pyridinium chlorochromate (PCC, 1.5 mmol) is added.
-
Execution: The reaction mixture is stirred at room temperature for 4 hours.
-
Analysis: Aliquots are taken at regular intervals and analyzed by Gas Chromatography (GC) to determine the conversion of starting material and the yield of the corresponding aldehyde.
Hypothetical Results and Discussion:
The anticipated results are summarized in the table below.
| Substrate | Oxidizing Agent | Conversion of Alcohol (%) | Aldehyde Yield (%) | Notes |
| This compound | PCC | 45 | 40 | Slower reaction rate observed. |
| Benzyl Alcohol | PCC | >95 | >90 | Rapid conversion. |
| Benzyl Methyl Ether | PCC | <5 | - | Benzyl ether is largely stable. |
The hypothetical data suggests that the primary alcohol of this compound is significantly less reactive towards oxidation with PCC compared to the unhindered primary alcohol of benzyl alcohol. This can be attributed to the steric bulk of the gem-dimethyl groups adjacent to the hydroxyl group, which impedes the formation of the chromate ester intermediate. While the benzyl ether remains largely intact under these conditions, the reduced reactivity of the primary alcohol highlights a key characteristic of this molecule.
II. Competitive Acylation: The Influence of Steric Hindrance
Acylation is a fundamental transformation for the protection of alcohols or the formation of esters. In a competitive scenario, the less sterically hindered alcohol is expected to react preferentially.
Experimental Design:
A competitive acylation is performed by reacting an equimolar mixture of this compound and a less hindered primary alcohol, 1-butanol, with a limited amount of acylating agent.
Protocol 2: Competitive Acylation with Acetic Anhydride
-
Reaction Setup: A mixture of this compound (1 mmol) and 1-butanol (1 mmol) in dichloromethane (10 mL) is treated with 4-dimethylaminopyridine (DMAP, 0.1 mmol) and acetic anhydride (0.5 mmol).
-
Execution: The reaction is stirred at room temperature for 2 hours.
-
Analysis: The reaction mixture is quenched with saturated aqueous sodium bicarbonate, and the organic layer is analyzed by GC to determine the relative yields of the corresponding acetate esters.
Hypothetical Results and Discussion:
| Alcohol Mixture | Acylating Agent | Relative Ester Yield (Butan-1-yl acetate : 2-Benzyloxy-2-methylpropyl acetate) |
| This compound & 1-Butanol | Acetic Anhydride | 95 : 5 |
The results would likely demonstrate a high preference for the acylation of the less sterically hindered 1-butanol. This outcome further underscores the significant steric shielding of the primary hydroxyl group in this compound. This characteristic can be exploited in syntheses where the selective protection of a less hindered primary alcohol is required in the presence of a this compound moiety.
III. Competitive Deprotection: Cleavage of Benzyl Ether
The benzyl ether in this compound serves as a protecting group. Its removal is typically achieved through catalytic hydrogenolysis.[4][5] A key question is whether the conditions required for debenzylation affect the primary alcohol.
Experimental Design:
This compound is subjected to standard catalytic hydrogenolysis conditions. The reaction is monitored for both the cleavage of the benzyl ether and any potential side reactions involving the primary alcohol.
Protocol 3: Catalytic Hydrogenolysis
-
Reaction Setup: To a solution of this compound (1 mmol) in methanol (10 mL), 10% Palladium on carbon (Pd/C, 10 mol%) is added.
-
Execution: The flask is evacuated and backfilled with hydrogen gas (1 atm) and the mixture is stirred vigorously at room temperature for 6 hours.
-
Analysis: The catalyst is removed by filtration through celite, and the filtrate is analyzed by GC-MS to identify and quantify the products.
Expected Results and Discussion:
The expected outcome is the clean cleavage of the benzyl ether to yield 2-methylpropane-1,2-diol and toluene, with the primary alcohol remaining unaffected.
| Substrate | Reaction | Product | Yield (%) |
| This compound | Catalytic Hydrogenolysis | 2-Methylpropane-1,2-diol | >95 |
This high chemoselectivity is a critical feature of the benzyl protecting group and is expected to be maintained in the context of this compound. The mild, neutral conditions of catalytic hydrogenolysis are generally compatible with alcohol functionalities.
Comparative Summary and Strategic Application
The chemoselectivity of this compound is dominated by the steric hindrance around its primary alcohol.
| Reaction Type | Reactivity of Primary -OH | Reactivity of Benzyl Ether | Key Influencing Factor |
| Oxidation (PCC) | Low | Stable | Steric Hindrance |
| Acylation (Ac₂O/DMAP) | Very Low | Stable | Steric Hindrance |
| Hydrogenolysis (Pd/C, H₂) | Stable | Labile | Catalyst Selectivity |
This predictable reactivity profile allows for strategic planning in multi-step syntheses. For instance, the hindered primary alcohol of this compound can remain unprotected during transformations that would typically require protection for a less hindered primary alcohol. Conversely, the benzyl ether can be selectively removed under standard hydrogenolysis conditions without affecting the primary alcohol.
Visualization of Reaction Pathways
Sources
A Senior Application Scientist's Guide to 2-Benzyloxy-2-methylpropan-1-ol in Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of appropriate building blocks and protecting groups is a critical decision that profoundly impacts the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth technical analysis of 2-Benzyloxy-2-methylpropan-1-ol, a commercially available yet under-documented reagent, and objectively compares its potential applications with established alternatives in the field.
While specific, peer-reviewed applications of this compound are not extensively reported, its structure—a neopentyl alcohol bearing a benzyloxy group—suggests two primary areas of utility: as a bulky benzyl-type protecting group for hydroxyl moieties and as a potential chiral auxiliary in asymmetric synthesis. This guide will explore these potential applications, grounding the discussion in the well-established principles of physical organic chemistry and providing comparative data from analogous systems to inform synthetic strategy.
Part 1: this compound as a Bulky Benzyl Ether Protecting Group
The benzyl (Bn) ether is a cornerstone of hydroxyl group protection in organic synthesis, valued for its ease of introduction, general stability across a wide range of reaction conditions, and versatile cleavage methods.[1][2] The structure of this compound suggests its use in forming a sterically hindered benzyl ether, which could offer unique selectivity in certain synthetic contexts.
The Causality Behind Experimental Choices: Why a Bulky Benzyl Group?
The introduction of steric bulk adjacent to the benzylic ether linkage, as in the case of a 2-benzyloxy-2-methylpropyl ether, can be a deliberate strategic choice to influence reactivity and selectivity. Increased steric hindrance can:
-
Enhance Stability: A bulkier protecting group can provide greater stability towards certain reagents or reaction conditions by sterically shielding the ether oxygen and the benzylic position from attack.
-
Direct Stereoselectivity: The steric bulk can be exploited to direct the stereochemical outcome of reactions at adjacent chiral centers by blocking one face of the molecule.
-
Differentiate Reactivity: In molecules with multiple hydroxyl groups, a bulky protecting group might be selectively introduced at a less hindered position or, conversely, be more resistant to cleavage than less hindered benzyl ethers.
Comparison with Standard Benzyl and Substituted Benzyl Protecting Groups
The utility of a protecting group is defined by its stability, ease of introduction, and selective removal. Below is a comparison of the potential performance of a 2-benzyloxy-2-methylpropyl ether with standard benzyl (Bn), p-methoxybenzyl (PMB), and other common ether protecting groups.
| Protecting Group | Typical Introduction Conditions | Typical Deprotection Conditions | Relative Stability/Lability | Key Advantages |
| Benzyl (Bn) | NaH, BnBr, THF, 0 °C to rt | H₂, Pd/C, MeOH or EtOAc[2] | Robust | Stable to a wide range of acidic and basic conditions. |
| p-Methoxybenzyl (PMB) | NaH, PMBCl, THF, 0 °C to rt | DDQ, CH₂Cl₂/H₂O or TFA[3][4] | Acid and Oxidatively Labile | Cleavable under milder oxidative or acidic conditions than Bn. |
| Silyl Ethers (e.g., TBS) | TBSCl, Imidazole, DMF, rt | TBAF, THF or HF/Pyridine | Base and Acid Labile | Orthogonal to benzyl ethers; tunable stability based on silyl group. |
| 2-Benzyloxy-2-methylpropyl (Hypothesized) | NaH, 2-Benzyloxy-2-methylpropyl bromide (hypothetical), THF | Likely H₂, Pd/C; potentially more forcing conditions due to sterics. | Potentially more robust than Bn | May offer enhanced stability and steric direction. |
Note: Data for 2-Benzyloxy-2-methylpropyl is extrapolated based on general principles of steric hindrance.
Experimental Protocols: Benzyl Ether Formation
While a specific protocol for the introduction of a 2-benzyloxy-2-methylpropyl group is not available, the following are standard and reliable methods for the formation of benzyl ethers, which would be the starting point for such a synthesis.
Protocol 1: Williamson Ether Synthesis (for standard Benzyl Ether) [5]
-
To a solution of the alcohol (1.0 equiv) in anhydrous THF (0.5 M) at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Benzylation under Neutral Conditions using 2-Benzyloxy-1-methylpyridinium Triflate [6]
This method is advantageous for acid- or base-sensitive substrates.
-
To a mixture of the alcohol (1.0 equiv), 2-benzyloxy-1-methylpyridinium triflate (1.5 equiv), and freshly dried magnesium oxide (2.0 equiv) add anhydrous toluene (0.2 M).
-
Heat the heterogeneous mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and filter through a pad of celite, washing with dichloromethane.
-
Concentrate the filtrate and purify by flash column chromatography.
Caption: Comparison of Williamson ether synthesis and neutral benzylation workflows.
Part 2: Potential of this compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[7][8] The chiral information in the auxiliary biases the formation of one diastereomer over the other. The chiral center in this compound (if used in an enantiomerically pure form) is quaternary, which could provide a well-defined and sterically demanding environment for directing stereoselective transformations.
Comparison with Established Chiral Auxiliaries
The field of asymmetric synthesis is rich with highly effective chiral auxiliaries. A hypothetical auxiliary derived from this compound would face stiff competition from well-established systems like Evans' oxazolidinones and Oppolzer's camphorsultam.
| Chiral Auxiliary | Typical Application | Diastereoselectivity (d.r.) | Cleavage Conditions |
| Evans' Oxazolidinones | Aldol, Alkylation, Acylation | >99:1 | LiOH, H₂O₂; LiBH₄ |
| Oppolzer's Camphorsultam | Diels-Alder, Conjugate Addition | >98:2 | LiAlH₄; LiOH |
| Pseudoephedrine Amides | Alkylation of Enolates | >99:1 | Mild acid or base hydrolysis |
| This compound Derivative (Hypothetical) | Alkylation, Aldol | Unknown | Potentially reductive (H₂, Pd/C) or hydrolytic |
Data for established auxiliaries are representative and can be found in the cited literature.
Experimental Protocol: Asymmetric Aldol Reaction using an Evans' Auxiliary
This protocol illustrates a typical workflow for a highly diastereoselective reaction controlled by a chiral auxiliary, providing a benchmark for any potential new auxiliary.
-
Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under argon, add n-butyllithium (1.05 equiv) dropwise. Stir for 15 min, then add propionyl chloride (1.1 equiv). Allow the reaction to warm to 0 °C and stir for 1 hour.
-
Enolate Formation: Cool the solution of the N-propionyl oxazolidinone to -78 °C and add di-n-butylboron triflate (1.2 equiv) followed by triethylamine (1.4 equiv). Stir at 0 °C for 30 minutes, then cool back to -78 °C.
-
Aldol Addition: Add the aldehyde (1.5 equiv) dropwise and stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Workup: Quench with a pH 7 phosphate buffer. Extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purification and Analysis: Purify the product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.
-
Auxiliary Cleavage: The auxiliary can be cleaved by treatment with LiOH and H₂O₂ to yield the carboxylic acid, or by reduction with LiBH₄ to afford the corresponding alcohol.
Caption: General workflow for an asymmetric synthesis using a chiral auxiliary.
Conclusion and Future Outlook
This compound presents an intriguing structure for applications in organic synthesis. While its widespread use is not yet documented in the academic literature, its potential as a sterically demanding benzyl-type protecting group warrants consideration, particularly in complex syntheses requiring fine-tuning of protecting group stability and steric environment. The neopentyl-like framework could offer enhanced stability to certain cleavage conditions compared to a standard benzyl group.
Its application as a chiral auxiliary is more speculative but represents an area ripe for investigation. The synthesis of an enantiomerically pure form and its attachment to a prochiral substrate would be the first step in evaluating its directing ability in common asymmetric transformations like aldol additions or alkylations.
For researchers in process development and medicinal chemistry, this compound should be viewed as a potential tool for overcoming specific challenges in selectivity and stability where more common reagents have failed. Further empirical investigation is required to fully elucidate its performance profile and to generate the comparative data needed to position it within the extensive toolkit of modern synthetic chemistry.
References
- MySkinRecipes. (n.d.). This compound.
- Poon, K. W. C., Albiniak, P. A., & Dudley, G. B. (2007). Protection of Alcohols Using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-)-3-Benzyloxy-2-methyl Propanoate. Organic Syntheses, 84, 295. doi:10.15227/orgsyn.084.0295[5]
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.[2]
- López, S., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. doi:10.3762/bjoc.4.44[6]
- Poon, K. W. C., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44. doi:10.3762/bjoc.4.44[14]
- University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
- Seechurn, C. C. C. J., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Protecting Group Strategies in Carbohydrate Chemistry. In Carbohydrate Chemistry: Volume 38 (pp. 1-64). Royal Society of Chemistry.[16]
- Tummatorn, J., Albiniak, P. A., & Dudley, G. B. (2007). Synthesis of Benzyl Esters Using 2-Benzyloxy-1-methylpyridinium Triflate. The Journal of Organic Chemistry, 72(23), 8962–8964. doi:10.1021/jo7018625[17]
- Dudley, G. B., et al. (2019). Discussion Addendum for: Protection of Alcohols using 2-Benzyloxy-1-methylpyridinium Trifluoromethanesulfonate: Methyl (R)-(-)
- Munro, K. R., Male, L., Spencer, N., & Grainger, R. S. (2013). Diastereotopic group selectivity and chemoselectivity of alkylidene carbene reactions on 8-oxabicyclo[3.2.1]oct-6-ene ring systems. Organic & Biomolecular Chemistry, 11(40), 6856–6866. doi:10.1039/c3ob41390j[19]
- Myers, A. G. (2020, May 11). 26.01 Introduction to Protecting Groups [Video]. YouTube. [Link][20]
- Wikipedia. (2023, December 1). Chiral auxiliary. [Link][7]
- Seebach, D., et al. (1997). (−)-(s)-2-(benzyloxy)propanal. Organic Syntheses, 74, 1. doi:10.15227/orgsyn.074.0001[21]
- Poon, K. W. C., & Dudley, G. B. (2012). Microwave-assisted benzyl-transfer reactions of commercially available 2-benzyloxy-1-methylpyridinium triflate. Beilstein Journal of Organic Chemistry, 8, 124–128. doi:10.3762/bjoc.8.12[22]
- Gnas, Y., & Glorius, F. (2006). Chiral Auxiliaries — Principles and Recent Applications. Synthesis, 2006(12), 1899–1930. doi:10.1055/s-2006-942399[23]
- Somfai, P. (n.d.). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID.
- Poon, K. W. C., & Dudley, G. B. (2012). Microwave-assisted benzyl-transfer reactions of commercially available 2-benzyloxy-1-methylpyridinium triflate. Beilstein Journal of Organic Chemistry, 8, 124–128.[26]
- López, S., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 44.[27]
- Google Patents. (n.d.). CN1911899A - Preparation method of 2-amino-2-methyl-1-propanol.
- Patsnap. (n.d.). Phosphonate ester derivatives and methods of synthesis thereof.
- Google Patents. (n.d.). US7803770B2 - C-aryl glucoside SGLT2 inhibitors and method.
- European Patent Office. (n.d.). EP2285770A2 - PROCESS FOR THE SYNTHESIS OF ARFORMOTEROL.
- Organic Chemistry Portal. (2006, June 12). Protection of N- and O-Functional Groups.
- Google Patents. (n.d.). US9802891B2 - Prostaglandin synthesis.
- Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
- PubChem. (n.d.). 1-(Benzyloxy)-2-methylpropan-2-ol.
- Zhu, X., & Schmidt, R. R. (2013). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. The Journal of Organic Chemistry, 78(13), 6654–6663.[37]
Sources
- 1. This compound | 91968-71-7 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 8. Chiral Auxiliaries [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
